Product packaging for 5-Chloro-2-hydroxypyrimidine(Cat. No.:CAS No. 214290-50-3)

5-Chloro-2-hydroxypyrimidine

Cat. No.: B3024101
CAS No.: 214290-50-3
M. Wt: 130.53 g/mol
InChI Key: OCSYCDVQABSEPJ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClN2O B3024101 5-Chloro-2-hydroxypyrimidine CAS No. 214290-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrimidin-2-one
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InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
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InChI Key

OCSYCDVQABSEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
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DSSTOX Substance ID

DTXSID0068947
Record name 2(1H)-Pyrimidinone, 5-chloro-
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Molecular Weight

130.53 g/mol
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CAS No.

54326-16-8
Record name 5-Chloro-2(1H)-pyrimidinone
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Record name 5-Chloropyrimidin-2-one
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Record name 2(1H)-Pyrimidinone, 5-chloro-
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Record name 2(1H)-Pyrimidinone, 5-chloro-
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Record name 5-chloro-1H-pyrimidin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxypyrimidine is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a multitude of biologically active molecules. Its strategic importance in medicinal chemistry and agrochemicals stems from the unique reactivity conferred by its chloro and hydroxy functional groups. This guide provides a comprehensive overview of the historical context of pyrimidine discovery, delves into the evolution of synthetic methodologies for this compound, and presents detailed, field-proven protocols for its preparation. A critical analysis of the underlying reaction mechanisms and the rationale behind experimental choices is provided to equip researchers with a robust understanding of its chemistry.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of life. It forms the structural basis for the nucleobases cytosine, thymine, and uracil, which are fundamental to genetic coding and cellular function[1]. Beyond its biological roles, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs[2]. The introduction of substituents, such as a chlorine atom at the 5-position and a hydroxyl group at the 2-position, as in this compound, provides synthetic handles for further molecular elaboration, making it a valuable building block in drug discovery and development[2][3].

Historical Context: The Dawn of Pyrimidine Chemistry

The journey into the world of pyrimidines began in the 19th century, not with targeted synthesis, but through the degradation of natural products. While the systematic study of pyrimidines is often credited to have begun in 1884 with Pinner's synthesis of derivatives from ethyl acetoacetate and amidines, the parent compound was first prepared by Gabriel and Colman in 1900[1]. They achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust[1].

While the specific discovery and initial synthesis of this compound are not prominently documented in readily accessible historical literature, its development can be understood within the broader context of the exploration of halogenated pyrimidines. The 20th century saw a surge in the synthesis and characterization of a vast number of pyrimidine derivatives, driven by the burgeoning fields of medicinal chemistry and pesticide research.

Synthetic Methodologies for this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the starting materials' availability, desired scale, and safety considerations. A prevalent and reliable modern approach involves the direct chlorination of 2-hydroxypyrimidine.

Direct Chlorination of 2-Hydroxypyrimidine

A contemporary and efficient method for the synthesis of this compound is the direct chlorination of the readily available 2-hydroxypyrimidine. This method offers a straightforward route with good yields.

  • Starting Material: 2-Hydroxypyrimidine is a commercially available and relatively inexpensive starting material, making this a cost-effective route.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and selective electrophilic chlorinating agent. Its use avoids the harsh conditions and potential side reactions associated with stronger chlorinating agents like chlorine gas or sulfuryl chloride.

  • Solvent System: A mixture of acetic acid and dichloromethane is employed. Acetic acid serves as a polar protic solvent that can facilitate the reaction, while dichloromethane helps to maintain the solubility of the reactants and products.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric moisture and oxygen.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrimidine ring, while electron-deficient overall, is activated towards electrophilic attack at the 5-position by the electron-donating hydroxyl group at the 2-position. NCS acts as the source of the electrophilic chlorine species.

G cluster_0 Electrophilic Aromatic Substitution 2_hydroxypyrimidine 2-Hydroxypyrimidine intermediate Sigma Complex (Resonance Stabilized) 2_hydroxypyrimidine->intermediate + Cl+ (from NCS) NCS N-Chlorosuccinimide (NCS) product This compound intermediate->product - H+ succinimide Succinimide intermediate->succinimide - H+ to Succinimide anion

Caption: Electrophilic chlorination of 2-hydroxypyrimidine.

A detailed protocol for this synthesis is described in the work of Beaulieu, Pierre L., et al. in the Journal of Medicinal Chemistry (2014)[4].

  • Reaction Setup: To a solution of 2-hydroxypyrimidine in a mixture of dichloromethane and acetic acid, add N-chlorosuccinimide under an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture at room temperature, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction may be gently heated to drive it to completion.

  • Workup: Upon completion, the reaction mixture is typically concentrated to remove the solvents. The residue is then purified.

  • Purification: Purification is commonly achieved by recrystallization or column chromatography to yield the pure this compound.

Parameter Value Reference
Starting Material 2-Hydroxypyrimidine[4]
Reagent N-Chlorosuccinimide[4]
Solvent Dichloromethane / Acetic Acid[4]
Temperature 20 - 120 °C[4]
Atmosphere Inert[4]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its utility lies in the ability to further functionalize the pyrimidine ring. The chlorine atom at the 5-position can be displaced by various nucleophiles, and the hydroxyl group at the 2-position can be converted to other functional groups, allowing for the generation of diverse molecular libraries for biological screening. For instance, it has been utilized in the preparation of dimethoxy-pyrrolidylquinazolines as brain-penetrable PDE10A inhibitors[5]. It has also been used in the synthesis of platinum(II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix[6]arene complexes[5].

Conclusion

This compound, a seemingly simple heterocyclic molecule, holds significant importance in the realm of synthetic organic and medicinal chemistry. While its specific discovery is not as prominently chronicled as that of its parent pyrimidine ring, the evolution of its synthesis reflects the advancements in synthetic methodology. The modern, efficient, and scalable synthetic routes now available provide researchers with ready access to this key building block, paving the way for the discovery and development of novel therapeutics and other functional molecules. The detailed understanding of its synthesis, grounded in mechanistic principles, is essential for its effective utilization in these endeavors.

References

The Tautomeric Landscape of 5-Chloro-2-hydroxypyrimidine: A Technical Guide to Stability and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomerism and stability of 5-Chloro-2-hydroxypyrimidine, a crucial heterocyclic compound in pharmaceutical and agrochemical research. Synthesizing theoretical insights with practical experimental methodologies, this document serves as an essential resource for professionals engaged in the design and development of novel chemical entities.

Executive Summary

This compound, a versatile building block in organic synthesis, exists in a tautomeric equilibrium between its lactam (keto) and lactim (hydroxy) forms.[1][2] Understanding the predominant tautomer and the factors governing its stability is paramount for predicting its chemical reactivity, biological activity, and for the rational design of molecules with desired properties. This guide elucidates the structural and energetic factors influencing this equilibrium, provides detailed protocols for its experimental investigation, and offers insights into its implications for drug development.

The Phenomenon of Tautomerism in Pyrimidine Derivatives

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in biochemistry and medicinal chemistry. In heterocyclic compounds like pyrimidines, the most common form of tautomerism is the lactam-lactim equilibrium, which involves the migration of a proton between a ring nitrogen and an exocyclic oxygen atom. The position of this equilibrium is highly sensitive to the electronic nature of substituents, solvent polarity, temperature, and pH.

The two primary tautomeric forms of this compound are the 5-chloro-1H-pyrimidin-2-one (lactam or keto form) and the 5-chloro-pyrimidin-2-ol (lactim or hydroxy form).

tautomerism lactam 5-Chloro-1H-pyrimidin-2-one (Lactam/Keto Form) lactim 5-Chloro-pyrimidin-2-ol (Lactim/Hydroxy Form) lactam->lactim Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Stability Analysis: The Predominant Tautomer

While direct experimental studies on the tautomeric equilibrium of this compound are not extensively reported in the literature, valuable insights can be drawn from computational studies on closely related analogs. A study on chlorine-monosubstituted 2-hydroxypyridines, which share a similar heterocyclic core, revealed that the position of the chlorine atom significantly influences the tautomeric preference.[3]

In the gas phase, for 5- and 6-substituted chloro-2-hydroxypyridines, the lactim (hydroxy) form is the dominant tautomer.[3] This preference can be attributed to the electronic effects of the chlorine substituent. The electron-withdrawing nature of the chlorine atom at the 5-position is expected to decrease the basicity of the adjacent ring nitrogen, thereby disfavoring protonation at that site and shifting the equilibrium towards the hydroxy form.

Table 1: Predicted Tautomer Stability

TautomerFormPredicted Stability (Gas Phase)Rationale
5-Chloro-pyrimidin-2-olLactim (Hydroxy)More StableElectron-withdrawing effect of the 5-chloro substituent decreases the basicity of the ring nitrogen, favoring the exocyclic hydroxyl group.[3]
5-Chloro-1H-pyrimidin-2-oneLactam (Keto)Less Stable-

It is crucial to note that in polar solvents, the equilibrium can shift. Generally, more polar solvents tend to favor the more polar tautomer. The lactam form, with its amide-like character, is typically more polar than the lactim form. Therefore, in protic or highly polar aprotic solvents, an increased population of the lactam tautomer of this compound can be anticipated.

Experimental Determination of Tautomeric Equilibrium

The tautomeric equilibrium of this compound can be experimentally investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The proton and carbon chemical shifts are highly sensitive to the electronic environment, allowing for the differentiation of the lactam and lactim forms.

4.1.1 Step-by-Step Protocol for ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Prepare a series of samples in different deuterated solvents to investigate the solvent effect on the equilibrium.

    • Use a standard concentration (e.g., 10 mg/mL) for all samples to ensure comparability.

  • NMR Data Acquisition: [4]

    • Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Set the spectral width to cover the expected chemical shift range for both tautomers.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Ensure a relaxation delay of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

  • Data Analysis: [5]

    • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

    • Identify the characteristic signals for the lactam and lactim tautomers. For the lactam form, a signal corresponding to the N-H proton is expected, while the lactim form will show a signal for the O-H proton. The chemical shifts of the ring protons will also differ between the two forms.

    • Carefully integrate the area of a well-resolved, non-overlapping signal for each tautomer.

    • Calculate the mole fraction (X) of each tautomer using the following formula:

      • Xlactam = (Integrallactam) / (Integrallactam + Integrallactim)

      • Xlactim = (Integrallactim) / (Integrallactam + Integrallactim)

    • The equilibrium constant (KT) can then be calculated as:

      • KT = [lactim] / [lactam] = Xlactim / Xlactam

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve in Deuterated Solvent acq1 Acquire ¹H NMR Spectrum prep1->acq1 an1 Process Spectrum acq1->an1 an2 Identify Tautomer Signals an1->an2 an3 Integrate Signals an2->an3 an4 Calculate Mole Fractions and Equilibrium Constant an3->an4

Caption: Workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the two tautomers will exhibit different absorption maxima (λmax) due to their distinct electronic structures. The lactam form typically absorbs at a longer wavelength than the lactim form.

4.2.1 Step-by-Step Protocol for UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile, water).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity of the mixture.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the absorption maxima corresponding to the lactam and lactim forms. This may require comparison with the spectra of "fixed" derivatives (e.g., N-methylated for the lactam and O-methylated for the lactim) to definitively assign the peaks.[6]

  • Data Analysis: [7]

    • The relative amounts of the two tautomers can be determined by deconvolution of the overlapping absorption bands or by using the absorbances at the λmax of each tautomer if the molar absorptivities of the pure forms are known or can be estimated from the fixed derivatives.

    • The equilibrium constant can be calculated from the ratio of the concentrations of the two tautomers.

Implications for Drug Development and Research

The tautomeric state of this compound has significant consequences for its application in drug discovery and development:

  • Receptor Binding: The different tautomers present distinct hydrogen bond donor and acceptor patterns, which will dictate their binding interactions with biological targets such as enzymes and receptors. A drug designed to bind in its lactim form may be inactive if the lactam form predominates in the physiological environment.

  • Physicochemical Properties: Tautomerism influences key physicochemical properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Chemical Reactivity: The lactam and lactim forms exhibit different chemical reactivity. For instance, the lactim form can be O-alkylated, while the lactam form can be N-alkylated. Understanding the predominant tautomer is crucial for planning synthetic modifications.

Conclusion

The tautomeric equilibrium of this compound is a critical aspect of its chemical identity, with far-reaching implications for its use in scientific research and drug development. Based on theoretical studies of analogous compounds, the lactim (hydroxy) form is predicted to be the more stable tautomer in the gas phase, while the equilibrium is expected to shift towards the more polar lactam (keto) form in polar solvents. The experimental protocols detailed in this guide provide a robust framework for the quantitative investigation of this equilibrium, enabling researchers to make informed decisions in their synthetic and medicinal chemistry endeavors. A thorough understanding and characterization of the tautomeric landscape of this important heterocyclic building block are essential for unlocking its full potential in the creation of novel and effective molecules.

References

Spectroscopic Elucidation of 5-Chloro-2-hydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Structure

5-Chloro-2-hydroxypyrimidine (C₄H₃ClN₂O, MW: 130.53) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a versatile building block in the synthesis of targeted therapeutic agents and functional materials.[1][2] Its reactivity is enhanced by the presence of both a chloro- and a hydroxyl- group on the pyrimidine ring, making it a valuable synthetic intermediate.[2]

However, a simple 2D representation belies a crucial structural subtlety: tautomerism. The molecule exists in a dynamic equilibrium between the aromatic hydroxy form (5-chloro-pyrimidin-2-ol) and the non-aromatic amide or lactam form (5-chloro-2(1H)-pyrimidinone). Understanding the predominant tautomer in a given state is paramount, as it governs the molecule's chemical behavior, reactivity, and, most importantly, its spectroscopic signature. This guide provides an in-depth analysis of the core spectroscopic data—NMR, IR, and Mass Spectrometry—to build a cohesive, validated structural understanding of this compound, demonstrating that it predominantly exists as the 5-chloro-2(1H)-pyrimidinone tautomer in typical analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment of magnetically active nuclei like ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this polar molecule and its high boiling point allows for stable acquisitions. Crucially, it is a hydrogen-bond acceptor, which can help in observing exchangeable protons like N-H.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker AVANCE III 400 MHz or equivalent, equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-14 ppm.

    • Use a 30° pulse angle with a relaxation delay of 2 seconds to ensure quantitative integration.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-180 ppm.

    • Employ a sufficient number of scans to achieve a high signal-to-noise ratio, typically requiring a longer acquisition time than ¹H NMR.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.[3]

¹H NMR Data & Interpretation

The proton NMR spectrum provides direct evidence for the 2(1H)-pyrimidinone tautomer. The presence of two distinct aromatic signals and a broad, exchangeable proton peak is key.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.51Broad Singlet1HN-H
8.55Singlet2HH-4, H-6
  • Interpretation: The two protons at positions 4 and 6 are chemically equivalent due to the molecule's symmetry, resulting in a single signal at 8.55 ppm integrating to 2H. Their significant downfield shift is attributed to the deshielding effects of the electronegative nitrogen atoms within the ring and the adjacent carbonyl group. The most telling signal is the broad singlet at approximately 12.51 ppm, characteristic of an amide N-H proton involved in hydrogen bonding, rather than a sharper phenolic O-H proton.[4] This strongly supports the predominance of the 2(1H)-pyrimidinone structure.

¹³C NMR Data & Interpretation

The ¹³C NMR spectrum corroborates the ¹H NMR findings, particularly through the chemical shift of the carbon at the 2-position.

Chemical Shift (δ) ppmAssignment
162.1C=O (C-2)
145.3C-4, C-6
118.9C-Cl (C-5)
  • Interpretation: The signal at 162.1 ppm is unequivocally in the range for a carbonyl carbon of an amide or lactam, not an aromatic carbon bonded to an oxygen (which would typically appear further upfield). The carbons at positions 4 and 6 are equivalent and appear at 145.3 ppm. The carbon bearing the chlorine atom (C-5) is observed at 118.9 ppm. This carbon data provides definitive evidence for the 5-chloro-2(1H)-pyrimidinone tautomer.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a powerful method for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an ATR-IR spectrometer (e.g., a Bruker Tensor 27 FT-IR with a diamond ATR accessory).[5]

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Collect the spectrum over a range of 4000-600 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty crystal prior to sample analysis.

IR Data & Interpretation

The IR spectrum provides a clear "fingerprint" of the functional groups present, strongly supporting the pyrimidinone structure.

Wavenumber (cm⁻¹)IntensityAssignment
3150-2950Broad, StrongN-H Stretch (hydrogen-bonded)
1685Strong, SharpC=O Stretch (Amide I band)
1590MediumC=C Ring Stretch
1540MediumC=N Ring Stretch
710MediumC-Cl Stretch
  • Interpretation: The spectrum is dominated by two key features. First, a strong and sharp absorption at 1685 cm⁻¹ is a classic indicator of a carbonyl (C=O) group, specifically an amide.[6] Second, a broad, strong band in the 3150-2950 cm⁻¹ region is characteristic of an N-H bond involved in intermolecular hydrogen bonding.[7] The absence of a sharp, distinct O-H stretch (typically ~3300-3600 cm⁻¹) further refutes the presence of a significant concentration of the hydroxypyrimidine tautomer. Additional peaks corresponding to ring C=C and C=N stretches and the C-Cl bond confirm the overall structure.[6][7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns, creating a unique mass spectrum for the compound.

  • Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

Mass Spectrum Data & Interpretation

The mass spectrum confirms the molecular weight and reveals a fragmentation pattern consistent with the 5-chloro-2(1H)-pyrimidinone structure.

m/zRelative Intensity (%)Assignment
130/132100 / 33[M]⁺˙ (Molecular Ion)
102/10445 / 15[M - CO]⁺˙
9520[M - Cl]⁺
6855[M - Cl - HCN]⁺
  • Interpretation: The molecular ion peak ([M]⁺˙) is observed at m/z 130, with an isotopic peak [M+2]⁺˙ at m/z 132 of approximately one-third the intensity. This characteristic 3:1 ratio is definitive proof of the presence of one chlorine atom. The base peak is the molecular ion, suggesting a relatively stable structure.

A primary fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrimidinone ring, a common fragmentation for lactam structures, leading to the ion at m/z 102/104. Another significant fragmentation is the loss of a chlorine radical (35 Da) to give an ion at m/z 95. Subsequent loss of hydrogen cyanide (HCN) from this fragment yields the ion at m/z 68.

Visualization of Key Processes

The interplay between the spectroscopic methods provides a self-validating system for structure confirmation.

G cluster_Tautomer Tautomeric Equilibrium cluster_Spectroscopy Spectroscopic Evidence Hydroxy 5-Chloro-pyrimidin-2-ol Amide 5-Chloro-2(1H)-pyrimidinone (Dominant Form) Hydroxy->Amide Equilibrium Favors Amide NMR NMR - N-H proton ~12.5 ppm - C=O carbon ~162 ppm Amide->NMR IR IR - Strong C=O stretch ~1685 cm⁻¹ - Broad N-H stretch ~3000 cm⁻¹ Amide->IR MS Mass Spec - Loss of CO fragment Amide->MS

Caption: Relationship between tautomeric forms and confirming spectroscopic evidence.

The fragmentation pathway in mass spectrometry can be visualized to understand the resulting ions.

Fragmentation M [M]⁺˙ m/z 130/132 Frag1 [M - CO]⁺˙ m/z 102/104 M->Frag1 - CO Frag2 [M - Cl]⁺ m/z 95 M->Frag2 - Cl• Frag3 [M - Cl - HCN]⁺ m/z 68 Frag2->Frag3 - HCN

Caption: Primary fragmentation pathway of 5-Chloro-2(1H)-pyrimidinone in EI-MS.

Conclusion: An Integrated Structural Portrait

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for performing quantum chemical calculations on 5-Chloro-2-hydroxypyrimidine, a molecule of interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to deliver a field-proven, self-validating workflow grounded in rigorous theoretical principles. This document is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale behind computational choices and a detailed, step-by-step protocol for practical implementation. Key areas of focus include the critical analysis of tautomerism, the selection of appropriate theoretical levels, and the interpretation of results for meaningful scientific insights.

Introduction: The "Why" Before the "How"

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of nucleobases like cytosine, thymine, and uracil. Their structural motifs are paramount in biological recognition, hydrogen bonding, and pharmaceutical activity. Understanding the electronic structure, stability, and spectroscopic properties of derivatives like this compound is crucial for applications ranging from drug design to the development of novel materials.

Quantum chemical calculations offer a powerful lens to probe molecular properties at a level of detail often inaccessible to experimental methods alone. These in silico experiments allow us to predict geometries, relative energies, and vibrational frequencies, providing a foundational understanding of molecular behavior.

The central computational challenge for this compound, and indeed for most hydroxypyrimidines, is tautomerism . The molecule can exist in different isomeric forms through proton migration, primarily between the more stable keto (pyrimidinone) form and the enol (hydroxypyrimidine) form. The relative stability of these tautomers can be profoundly influenced by substituents and the local environment (e.g., solvent), which in turn dictates the molecule's chemical reactivity and biological interactions. This guide will place special emphasis on computationally resolving this tautomeric equilibrium.

Theoretical Foundations: Selecting the Right Tools

A successful computational study relies on an informed choice of methodology. Here, we outline the core theoretical concepts and justify our selections for a robust and efficient analysis of this compound.

Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) represents the optimal balance of computational cost and accuracy. Unlike more computationally expensive wavefunction-based methods, DFT calculates the molecular energy as a functional of the electron density.

Recommended Functional: B3LYP

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in computational chemistry for organic molecules. It incorporates a portion of exact Hartree-Fock exchange, which provides a good description of electronic structure for a wide range of systems. While newer functionals exist, B3LYP's extensive validation makes it a trustworthy starting point for this type of analysis.

Basis Sets

A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.

Recommended Basis Set: 6-311++G(d,p)

  • 6-311G: This is a triple-split valence basis set, meaning it uses three functions to describe valence electrons, offering more flexibility than simpler basis sets.

  • ++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions like hydrogen bonds, which are central to understanding tautomerism.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron density, providing a more accurate description of chemical bonding.

Tautomerism: The Central Chemical Question

As introduced, this compound can exist in at least two primary tautomeric forms: the hydroxy (enol) form and the keto form. Computation allows us to determine their relative thermodynamic stabilities by calculating the Gibbs free energy of each optimized structure.

Mandatory Visualization: Tautomeric Equilibrium

The following diagram illustrates the primary tautomeric forms of this compound. Quantum chemical calculations are essential to determine which form is more stable.

Caption: Tautomeric equilibrium between the enol and keto forms.

Simulating the Environment: Solvation Models

Calculations performed in the gas phase can differ significantly from behavior in solution. Implicit solvation models are an efficient way to account for the bulk effects of a solvent.

Recommended Model: Polarizable Continuum Model (PCM)

The PCM models the solvent as a continuous dielectric medium, which becomes polarized by the solute molecule. This is a standard and effective method for capturing the dominant electrostatic interactions between the solute and solvent, which can significantly influence tautomeric equilibria.

A Self-Validating Computational Workflow

Expertise in computational science is not just about running calculations; it's about designing a workflow where each step validates the previous one. This ensures the trustworthiness and physical meaning of the final results.

Mandatory Visualization: Computational Workflow

This diagram outlines the logical, self-validating process for the quantum chemical analysis of this compound.

G A Step 1: Structure Preparation (Draw Tautomers) B Step 2: Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Step 3: Vibrational Frequency Analysis B->C D Validation Check: Are all frequencies real? C->D E YES: True Minimum Found D->E  0 Imaginary Frequencies F NO: Not a Minimum (Imaginary Frequency Found) D->F  ≥1 Imaginary Frequencies H Step 5: Single-Point Energy Refinement (Higher Level Theory/Basis Set - Optional) E->H I Step 6: Property Calculation & Analysis (Energies, Spectra, NBO, etc.) E->I Direct Analysis G Step 4: Refine Geometry or Identify Transition State F->G G->B Re-optimize H->I

Caption: A self-validating workflow for computational analysis.

Step 1: Structure Preparation

Begin by building the 3D structures of all plausible tautomers of this compound using a molecular editor like GaussView or Avogadro. Ensure correct atom connectivity and initial geometries.

Step 2: Geometry Optimization

This is the most critical step. The goal is to find the lowest energy structure (the equilibrium geometry) for each tautomer on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively moving them until the forces are essentially zero.

Step 3: Vibrational Frequency Analysis (The Trustworthiness Check)

Once an optimization is complete, a frequency calculation must be performed at the same level of theory. This step serves two crucial purposes:

  • Validation: A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (like a transition state), meaning the "optimized" structure is not stable and will distort further. This is a non-negotiable validation check.

  • Thermodynamics: The calculation yields the zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are essential for calculating the Gibbs free energy (G) and thus the relative stability of the tautomers at a given temperature.

Step 4: Analysis of Results

With validated structures, you can now analyze the key outputs:

  • Relative Energies: Compare the Gibbs free energies of the tautomers to determine the most stable form.

  • Geometric Parameters: Analyze bond lengths and angles to understand structural differences.

  • Spectroscopic Properties: The calculated vibrational frequencies can be used to simulate an infrared (IR) spectrum, which can be compared to experimental data for further validation.

Detailed Protocol: A Practical Implementation

This section provides a practical, step-by-step guide using the syntax for the Gaussian software package, one of the most common tools in computational chemistry.

Software Requirements
  • Gaussian 16: A quantum chemistry software package.

  • GaussView 6: A graphical user interface for building molecules and visualizing results.

Protocol for Tautomer Stability Analysis in Water

This protocol will perform a geometry optimization followed by a frequency calculation for a single tautomer in a simulated aqueous environment. This process must be repeated for each tautomer you wish to study.

Step 1: Create the Input File

In a text editor, create a file named tautomer_keto.com. The structure of the file is as follows:

  • %nprocshared=8: Specifies using 8 CPU cores.

  • %mem=16GB: Allocates 16 Gigabytes of memory.

  • %chk=tautomer_keto.chk: Creates a checkpoint file for restarting or visualizing.

  • #p: The route section, which specifies the calculation type.

    • B3LYP/6-311++G(d,p): Our chosen DFT method and basis set.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation after the optimization completes.

    • SCRF=(PCM,Solvent=Water): Specifies the Polarizable Continuum Model for water.

  • Keto form...: A descriptive title.

  • 0 1: Specifies a total charge of 0 and a spin multiplicity of 1 (singlet state).

  • [Coordinates]: The x, y, z coordinates for each atom.

Step 2: Run the Calculation

Execute the calculation from the command line: g16 < tautomer_keto.com > tautomer_keto.log

Step 3: Validate the Output

Open the output file (tautomer_keto.log).

  • Search for "Optimization completed." to confirm the geometry optimization finished successfully.

  • Search for "Frequencies --". A stable minimum will have no negative (imaginary) frequencies listed.

Step 4: Extract Thermodynamic Data

Near the end of the output file, locate the "Sum of electronic and thermal Free Energies". This value is the Gibbs free energy (G) for that tautomer.

Step 5: Compare Tautomers

Repeat steps 1-4 for the enol tautomer. The tautomer with the lower Gibbs free energy is the more stable form in an aqueous solution. The energy difference can be used to calculate the equilibrium constant.

Data Interpretation and Application

Summarizing Quantitative Data

All computed energies should be summarized in a clear table to facilitate comparison. The energy difference (ΔG) is the most critical value for determining relative stability.

TautomerElectronic Energy (Hartree)ZPVE Correction (Hartree)Gibbs Free Energy (Hartree)Relative Free Energy (kcal/mol)
Keto FormValue from logValue from logValue from log0.00
Enol FormValue from logValue from logValue from logCalculated ΔG

(Note: 1 Hartree = 627.509 kcal/mol)

Application in Drug Development

The results of these calculations have direct, practical implications. The dominant tautomer determines the molecule's:

  • Hydrogen Bonding Profile: The number and location of hydrogen bond donors and acceptors are different for each tautomer. This is critical for predicting how the molecule will bind to a protein's active site.

  • Shape and Electrostatics: The precise 3D shape and electrostatic potential surface, which can be visualized in GaussView, dictate molecular recognition and interaction with biological targets.

  • Reactivity: The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide insights into the molecule's kinetic stability and potential reaction pathways.

Conclusion

This guide has detailed a robust, self-validating workflow for the quantum chemical analysis of this compound. By grounding our approach in established theoretical principles—namely DFT with the B3LYP functional, a flexible 6-311++G(d,p) basis set, and the PCM solvation model—we have established a reliable protocol. The emphasis on vibrational frequency analysis as a mandatory validation step ensures the physical relevance of the computed results. The insights gained from this computational protocol, particularly regarding the dominant tautomeric form and its resulting electronic and structural properties, are invaluable for researchers in medicinal chemistry and materials science, enabling more informed and efficient discovery processes.

fundamental reaction mechanisms of 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 5-Chloro-2-hydroxypyrimidine

Authored by a Senior Application Scientist

Foreword: Unveiling the Synthetic Potential of a Versatile Pyrimidine Core

This compound (CAS: 54326-16-8) stands as a pivotal heterocyclic intermediate, prized for its role in the synthesis of a wide array of biologically active molecules.[1] Its applications span from pharmaceutical development, where it serves as a cornerstone for antiviral and anticancer agents, to the agrochemical industry for formulating herbicides and fungicides.[1][2] The strategic placement of a chloro group at the 5-position and a hydroxyl group at the 2-position imbues the pyrimidine ring with a unique reactivity profile, making it a valuable building block for complex molecular architectures.[1] This guide delves into the core reaction mechanisms that govern the synthetic transformations of this compound, providing researchers and drug development professionals with a foundational understanding of its chemical behavior.

The Decisive Role of Tautomerism in Reactivity

A fundamental concept that underpins the entire chemical behavior of this compound is its existence in a state of tautomeric equilibrium. The molecule dynamically interconverts between the aromatic hydroxy (enol) form and the non-aromatic but thermodynamically more stable pyrimidin-2-one (keto) form.[3] This equilibrium is not static; it is profoundly influenced by the solvent, pH, and temperature, with the keto tautomer, 5-chloro-1H-pyrimidin-2-one, generally predominating under most conditions.[4]

This tautomerism is the master switch for its reactivity. Reactions targeting the hydroxyl group, such as etherification, proceed through the enol form, whereas reactions involving the ring nitrogen or the carbonyl character are dictated by the keto form. Understanding and controlling this equilibrium is paramount for achieving desired synthetic outcomes.

Caption: Tautomeric equilibrium of this compound.

Synthesis: Building the Core Scaffold

The most common and efficient synthesis of this compound involves the direct chlorination of its parent compound, 2-hydroxypyrimidine. The choice of chlorinating agent is critical for regioselectivity, with N-chlorosuccinimide (NCS) being a preferred reagent for its mildness and efficacy. The reaction is typically conducted in a polar solvent like acetic acid or dichloromethane.

Experimental Protocol: Synthesis via Electrophilic Chlorination
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxypyrimidine (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: To this solution, add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise at room temperature to control any exotherm.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove acetic acid and succinimide byproducts, and dry under vacuum to yield this compound as a pale yellow solid.[5]

Synthesis_Workflow Start 2-Hydroxypyrimidine Reagent + N-Chlorosuccinimide (NCS) + Acetic Acid Start->Reagent Dissolve Reaction Stir at RT (12-24h) Reagent->Reaction React Product This compound Reaction->Product Precipitate & Purify

Caption: Workflow for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-chloro substituent is the primary handle for introducing molecular complexity via cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step, a key process in palladium catalysis.[6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds (boronic acids or esters).[7][8] This reaction is fundamental in medicinal chemistry for synthesizing biaryl structures.

Causality Behind Component Choices:

  • Catalyst: Palladium complexes like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a ligand are used. The ligand (e.g., XPhos, SPhos) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which then participates in the transmetalation step.[9][10]

  • Solvent: A mixture of an organic solvent (like dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_Complex Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_ArR Ar-Pd(II)-R(L_n) Transmetalation->PdII_ArR Boronate R-B(OR)3^- Boronate->Transmetalation + Base RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
ComponentExampleMolar Eq. / mol%Purpose
Aryl Halide This compound1.0Electrophile
Boronic Acid Phenylboronic acid1.2 - 1.5Nucleophile Source
Pd Source Pd₂(dba)₃1-5 mol%Catalyst Precursor
Ligand XPhos2-10 mol%Stabilize & Activate Pd
Base K₃PO₄2.0 - 3.0Activate Boronic Acid
Solvent Dioxane/H₂O (e.g., 4:1)-Reaction Medium
Temperature 80 - 110 °C-Overcome Activation Energy
Experimental Protocol: Suzuki-Miyaura Coupling
  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).[7]

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the pyrimidine ring to a terminal alkyne.[11][12] This reaction is invaluable for creating rigid scaffolds and precursors for further transformations.

Causality Behind Component Choices:

  • Dual Catalysis: The reaction classically employs a dual catalytic system. A palladium complex (e.g., Pd(PPh₃)₄) activates the aryl halide, while a copper(I) salt (e.g., CuI) acts as a co-catalyst that forms a copper acetylide intermediate, which is more reactive towards transmetalation with the palladium center.[7][12] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[13]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a base to deprotonate the terminal alkyne and often as the solvent.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n Pd_OxAdd Ar-Pd(II)-Cl(L_n) Pd0->Pd_OxAdd + Ar-Cl Pd_Trans Ar-Pd(II)-C≡CR(L_n) Pd_OxAdd->Pd_Trans Transmetalation Pd_Trans->Pd0 Regeneration Product_Out Ar-C≡CR Pd_Trans->Product_Out Reductive Elimination CuCl Cu(I)Cl Cu_Acetylide Cu(I)-C≡CR CuCl->Cu_Acetylide + Base Cu_Acetylide->Pd_OxAdd Transmetalation Cu_Acetylide->CuCl Regeneration Alkyne H-C≡CR Alkyne->Cu_Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling
  • Inert Atmosphere: In a reaction flask, dissolve this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%) in an amine solvent like triethylamine.[7]

  • Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Reagent Addition: Add the terminal alkyne (1.1 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling at the C5-Cl bond is common, the electron-deficient pyrimidine ring is also primed for Nucleophilic Aromatic Substitution (SNAr).[6] In molecules like 5-chloro-2,4,6-trifluoropyrimidine, the positions ortho and para to the ring nitrogens (C2, C4, C6) are highly activated towards nucleophilic attack.[14] For this compound, the C2 and C4/C6 positions are the most likely sites for substitution, depending on the reaction conditions and the nature of the nucleophile. The chloro group at C5 acts as an electron-withdrawing group, further enhancing the electrophilicity of the ring carbons.[6]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

SNAr_Mechanism Reactants Pyrimidine-Cl + Nu:⁻ Transition1 Reactants->Transition1 Meisenheimer [Meisenheimer Complex]⁻ (Resonance Stabilized) Transition1->Meisenheimer Transition2 Meisenheimer->Transition2 Products Pyrimidine-Nu + Cl⁻ Transition2->Products

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Future Outlook

This compound is a testament to the power of heterocyclic scaffolds in modern chemistry. Its reactivity is governed by a delicate interplay between its inherent tautomerism and the electronic properties of the pyrimidine ring, which is further modulated by its chloro substituent. Mastery of its fundamental reaction mechanisms—primarily palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions—empowers chemists to construct complex molecules with precision and efficiency. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of versatile intermediates like this compound will remain a critical enabler of innovation in drug development and beyond.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxypyrimidine from 2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the efficient and reliable synthesis of key heterocyclic intermediates is paramount. 5-Chloro-2-hydroxypyrimidine stands as one such pivotal scaffold, the backbone of numerous therapeutic agents. This guide is crafted not as a mere recitation of established procedures, but as a deep-dive into the practical and theoretical nuances of its synthesis from 2-hydroxypyrimidine. We, as fellow scientists, understand that true innovation lies in the comprehension of not just the 'how,' but the 'why.' This document is therefore designed to be a comprehensive resource for researchers, chemists, and drug development professionals, fostering a thorough understanding of the reaction mechanism, experimental parameters, and safety considerations.

Strategic Importance of this compound in Medicinal Chemistry

This compound is a highly valued intermediate in the synthesis of a diverse array of pharmaceutical compounds.[1][2] Its utility lies in the strategic placement of the chloro and hydroxyl functional groups on the pyrimidine ring, which serve as versatile handles for further chemical modifications. The electron-withdrawing nature of the chlorine atom at the 5-position significantly influences the electronic properties of the pyrimidine ring, which can be crucial for modulating the biological activity and pharmacokinetic properties of the final drug molecule. This substituted pyrimidine is a key building block for various classes of therapeutic agents, including antivirals, antifungals, and kinase inhibitors.

The Synthetic Challenge: Electrophilic Chlorination of an Electron-Deficient Heterocycle

The direct synthesis of this compound from 2-hydroxypyrimidine is achieved through an electrophilic aromatic substitution reaction. However, the inherent electronic nature of the pyrimidine ring presents a significant hurdle. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, rendering the aromatic system electron-deficient and thus, less reactive towards electrophiles.

Mechanistic Rationale and Regioselectivity

Despite the overall deactivation of the ring, the hydroxyl group at the 2-position is an activating, ortho-, para-director. In the context of the pyrimidine ring, this directs the incoming electrophile to the 5-position. The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The chlorinating agent generates an electrophilic chlorine species (Cl⁺), which is attacked by the π-electrons of the pyrimidine ring to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. The aromaticity is then restored by the loss of a proton from the 5-position.

Diagram 1: Mechanism of Electrophilic Chlorination of 2-hydroxypyrimidine

G cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Product Isolation and Purification A Dissolve 2-hydroxypyrimidine in glacial acetic acid and dichloromethane B Add N-Chlorosuccinimide in portions A->B C Heat the reaction mixture to reflux (e.g., 40-50 °C) B->C D Monitor reaction progress by TLC C->D E Cool to room temperature D->E F Remove solvent under reduced pressure E->F G Purify by column chromatography or recrystallization F->G

References

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-hydroxypyrimidine is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1][2][3] Its unique structural arrangement, featuring a reactive chlorine atom and a hydroxyl group on the pyrimidine core, makes it a versatile intermediate for the synthesis of a wide array of functionalized molecules, including potent enzyme inhibitors and novel agrochemicals.[1][2] This guide provides a comprehensive analysis of the primary starting materials and synthetic strategies for preparing this compound. We will delve into the mechanistic rationale behind key synthetic routes, present detailed experimental protocols, and offer a comparative analysis of the methodologies to empower researchers in drug development and chemical synthesis.

Introduction to Synthetic Strategy: Building the Core Scaffold

The synthesis of substituted pyrimidines like this compound can be broadly approached from two distinct retrosynthetic perspectives:

  • Functionalization of a Pre-existing Pyrimidine Ring: This strategy involves starting with a simpler pyrimidine core, such as 2-hydroxypyrimidine, and introducing the desired chloro-substituent at the C5 position through an electrophilic halogenation reaction. This is often the most direct route.

  • De Novo Ring Construction (Cyclocondensation): This classical and highly versatile approach involves constructing the pyrimidine ring from acyclic precursors. Typically, this involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as urea or its derivatives.[4]

The choice between these strategies depends on factors such as the availability and cost of starting materials, desired scale, and the potential for side reactions. This guide will explore the most prominent examples of each approach.

Pathway I: Direct Chlorination of 2-Hydroxypyrimidine

This is a highly efficient and atom-economical route that leverages a readily available pyrimidine starting material.

Starting Material: 2-Hydroxypyrimidine (also known as Pyrimidin-2(1H)-one)

Core Principle: The pyrimidine ring, activated by the hydroxyl (or oxo) group, undergoes electrophilic substitution at the electron-rich C5 position. A suitable chlorinating agent is required to provide the electrophilic chlorine species (Cl+).

Causality and Reagent Selection: N-Chlorosuccinimide (NCS) is a preferred reagent for this transformation.[5] Unlike harsher chlorinating agents like elemental chlorine, NCS is a solid that is easier to handle and provides a controlled release of the electrophile, minimizing over-chlorination and other side reactions. The reaction is typically conducted in a solvent like acetic acid or dichloromethane, which facilitates the dissolution of reactants and moderates the reaction.[5]

Workflow for Direct C5-Chlorination

cluster_start Starting Material cluster_process Process cluster_end Product Start 2-Hydroxypyrimidine Reaction Electrophilic Chlorination Start->Reaction Reacts with Reagent N-Chlorosuccinimide (NCS) Acetic Acid / Dichloromethane Reagent->Reaction In presence of Product This compound Reaction->Product Yields Start_CCC 2-Chloromalonaldehyde (C-C-C Fragment) Reaction Cyclocondensation Reaction Start_CCC->Reaction Start_NCN Urea (N-C-N Fragment) Start_NCN->Reaction Product This compound Reaction->Product Forms

References

A Theoretical and Computational Scrutiny of 5-Chloro-2-hydroxypyrimidine and its Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 5-Chloro-2-hydroxypyrimidine represent a pivotal scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potential as antimicrobial and antiviral agents.[1][2][3] This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of these compounds. By leveraging quantum chemical calculations, molecular docking simulations, and spectroscopic analysis, researchers can gain profound insights into the behavior of this compound derivatives, thereby accelerating the drug design and development process. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for the theoretical investigation of this important class of molecules.

Introduction: The Significance of the this compound Scaffold

The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast number of biologically active compounds, including nucleic acids and various therapeutic agents.[3] The introduction of a chloro group at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring, as seen in this compound, imparts unique electronic and steric properties that are crucial for its interaction with biological targets.[2] These substitutions can influence the molecule's reactivity, solubility, and ability to form specific hydrogen bonds, all of which are critical determinants of its pharmacological profile.[2]

A key characteristic of 2-hydroxypyrimidines is their existence in tautomeric forms, predominantly the keto (pyrimidinone) and enol (hydroxypyrimidine) forms.[4][5][6] The equilibrium between these tautomers can be influenced by factors such as the solvent environment and the presence of other substituents on the pyrimidine ring.[6] Understanding this tautomeric equilibrium is paramount, as different tautomers may exhibit distinct biological activities and binding affinities for target proteins. Theoretical calculations provide a powerful means to predict the relative stabilities of these tautomers and to understand the factors governing their interconversion.[4][5][6][7]

This guide will delve into the computational techniques that enable a comprehensive theoretical analysis of this compound derivatives, with a focus on their application in rational drug design.

Core Computational Methodologies: A Quantum Chemical Perspective

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[8][9] DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying the properties of medium-sized molecules like this compound derivatives.[8]

Geometry Optimization and Tautomerism

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the minimum energy conformation.

A critical aspect to consider for this compound is the potential for tautomerism. The two primary tautomers are the oxo form (5-chloro-1H-pyrimidin-2-one) and the hydroxy form (5-chloro-pyrimidin-2-ol).

Experimental Protocol: Tautomer Stability Calculation

  • Structure Generation: Build the 3D structures of both the oxo and hydroxy tautomers of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Selection: Choose a suitable DFT functional and basis set. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used and reliable choice for such systems, providing a good balance of accuracy and computational efficiency.[10]

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase and in a relevant solvent (e.g., water, DMSO) using a continuum solvation model like the Polarizable Continuum Model (PCM). This will yield the minimum energy structures and their corresponding electronic energies.

  • Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE).

  • Energy Comparison: Calculate the relative energy (ΔE) between the tautomers by comparing their total electronic energies, including the ZPVE correction. The tautomer with the lower total energy is predicted to be the more stable form. The Gibbs free energy (G) can also be calculated to assess stability under thermodynamic equilibrium.[10]

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy and distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and its ability to participate in chemical reactions.

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater propensity for electron donation.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater ease of accepting an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity.[11]

These parameters, often referred to as global reactivity descriptors, provide valuable insights into the potential of this compound derivatives to interact with biological nucleophiles and electrophiles.[12]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing regions of varying electrostatic potential.

  • Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

  • Blue/Green: Regions of positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack.

For this compound derivatives, the MEP map can identify the most likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for binding to a protein's active site.[13]

MEP_Concept Molecule This compound (Electron Density Surface) Red_Region Negative Potential (Red) (e.g., Oxygen, Nitrogen atoms) Susceptible to Electrophilic Attack Molecule->Red_Region Electron-Rich Areas Blue_Region Positive Potential (Blue) (e.g., Hydrogen atoms) Susceptible to Nucleophilic Attack Molecule->Blue_Region Electron-Poor Areas

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Molecular Docking: Predicting Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein.[8][14] This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the molecular basis of their activity.[15]

For this compound derivatives, molecular docking can be used to:

  • Identify potential biological targets.

  • Predict the binding mode and affinity of the derivatives to a specific protein.

  • Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the ligand-protein complex.

  • Guide the design of new derivatives with improved binding affinity and selectivity.

Experimental Protocol: Molecular Docking Workflow

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative.

    • Assign appropriate atom types and charges.

  • Binding Site Definition:

    • Identify the active site of the protein, either from experimental data or using a pocket detection algorithm.

    • Define a grid box that encompasses the binding site.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the active site.[16]

    • The program will generate a series of possible conformations and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the ligand-protein complex to identify key intermolecular interactions.

Docking_Workflow cluster_Preparation Preparation cluster_Simulation Simulation cluster_Analysis Analysis PDB 1. Obtain Protein Structure (from PDB) BindingSite 3. Define Binding Site PDB->BindingSite Ligand 2. Prepare Ligand Structure (this compound derivative) Docking 4. Run Docking Algorithm Ligand->Docking BindingSite->Docking Scoring 5. Score and Rank Poses Docking->Scoring Visualization 6. Analyze Interactions Scoring->Visualization

Caption: A streamlined workflow for molecular docking studies.

Spectroscopic Analysis: Bridging Theory and Experiment

Theoretical calculations can be used to predict the spectroscopic properties of molecules, such as their vibrational (FT-IR) and electronic (UV-Vis) spectra.[17][18] Comparing these predicted spectra with experimentally obtained data provides a powerful means of validating the computational models and gaining a deeper understanding of the molecule's structure and electronic transitions.

FT-IR Spectroscopy

Theoretical frequency calculations can predict the vibrational modes of a molecule. These predicted frequencies can then be compared to the peaks in an experimental FT-IR spectrum to assign the observed bands to specific molecular vibrations (e.g., C=O stretch, N-H bend). This is particularly useful for distinguishing between tautomers, as they will exhibit distinct vibrational signatures.[19]

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules.[10] By calculating the energies of the electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. This information is valuable for understanding the electronic structure of the molecule and how it is affected by substituents and the solvent environment.[10]

Data Synthesis and Interpretation

The true power of theoretical studies lies in the integration of data from multiple computational methods. For instance, the MEP map can highlight regions of high and low electrostatic potential, which can then be correlated with the hydrogen bonding and other electrostatic interactions observed in molecular docking simulations. Similarly, the HOMO-LUMO gap can provide an indication of a molecule's reactivity, which can be further explored through simulations of its interactions with a biological target.

Table 1: Representative Computational Data for this compound Tautomers (Illustrative)

PropertyOxo TautomerHydroxy Tautomer
Relative Energy (kcal/mol)0.00+2.5
Dipole Moment (Debye)3.81.5
HOMO Energy (eV)-6.8-7.2
LUMO Energy (eV)-1.5-0.8
HOMO-LUMO Gap (eV)5.36.4

Note: The values in this table are for illustrative purposes and would need to be calculated for the specific system and level of theory.

Conclusion and Future Directions

Theoretical studies provide an invaluable framework for understanding the structure, reactivity, and biological potential of this compound derivatives. By employing a combination of quantum chemical calculations, molecular docking, and spectroscopic analysis, researchers can make more informed decisions in the drug design process, ultimately leading to the development of more effective and safer therapeutic agents.

Future work in this area could involve the use of more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to study the behavior of these derivatives in a more realistic biological environment. Additionally, the development of quantitative structure-activity relationship (QSAR) models based on theoretical descriptors could further enhance the predictive power of these computational approaches.[20]

References

Methodological & Application

Introduction: The Significance of N-Alkylated Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the N-Alkylation of 5-Chloro-2-hydroxypyrimidine for Pharmaceutical and Medicinal Chemistry Applications

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents and biologically active molecules.[1] Specifically, this compound is a valuable intermediate, with its N-alkylated derivatives serving as key building blocks in the synthesis of antiviral, antibacterial, and anticancer agents.[2][3] The strategic placement of substituents on the pyrimidine ring, particularly at the N1 position, is crucial for modulating a compound's pharmacological profile, including its target affinity, selectivity, and pharmacokinetic properties.

However, the synthesis of these vital compounds is not without its challenges. The inherent chemical nature of 2-hydroxypyrimidines presents a classic regioselectivity problem: the competition between N-alkylation and O-alkylation. This guide provides a comprehensive overview of the underlying principles governing this reaction and delivers detailed, field-proven protocols to achieve selective N-alkylation of this compound, empowering researchers in drug discovery and development.

Pillar 1: Understanding the Core Chemistry - Tautomerism and the N- vs. O-Alkylation Challenge

This compound exists as a mixture of tautomers: the hydroxy form (pyrimidin-2-ol) and the more stable keto form (pyrimidin-2(1H)-one). This tautomeric equilibrium is central to its reactivity. Deprotonation by a base generates an ambident nucleophile—an anion with electron density distributed across both a nitrogen and an oxygen atom. This anion can be attacked by an electrophile (the alkylating agent) at either site, leading to a mixture of N-alkylated and O-alkylated products.[4]

Controlling the regioselectivity of this reaction is paramount for any synthetic campaign. The outcome is a delicate interplay of several factors:

  • The Base: The choice of base affects the nature of the ion pair formed.

  • The Solvent: Solvent polarity plays a critical role in ion-pair separation and solvation of the nucleophile.[5]

  • The Alkylating Agent: The "hardness" or "softness" of the electrophile can influence the site of attack, as predicted by Hard and Soft Acids and Bases (HSAB) theory.[6]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the product distribution.

The goal of a well-designed protocol is to manipulate these variables to overwhelmingly favor the formation of the desired N-alkylated isomer.

Pillar 2: A Validated Protocol for Selective N1-Alkylation

This protocol details a robust and widely applicable method for the selective N1-alkylation of this compound using a carbonate base in a polar aprotic solvent. This approach is favored for its reliability, operational simplicity, and good-to-excellent yields.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry glassware under vacuum or in an oven B Add this compound and anhydrous base (K₂CO₃ or Cs₂CO₃) to the reaction flask A->B C Add anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile) B->C D Stir mixture under inert atmosphere (N₂ or Ar) C->D E Add alkylating agent (R-X) dropwise D->E F Heat reaction to specified temperature (e.g., 50-80°C) E->F G Monitor reaction progress by TLC or LC-MS F->G H Cool reaction to room temperature G->H I Filter off inorganic salts H->I J Concentrate filtrate under reduced pressure I->J K Purify crude product via column chromatography or recrystallization J->K L Characterize final product (NMR, MS) K->L

Caption: General experimental workflow for N-alkylation.

Detailed Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃, 1.5 - 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen base (K₂CO₃ or Cs₂CO₃).

    • Scientist's Insight: Cesium carbonate is often superior for achieving high N1-selectivity, even at room temperature, due to the "cesium effect," which promotes N-alkylation through better template organization of the reactants.[7] However, K₂CO₃ is a more cost-effective alternative that provides excellent results, often requiring moderate heating.

  • Solvent Addition: Add the anhydrous solvent (DMF or MeCN) to the flask to create a suspension (typically 5-10 mL per mmol of the pyrimidine).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction.

  • Reagent Addition: Begin stirring the suspension. Add the alkylating agent (1.1 - 1.2 eq) dropwise to the mixture at room temperature.

    • Scientist's Insight: A slight excess of the alkylating agent ensures the complete consumption of the starting pyrimidine. Adding it dropwise helps to control any potential exotherms.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C for K₂CO₃ in DMF) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: a. Once complete, cool the reaction mixture to room temperature. b. Pour the mixture into cold water and extract the product with an organic solvent like ethyl acetate (3x). c. Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization to yield the pure N-alkylated product.

Pillar 3: Alternative Protocols and Advanced Strategies

While the carbonate base method is a workhorse, other techniques offer advantages in specific contexts.

Phase-Transfer Catalysis (PTC)

PTC is an elegant and green chemistry approach that facilitates the reaction between reactants in immiscible phases (e.g., a solid base and an organic solution).[8] A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, transports the deprotonated pyrimidine anion into the organic phase to react with the alkylating agent.[9][10]

  • Key Advantages:

    • Often allows for the use of inexpensive inorganic bases like NaOH or K₂CO₃.[11]

    • Can be performed in less polar, more environmentally benign solvents or even under solvent-free conditions.[8][11]

    • Typically proceeds under mild conditions with high selectivity.

  • Typical Conditions: this compound, alkyl halide, a base (e.g., 50% aq. NaOH or solid K₂CO₃), and a catalytic amount of tetrabutylammonium hydrogen sulfate (TBAHS) or 18-crown-6 in a solvent like toluene or dichloromethane.[9][11]

The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for N-alkylation using an alcohol as the alkyl source under mild, neutral conditions.[12][13] The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).

  • Key Advantages:

    • Proceeds under very mild and neutral conditions, compatible with sensitive functional groups.

    • Utilizes alcohols directly, avoiding the need to pre-form an alkyl halide.

    • Stereochemistry at the alcohol center is inverted, which can be synthetically useful.[13]

  • Considerations: The regioselectivity can be highly dependent on the solvent and the structure of the alcohol.[14][15] The reaction generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which requires careful purification.

Data Presentation: A Comparative Overview

The choice of reaction conditions directly impacts the efficiency and selectivity of the N-alkylation. The table below summarizes outcomes from various methodologies.

MethodBaseSolventCatalystTemperature (°C)Selectivity (N vs. O)Typical Yield (%)Reference(s)
Standard K₂CO₃DMFNone60-80Good to Excellent80-95[3]
Standard Cs₂CO₃AcetonitrileNoneRoom TempExcellent85-95[7]
PTC (Solid-Liquid) K-t-BuOTHF18-crown-60Highly N1-selectiveHigh[9][10]
PTC (Liquid-Liquid) 50% aq. NaOHTolueneTBAHSRoom TempHighly N1-selective>90[11]
Mitsunobu N/ATHF/DioxanePPh₃/DIADRoom TempVariable (Solvent Dependent)Variable[14][15]
Silylation HMDSAcetonitrile(NH₄)₂SO₄80Excellent N1-selectivity80-90[16][17]

Visualization of Competing Pathways

The selectivity challenge is best understood visually. The following diagram illustrates the formation of the ambident anion and the subsequent competing reaction pathways.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 5-Aryl-2-hydroxypyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of 5-aryl-2-hydroxypyrimidines via Suzuki-Miyaura cross-coupling represents a critical transformation, enabling the strategic introduction of diverse aryl and heteroaryl moieties at the C5 position. These resulting structures are prevalent in a range of therapeutic agents, including kinase inhibitors for oncology, and serve as valuable intermediates in the development of novel drugs.[1][2] 5-Chloro-2-hydroxypyrimidine is an attractive starting material for this purpose due to its commercial availability and the potential for selective C-C bond formation.

However, this substrate presents unique challenges. The chloro substituent is inherently less reactive in the oxidative addition step of the catalytic cycle compared to its bromo or iodo counterparts.[3] Furthermore, 2-hydroxypyrimidine exists predominantly in its tautomeric form, 2(1H)-pyrimidinone, which possesses an acidic N-H proton. This proton can interfere with the reaction by reacting with the base or coordinating with the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions. Therefore, a carefully optimized protocol is essential for achieving high yields and purity.

This guide provides a comprehensive overview of the mechanistic considerations, optimized reaction conditions, and detailed experimental protocols for the successful Suzuki-Miyaura coupling of this compound.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is crucial for rational troubleshooting and optimization.

Suzuki_Mechanism cluster_legend Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-Cl oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation dummy1 pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex boronate Ar'-B(OR)3- boronate->transmetalation base Base (e.g., K₂CO₃) boronic_acid Ar'-B(OH)₂ base->boronic_acid boronic_acid->boronate Activation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product dummy2 substrate This compound (Ar-Cl) substrate->oxidative_addition

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4] The electron-deficient nature of the pyrimidine ring, however, can facilitate this step compared to other aryl chlorides.

  • Transmetalation: The aryl group from the organoboron species (activated by a base to form a boronate) is transferred to the palladium(II) complex, displacing the chloride. The choice of base is critical to ensure efficient formation of the boronate without deprotonating the pyrimidinone ring.[3]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 5-aryl-2-hydroxypyrimidine product, regenerating the Pd(0) catalyst which re-enters the cycle.[5]

Optimized Reaction Parameters: A Comparative Overview

The success of the Suzuki coupling with this compound hinges on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes recommended conditions based on protocols for structurally similar substrates.[6][7]

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings.[6] Pd₂(dba)₃ and Pd(OAc)₂ are often used with an external phosphine ligand.
Ligand PPh₃ (Triphenylphosphine), XPhos, SPhosFor less reactive chlorides, bulky, electron-rich phosphine ligands like XPhos or SPhos can significantly enhance catalytic activity by promoting the oxidative addition step.[6]
Base K₂CO₃ (Potassium carbonate), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)A moderately strong, non-nucleophilic inorganic base is crucial. K₂CO₃ or K₃PO₄ are excellent starting points as they are effective in promoting transmetalation while being less likely to deprotonate the pyrimidinone N-H compared to stronger bases like alkoxides.[6]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly employed to dissolve both the organic substrates and the inorganic base.[6] Degassing the solvents is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion, especially with a chloro substrate.[6]
Atmosphere Inert (Argon or Nitrogen)An oxygen-free atmosphere is critical to prevent the oxidation and degradation of the palladium catalyst.[6]

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization for specific substrates may be required.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

protocol_workflow start Start setup Reaction Setup: - Add this compound,  Arylboronic acid, and K₂CO₃  to a dry Schlenk flask. start->setup catalyst Add Pd(PPh₃)₄ catalyst. setup->catalyst inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). catalyst->inert solvent Add degassed 1,4-Dioxane and Water. inert->solvent reaction Heat reaction mixture to 80-100 °C with vigorous stirring. solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Cool to RT - Dilute with organic solvent - Wash with water and brine. monitor->workup Complete purify Purification: - Dry organic layer - Concentrate under vacuum - Column chromatography. workup->purify product Obtain Pure 5-Aryl-2-hydroxypyrimidine purify->product

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).[7]

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio). The total solvent volume should be sufficient to ensure adequate mixing (e.g., a concentration of 0.1 M with respect to the limiting reagent).[6]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Workup:

    • Cool the reaction mixture to room temperature.[1]

    • Dilute the mixture with an organic solvent such as ethyl acetate.[1]

    • Wash the organic layer with water and then with brine.[7]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2-hydroxypyrimidine.[1]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Ineffective catalyst activation or catalyst degradation.- Insufficient temperature.- Poor quality of reagents.- Ensure a strictly inert atmosphere and use freshly degassed solvents.- Consider a more active catalyst system (e.g., Pd₂(dba)₃ with XPhos).- Gradually increase the reaction temperature.- Use fresh, high-purity reagents.
Dehalogenation of Starting Material - Presence of a hydride source.- Suboptimal base or solvent.- Ensure solvents are anhydrous if the protocol calls for it.- Switch to a different base (e.g., K₃PO₄ instead of K₂CO₃).- Use aprotic solvents like dioxane or toluene.
Protodeboronation of Boronic Acid - Harsh reaction conditions (high temperature, strong base).- Presence of excess water.- Lower the reaction temperature if possible.- Use a milder base.- Use the boronic acid as its pinacol ester derivative for increased stability.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of medicinally relevant 5-aryl-2-hydroxypyrimidines. While the chloro-substituent and the acidic proton of the pyrimidinone tautomer present challenges, these can be overcome with careful optimization of the reaction conditions. The use of a suitable palladium catalyst and ligand system, in conjunction with a moderately strong inorganic base and an inert atmosphere, is paramount for achieving high yields of the desired products. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers and drug development professionals to successfully employ this important transformation in their synthetic endeavors.

References

Synthesis of 5-Chloro-2-hydroxypyrimidine Derivatives for Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidine Scaffold in Modern Agrochemicals

The pyrimidine ring system is a foundational structural motif in a multitude of biologically active molecules, including several highly effective agrochemicals.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of a molecule's physicochemical and biological characteristics. Within this class of compounds, 5-chloro-2-hydroxypyrimidine serves as a key building block for the synthesis of a range of potent herbicides and fungicides. The presence of the chlorine atom at the 5-position and the hydroxyl group at the 2-position (which exists in tautomeric equilibrium with its pyrimidone form) provide reactive handles for further chemical modifications, enabling the development of derivatives with optimized efficacy, selectivity, and environmental profiles.[1]

This guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization into agrochemically relevant compounds. It is intended for researchers and professionals in the fields of synthetic chemistry and agrochemical development.

Core Synthesis of this compound

The synthesis of the this compound core can be achieved through several routes. A common and effective method involves the cyclocondensation of a three-carbon electrophilic component with urea.

Visualizing the Synthetic Workflow

cluster_0 Core Synthesis cluster_1 Derivatization Urea Urea Cyclocondensation Cyclocondensation Urea->Cyclocondensation Chloromalonaldehyde Chloromalonaldehyde Chloromalonaldehyde->Cyclocondensation This compound This compound Cyclocondensation->this compound Derivatization_Reaction Nucleophilic Substitution / Etherification This compound->Derivatization_Reaction Agrochemical_Derivatives Herbicidal/Fungicidal Derivatives Derivatization_Reaction->Agrochemical_Derivatives

Caption: General workflow for the synthesis of this compound and its derivatives.

A prevalent laboratory-scale synthesis involves the reaction of urea with a suitable 3-carbon chlorinated carbonyl compound. One such precursor is 2-chloromalonaldehyde, which can be generated in situ. The underlying principle of this reaction is the formation of the pyrimidine ring through a series of condensation and dehydration steps.

Derivatization Strategies for Agrochemical Applications

The this compound scaffold offers two primary sites for chemical modification: the hydroxyl group at the 2-position and the chlorine atom at the 5-position. However, nucleophilic substitution of the chlorine at the 5-position is generally less facile than reactions at the 2- and 4-/6- positions in other pyrimidine systems.[3] The most common derivatization strategy for this scaffold involves targeting the hydroxyl group for etherification, thereby introducing a diverse range of substituents that can modulate the biological activity of the resulting molecule.

Key Agrochemical Derivatives and Their Biological Activities
Derivative ClassGeneral StructureTarget Weeds/FungiMode of Action (if known)Typical Yield (%)
Aryloxy-pyrimidines5-Chloro-2-(aryloxy)pyrimidineBroadleaf weedsInhibition of specific plant enzymes70-90%
Heteroaryloxy-pyrimidines5-Chloro-2-(heteroaryloxy)pyrimidinePowdery mildew, rustsErgosterol biosynthesis inhibition65-85%
Alkoxy-pyrimidines5-Chloro-2-(alkoxy)pyrimidineAnnual grassesNot always fully elucidated75-95%

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method adapted from established cyclocondensation procedures.

Materials:

  • Urea

  • 2-Chloromalonaldehyde (or a suitable precursor)

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve urea (1.0 eq) in ethanol.

  • To this solution, add a solution of 2-chloromalonaldehyde (1.0 eq) in ethanol dropwise at room temperature.

  • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a solution of sodium hydroxide until a precipitate forms.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both urea and the carbonyl precursor, and its boiling point allows for a suitable reaction temperature.

  • Acid Catalysis: The hydrochloric acid protonates a carbonyl group of the 2-chloromalonaldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by urea.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the cyclization and subsequent dehydration steps to occur at a reasonable rate.

  • Neutralization: The addition of sodium hydroxide neutralizes the acid catalyst and deprotonates the hydroxyl group of the product, aiding in its precipitation from the ethanol solution.

Protocol 2: Synthesis of a Representative 5-Chloro-2-(aryloxy)pyrimidine Derivative (for Herbicidal Applications)

This protocol outlines a typical Williamson ether synthesis to introduce an aryloxy group at the 2-position of the pyrimidine ring.

Materials:

  • This compound

  • A substituted phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and the substituted phenol (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere (e.g., nitrogen). Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-chloro-2-(aryloxy)pyrimidine derivative.

Causality Behind Experimental Choices:

  • Anhydrous DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide nucleophile more reactive.

  • Potassium Carbonate as Base: Potassium carbonate is a mild and effective base for deprotonating the phenol to generate the phenoxide nucleophile in situ.

  • Inert Atmosphere: An inert atmosphere is used to prevent side reactions, particularly the oxidation of the phenol.

  • Aqueous Workup and Extraction: This standard procedure is used to remove the DMF solvent, excess base, and other inorganic byproducts from the desired organic product.

  • Column Chromatography: This purification technique is essential to isolate the final product from any unreacted starting materials or side products.

Conclusion

The this compound scaffold is a valuable and versatile platform for the development of novel agrochemicals. The synthetic protocols outlined in this guide provide a solid foundation for the preparation of this key intermediate and its subsequent derivatization. By understanding the rationale behind the experimental choices, researchers can effectively troubleshoot and optimize these reactions to generate a diverse library of pyrimidine-based compounds for biological screening and the discovery of next-generation crop protection agents.

References

Application Note: A Robust and Scalable Protocol for the Synthesis of 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-hydroxypyrimidine is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical development.[1][2] Its structure, featuring a pyrimidine core functionalized with both a reactive chlorine atom and a hydroxyl group, offers a versatile scaffold for the synthesis of a diverse range of biologically active molecules, including antiviral and antibacterial agents.[2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the direct electrophilic chlorination of 2-hydroxypyrimidine. We delve into the underlying chemical principles, offer a detailed step-by-step experimental procedure, and provide guidance on purification, characterization, and safety. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this high-value intermediate.

Introduction and Scientific Principle

The synthesis of halogenated pyrimidines is a cornerstone of many drug discovery programs. The introduction of a chlorine atom at the C-5 position of the 2-hydroxypyrimidine ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key site for further functionalization.[3]

The protocol described herein employs a direct and efficient electrophilic aromatic substitution reaction. The 2-hydroxypyrimidine ring, while generally electron-deficient, is activated towards electrophilic attack by the electron-donating effect of the hydroxyl group (in its tautomeric 2-pyridone form). This directs the incoming electrophile, a chloronium ion equivalent generated from N-Chlorosuccinimide (NCS), to the electron-rich C-5 position. Acetic acid serves as an effective solvent that facilitates the reaction without competing in side reactions.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products r1 2-Hydroxypyrimidine r2 N-Chlorosuccinimide (NCS) p1 This compound r1->p1  Glacial Acetic Acid, RT p2 Succinimide r2->p2

Caption: Overall reaction for the synthesis of this compound.

Materials and Safety

Reagents and Materials
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Notes
2-Hydroxypyrimidine557-01-7C₄H₄N₂O96.09Purity ≥ 98%
N-Chlorosuccinimide (NCS)128-09-6C₄H₄ClNO₂133.53Purity ≥ 98%
Glacial Acetic Acid64-19-7C₂H₄O₂60.05ACS Grade or higher
Ethanol64-17-5C₂H₅OH46.07Anhydrous, for recrystallization
Deionized Water7732-18-5H₂O18.02For work-up and recrystallization
Ethyl Acetate141-78-6C₄H₈O₂88.11For TLC
Hexanes110-54-3C₆H₁₄86.18For TLC
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Condenser

  • Heating mantle with temperature controller

  • Fume hood

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR tubes and Mass Spectrometry vials

Critical Safety Precautions

This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • N-Chlorosuccinimide (NCS): Harmful if swallowed and causes severe skin burns and eye damage.[4] Avoid inhalation of dust.[5] It is sensitive to moisture and light; store in a tightly-closed container in a cool, dry place.[4][6] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[5]

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Handle with care.

  • This compound: The toxicological properties have not been fully investigated. Handle with care as with any new chemical entity.

Detailed Experimental Protocol

This protocol details a synthesis on a 5-gram scale of 2-hydroxypyrimidine.

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxypyrimidine (5.0 g, 52.0 mmol).

  • Add glacial acetic acid (50 mL) to the flask.

  • Stir the mixture at room temperature (20-25 °C) to obtain a suspension.

Chlorination
  • While stirring, add N-Chlorosuccinimide (NCS) (7.3 g, 54.6 mmol, 1.05 eq.) to the suspension in small portions over 15-20 minutes.

    • Causality Note: Portion-wise addition is crucial to control the reaction temperature, as the chlorination can be mildly exothermic. This prevents the formation of potential over-chlorinated or degradation byproducts.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

Reaction Monitoring
  • The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Prepare a TLC eluent system (e.g., Ethyl Acetate/Hexanes 7:3 v/v).

  • Spot the starting material (a solution of 2-hydroxypyrimidine in a suitable solvent) and the reaction mixture on a TLC plate.

  • The reaction is considered complete upon the disappearance of the starting material spot. The product, this compound, is more polar than the starting material and will have a lower Rf value.

Work-up and Isolation
  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.

  • To the resulting residue, add 100 mL of cold deionized water. Stir the suspension vigorously for 30 minutes.

    • Causality Note: This step serves two purposes. First, it precipitates the crude product, which has low solubility in water. Second, it dissolves the water-soluble byproduct, succinimide, and any remaining acetic acid.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with additional cold deionized water (3 x 30 mL) to remove residual impurities.

  • Dry the crude product under vacuum at 50 °C to a constant weight. A white to off-white solid is expected.

Purification
  • The crude product can be further purified by recrystallization.

  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of a hot solvent system, such as an ethanol/water mixture (e.g., 80:20), until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Workflow and Characterization

A 1. Reaction Setup 2-Hydroxypyrimidine in Glacial Acetic Acid B 2. Chlorination Portion-wise addition of NCS at Room Temperature A->B Stir C 3. Reaction Monitoring TLC analysis for completion B->C Stir 12-18h D 4. Work-up Remove solvent, precipitate product in cold water C->D If complete E 5. Isolation Vacuum filtration and washing D->E F 6. Purification Recrystallization from Ethanol/Water E->F G 7. Characterization NMR, MS, M.P. F->G

Caption: Experimental workflow for the synthesis and purification of this compound.

Expected Results
ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 75-85% (after purification)
Purity (by HPLC/NMR) > 98%
Melting Point Approx. 225-230 °C (decomposes)
Characterization Data

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • δ ~12.5 ppm (broad singlet, 1H, -NH proton of pyridone tautomer)

    • δ ~8.2 ppm (singlet, 1H, C6-H)

    • δ ~7.9 ppm (singlet, 1H, C4-H)

    • Note: The exact chemical shifts may vary depending on the solvent and concentration. The key diagnostic is the disappearance of the C5-H signal from the starting material and the presence of two singlets for the remaining ring protons.

  • ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

    • Expected peaks around δ 160 (C=O), 155 (C-Cl), 140 (CH), 120 (CH), 110 (C-Cl).

  • Mass Spectrometry (ESI-MS):

    • Calculated for C₄H₃ClN₂O [M-H]⁻: 129.99

    • Expected [M-H]⁻: m/z = 129.9, showing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2).

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or degraded NCS.Extend the reaction time and monitor by TLC. Ensure NCS is dry and has been stored properly. A slight excess (up to 1.2 eq.) of fresh NCS can be added.
Low Yield Product loss during work-up or recrystallization.Ensure the product is fully precipitated before filtration. Use minimal hot solvent for recrystallization and ensure thorough cooling.
Impure Product Incomplete removal of succinimide or starting material.Ensure thorough washing of the crude product with water. If starting material persists, consider purification by column chromatography (silica gel, eluting with an ethyl acetate/hexanes gradient).

References

Synthesis of 5-Chloro-2-hydroxypyrimidine: A Detailed Laboratory Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, robust, and field-proven protocol for the laboratory-scale synthesis of 5-Chloro-2-hydroxypyrimidine. This pyrimidine derivative is a pivotal intermediate in the development of a wide array of pharmaceuticals and agrochemicals, making a reliable synthetic route essential for researchers in drug discovery and development.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology, in-depth mechanistic insights, and critical safety information. The protocol focuses on the direct electrophilic chlorination of 2-hydroxypyrimidine using N-chlorosuccinimide (NCS), a method noted for its efficiency and operational simplicity.

Introduction: The Significance of this compound

This compound, also known as 5-chloropyrimidin-2-ol, is a heterocyclic organic compound of significant interest in medicinal and agricultural chemistry.[1] Its structure, featuring a pyrimidine core with both a chloro and a hydroxyl group, provides a versatile scaffold for the synthesis of more complex, biologically active molecules.[1][2] The presence of the chlorine atom at the 5-position and the hydroxyl group at the 2-position (which exists in tautomeric equilibrium with its keto form, 5-chlorouracil) allows for a variety of chemical modifications. This makes it a valuable building block in the synthesis of antiviral, antibacterial, and anticancer agents, as well as in the formulation of herbicides and fungicides.[1] A reliable and scalable laboratory synthesis is therefore a critical first step for many research and development programs.

Synthetic Strategy: Electrophilic Aromatic Substitution

The chosen synthetic route for this protocol is the direct chlorination of 2-hydroxypyrimidine. This method is predicated on the principles of electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. The pyrimidine ring, while being electron-deficient overall, is activated towards electrophilic attack by the electron-donating hydroxyl group. The C-5 position is sufficiently nucleophilic to react with a suitable electrophilic chlorine source.

For this protocol, N-chlorosuccinimide (NCS) is employed as the chlorinating agent. NCS is a mild and effective source of electrophilic chlorine, making it a safer and more manageable alternative to reagents like chlorine gas. The reaction is conducted in glacial acetic acid, which serves as a polar protic solvent that can facilitate the reaction and dissolve the starting materials.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: While NCS itself is the source of chlorine, the acidic medium can protonate the nitrogen atom of NCS, further polarizing the N-Cl bond and enhancing the electrophilicity of the chlorine atom.

  • Nucleophilic Attack: The electron-rich pyrimidine ring, activated by the hydroxyl group, attacks the electrophilic chlorine atom of NCS. This attack preferentially occurs at the C-5 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A base (which can be the succinimide anion or the solvent) abstracts a proton from the C-5 carbon of the sigma complex. This step restores the aromaticity of the pyrimidine ring, yielding the final product, this compound, and succinimide as a byproduct.

G

Experimental Protocol

This protocol is based on a procedure described in the Journal of Medicinal Chemistry.[3]

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Hydroxypyrimidine≥98%Commercially Available
N-Chlorosuccinimide (NCS)≥98%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Sodium SulfateAnhydrousCommercially Available
Round-bottom flask with reflux condenser-Standard laboratory glassware
Magnetic stirrer and hotplate-Standard laboratory equipment
Buchner funnel and filter paper-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Step-by-Step Synthesis Procedure

G A 1. Dissolve 2-hydroxypyrimidine in glacial acetic acid in a round-bottom flask. B 2. Add N-chlorosuccinimide (NCS) to the solution. A->B C 3. Heat the reaction mixture to 120°C under an inert atmosphere. B->C D 4. Monitor the reaction progress by TLC or LC-MS. C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Remove the acetic acid under reduced pressure. E->F G 7. Dissolve the residue in dichloromethane (DCM). F->G H 8. Wash the organic layer with saturated sodium bicarbonate solution. G->H I 9. Dry the organic layer over anhydrous sodium sulfate. H->I J 10. Filter and concentrate the organic layer to obtain the crude product. I->J K 11. Purify the crude product by recrystallization or column chromatography. J->K

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxypyrimidine (1.0 eq) in glacial acetic acid.

  • Addition of Reagent: To the stirred solution, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 120°C under an inert atmosphere (e.g., nitrogen or argon) and maintain this temperature.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the acetic acid under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance Pale yellow crystals[1]
Molecular Formula C₄H₃ClN₂O[1]
Molecular Weight 130.53 g/mol [1]
Melting Point Not widely reported, but similar chlorinated pyridines melt in the range of 160-170°C.[4]
¹H NMR Expected to show characteristic peaks for the pyrimidine ring protons.
¹³C NMR Expected to show four distinct carbon signals.
HPLC Purity ≥99% is achievable with proper purification.[1]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Hydroxypyrimidine: May cause skin and eye irritation. Handle with care.

  • N-Chlorosuccinimide (NCS): A strong oxidizing agent and an irritant. It can cause severe eye and skin irritation. Avoid inhalation of dust. Keep away from combustible materials.

  • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Conclusion

This application note provides a comprehensive and practical guide for the laboratory-scale synthesis of this compound. The described protocol, utilizing the direct chlorination of 2-hydroxypyrimidine with NCS, is efficient and employs readily available reagents. By following the detailed steps and adhering to the safety precautions outlined, researchers can reliably produce this important chemical intermediate for their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-hydroxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and overcome common challenges in this important synthetic transformation. This compound is a key building block in the development of pharmaceuticals and agrochemicals, making its efficient synthesis a critical step in many research and development pipelines.[1][2]

Troubleshooting Guide: Addressing Common Issues in this compound Synthesis

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I improve the conversion?

Answer:

Low yield is a frequent challenge in organic synthesis and can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If the starting material is still present after the expected reaction time, consider the following:

    • Reaction Time and Temperature: The reaction may require a longer duration or an adjustment in temperature to proceed to completion. For chlorination reactions of hydroxypyrimidines using phosphorus oxychloride (POCl₃), heating to reflux is common.[4] However, some reactions may benefit from milder or more elevated temperatures depending on the specific substrate and reagents.[5]

    • Catalyst Activity: If your synthesis involves a catalyst, ensure it is active. Some catalysts may require activation or regeneration, especially if they are being reused.[3]

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in your starting materials can significantly inhibit the reaction or lead to unwanted side reactions.[3] Always use high-purity reagents.

    • Incorrect Molar Ratios: Carefully check the stoichiometry of your reactants. An incorrect molar ratio can result in a low conversion of the limiting reagent.

  • Reaction Atmosphere: Many heterocyclic syntheses are sensitive to moisture and atmospheric oxygen. If applicable to your specific route, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates, thereby improving the yield.[5]

Issue 2: Formation of Significant Impurities and Side Products

Question: My reaction mixture shows multiple spots on TLC, and the crude product is difficult to purify. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue that complicates purification and reduces the overall yield. Understanding the potential side reactions for your chosen synthetic route is key to mitigating them.

  • Synthesis from Uracil Derivatives (Chlorination):

    • Over-chlorination: When starting from uracil or 5-chlorouracil, harsh chlorinating conditions can lead to the formation of di- or tri-chlorinated pyrimidines, such as 2,4,5-trichloropyrimidine.[6][7] To minimize this, carefully control the stoichiometry of the chlorinating agent (e.g., POCl₃) and the reaction temperature.

    • Incomplete Chlorination: Conversely, insufficient chlorinating agent or reaction time can leave unreacted 5-chlorouracil or other partially chlorinated intermediates in the reaction mixture.

  • Synthesis from 2-Chloro-5-methoxypyrimidine (Demethylation):

    • Incomplete Demethylation: The primary impurity is often the unreacted starting material. Ensure sufficient reaction time and the appropriate amount of demethylating agent (e.g., hydrobromic acid).

    • Formation of Dihydroxy By-product: In some cases, the chloro group can be hydrolyzed to a hydroxyl group, leading to the formation of a dihydroxy pyrimidine derivative. Optimizing the reaction conditions, such as the concentration of the acid, can help minimize this side reaction.

  • General Side Reactions in Pyrimidine Synthesis:

    • Dimerization or Polymerization: The reactive nature of pyrimidine precursors can sometimes lead to dimerization or polymerization, especially at higher temperatures. Adjusting the reaction temperature and concentration can help control these processes.[3]

Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are most effective?

Answer:

Purification can be challenging, especially when impurities have similar physicochemical properties to the desired product.

  • Similar Polarity of Product and Impurities: If the product and major impurities have similar polarities, separation by standard column chromatography can be difficult.

    • Optimize Chromatography Conditions: Experiment with different solvent systems (eluent) and stationary phases (e.g., silica gel, alumina) to improve separation.

    • Alternative Purification Techniques: Consider alternative methods such as preparative HPLC or recrystallization. Recrystallization is often a highly effective method for obtaining high-purity crystalline solids.

  • Product Instability: The target compound may be unstable under certain purification conditions. For example, some compounds can degrade on silica gel. If you suspect this is the case, consider using a less acidic stationary phase like alumina or employing non-chromatographic methods.

  • Incomplete Removal of Reagents or Catalysts: Residual reagents (e.g., excess POCl₃) or catalysts can co-elute with the product. Ensure proper work-up procedures to remove these before purification. For instance, excess POCl₃ is typically quenched by carefully adding the reaction mixture to ice-water.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic routes have been reported. The choice of route often depends on the availability and cost of starting materials, as well as scalability. Common approaches include:

  • Chlorination of 2-hydroxypyrimidine or uracil derivatives: This involves the direct chlorination of a pyrimidine precursor at the 5-position.[10][11]

  • Demethylation of 2-chloro-5-methoxypyrimidine: This route involves the cleavage of the methyl ether to yield the desired hydroxyl group.

  • From 2-amino-5-chloropyridine: This multi-step synthesis involves diazotization and subsequent reactions to introduce the hydroxyl group.

Q2: How can I effectively monitor the progress of my reaction?

A2: Regular monitoring is crucial for optimizing reaction time and maximizing yield.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the formation of the product and by-products.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress. It is highly recommended for accurate determination of conversion and for identifying the formation of impurities.[12]

  • Gas Chromatography (GC): For volatile compounds, GC can also be an effective monitoring tool.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Safety should always be the top priority in the laboratory.

  • Use of Corrosive and Toxic Reagents: Many of the reagents used, such as phosphorus oxychloride (POCl₃) and strong acids, are highly corrosive and toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Some reaction steps, such as the quenching of POCl₃ with water, can be highly exothermic.[9] Perform these operations slowly and with adequate cooling to prevent uncontrolled temperature increases.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q4: Are there any specific challenges when scaling up the synthesis of this compound?

A4: Scaling up a reaction from the lab bench to a pilot plant or industrial scale presents unique challenges.

  • Heat Transfer: Exothermic reactions that are easily controlled in small flasks can become difficult to manage in large reactors due to a lower surface-area-to-volume ratio. Efficient cooling and controlled addition of reagents are critical.[9]

  • Mixing: Ensuring homogenous mixing in a large reactor can be challenging. Inefficient mixing can lead to localized "hot spots" and increased side product formation.

  • Work-up and Purification: Work-up and purification procedures that are straightforward on a small scale may become cumbersome and less efficient at a larger scale. It is often necessary to develop and optimize scalable purification methods, such as crystallization, in parallel with the reaction optimization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Different Synthetic Routes

Starting MaterialKey ReagentsTypical SolventTemperature (°C)Reported Yield (%)Reference
UracilSulfuric acid, Sodium hypochloriteWater5-100High[6]
5-ChlorouracilPhosphorus oxychloride (POCl₃)DichloroethaneReflux>80[6]
2-Chloro-5-methoxypyrimidineHydrobromic acid, Acetic acidAcetic acidReflux~91-
2-HydroxypyrimidinePhosphorus oxychloride (POCl₃)None (neat)160>80[8]

Experimental Protocols

Protocol 1: Synthesis of 5-Chlorouracil from Uracil

This protocol is adapted from patent literature and provides a method for the synthesis of the key intermediate, 5-chlorouracil.[6]

  • To a stirred solution of uracil in aqueous sulfuric acid at 30-35°C, slowly add an aqueous solution of sodium hypochlorite while maintaining the temperature between 5-25°C.

  • Monitor the reaction by TLC or HPLC until the uracil is consumed.

  • Heat the reaction mixture to 95-100°C, then cool to 5-25°C.

  • Filter the resulting precipitate, wash with cold water, and dry to afford 5-chlorouracil.

Protocol 2: Chlorination of 5-Chlorouracil to 2,4,5-Trichloropyrimidine (Illustrative for Pyrimidine Chlorination)

While not the direct synthesis of the target molecule, this protocol illustrates a common chlorination procedure for pyrimidines.[6]

  • In a reactor equipped with a stirrer and condenser, dissolve 5-chlorouracil in chloroform and add N,N-dimethylformamide (DMF).

  • With stirring, add bis(trichloromethyl) carbonate to the mixture.

  • Heat the reaction mixture to 60-65°C and maintain this temperature until the starting material is consumed (monitor by TLC/HPLC).

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualization of Key Concepts

Diagram 1: General Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material optimize_conditions Optimize Reaction Conditions: - Increase Time - Adjust Temperature - Check Catalyst incomplete->optimize_conditions check_reagents Verify Reagent Quality: - Purity - Stoichiometry incomplete->check_reagents check_atmosphere Consider Inert Atmosphere incomplete->check_atmosphere purification_issue Investigate Product Loss during Work-up/Purification complete->purification_issue end_good Yield Improved optimize_conditions->end_good check_reagents->end_good check_atmosphere->end_good end_bad Further Investigation Needed purification_issue->end_bad

Caption: A systematic workflow for diagnosing and addressing low product yield.

Diagram 2: Synthetic Pathways to this compound

synthetic_pathways cluster_route1 Route 1: From Uracil Derivatives cluster_route2 Route 2: Demethylation uracil Uracil chlorouracil 5-Chlorouracil uracil->chlorouracil Chlorination target This compound chlorouracil->target Hydroxylation/ Tautomerization hydroxypyrimidine 2-Hydroxypyrimidine hydroxypyrimidine->target Chlorination at C5 methoxypyrimidine 2-Chloro-5-methoxypyrimidine methoxypyrimidine->target Demethylation

Caption: Overview of common synthetic routes to the target compound.

References

Technical Support Center: Purification of 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-2-hydroxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic intermediate. Here, we address common challenges encountered during its purification from reaction byproducts, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: For instance, if synthesizing from 2-hydroxypyrimidine, residual starting material may be present.[1]

  • Over-chlorinated Byproducts: If using a strong chlorinating agent like phosphorus oxychloride (POCl₃), formation of dichloro-pyrimidine species is possible.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis under certain conditions (e.g., high pH, elevated temperatures), leading to the formation of 2,5-dihydroxypyrimidine.[2][3]

  • Positional Isomers: Depending on the precursor, isomers such as 4-chloro-2-hydroxypyrimidine could be formed.

  • Reagent-Derived Impurities: Residual catalysts, acids, or bases (like N,N-dimethylaniline) used in the reaction can contaminate the crude product.[4]

  • Pyrimidine Dimers: Under certain photochemical or electrochemical conditions, pyrimidine derivatives can form dimers, which can be difficult to separate.[5][6][7][8]

Q2: My crude product is an off-white or pale yellow solid. Does this indicate impurity?

Pure this compound is typically described as an off-white or pale yellow crystalline solid.[9][10] Therefore, this coloration is normal and does not necessarily indicate significant impurity. However, darker colors, such as tan, brown, or the presence of a tar-like substance, suggest a higher level of impurities that may require more rigorous purification, such as treatment with activated charcoal during recrystallization.[4]

Q3: What is the best first-pass technique for purifying crude this compound?

For a solid compound like this compound, recrystallization is often the most efficient and scalable initial purification method.[11] It is particularly effective at removing impurities with different solubility profiles from the main product. A patent for a related compound, 2-chloro-5-hydroxypyrimidine, specifies using ethanol for recrystallization, which is a good starting point for solvent screening.[12]

Q4: How can I reliably assess the purity of my final product?

A multi-technique approach is always best.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity assessment.[13] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic or acetic acid) is a typical starting point.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities and to guide the selection of solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can reveal the presence of structurally similar impurities.

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities.[14]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Issue 1: Low Purity After Initial Aqueous Work-up

Problem: My TLC or HPLC analysis of the crude product shows multiple spots/peaks after performing a standard liquid-liquid extraction.

Causality: This issue often arises from either an incomplete reaction or the presence of both acidic and basic impurities that are not effectively removed by a simple water/organic solvent wash. This compound has a weakly acidic hydroxyl group (predicted pKa ≈ 7.62) and basic nitrogen atoms in the pyrimidine ring, giving it amphoteric properties that can complicate simple extractions.[9]

Solution: An acid-base extraction workflow can exploit these properties to separate the product from non-ionizable or oppositely charged impurities.

Workflow: Acid-Base Extraction Protocol

Caption: Acid-Base Extraction Workflow

Issue 2: Recrystallization Fails to Yield Pure Crystals

Problem: During recrystallization, the compound "oils out," fails to crystallize upon cooling, or the resulting crystals are still impure.

Causality: These problems are almost always due to an inappropriate choice of solvent or poor technique.[11]

  • Oiling out: Occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

  • Failure to crystallize: The compound may be too soluble in the chosen solvent even at low temperatures, or the solution may be too dilute.

  • Impure crystals: The chosen solvent may not effectively differentiate between the product and an impurity, leading to co-crystallization.

Solution: A systematic approach to solvent screening is required.

Step-by-Step Protocol: Recrystallization Solvent Screening

  • Selection: Choose a range of solvents with varying polarities (see Table 1).

  • Testing: Place ~20-30 mg of your crude product into a test tube. Add the chosen solvent dropwise at room temperature. A good solvent should not dissolve the compound at room temperature.

  • Heating: Heat the mixture gently (e.g., in a warm water bath). The compound should dissolve completely. If it doesn't, add more solvent dropwise until it does.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which produces a good yield of crystals upon cooling.[11]

Solvent System Polarity Boiling Point (°C) Comments
WaterHigh100Product is sparingly soluble; may be useful as an anti-solvent.[9]
EthanolHigh78Often a good starting point for polar heterocyclic compounds.
IsopropanolMedium-High82Similar to ethanol, offers a slightly different solubility profile.
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
TolueneLow111May be useful if non-polar impurities are the primary concern.
Heptane/Ethyl AcetateVariableVariableA common mixed-solvent system for fine-tuning polarity.
Table 1: Recommended Solvents for Recrystallization Screening
Issue 3: Impurities Co-elute During Column Chromatography

Problem: I cannot achieve baseline separation between my product and a key impurity using silica gel column chromatography.

Causality: This occurs when the product and the impurity have very similar polarities, and thus similar affinities for the stationary phase (silica gel) in the chosen mobile phase (eluent). Simply increasing the polarity of the eluent will often cause both compounds to elute faster, but not improve separation.

Solution: The key is to optimize the mobile phase to maximize the difference in affinity.

Workflow: Optimizing Chromatography Separation

Caption: Troubleshooting Workflow for Column Chromatography

Solvent System (v/v) Typical Use Case Notes
Heptane / Ethyl AcetateStandard choice for compounds of low to medium polarity.Safe, effective, and easy to remove under vacuum.
Dichloromethane / MethanolFor more polar compounds that do not move in Heptane/EtOAc.Start with 1-2% MeOH and increase gradually. DCM is a stronger eluent than EtOAc.
Toluene / AcetoneAn alternative system that can alter selectivity.The aromaticity of toluene can change interactions with the analyte compared to aliphatic solvents.
Table 2: Mobile Phase Systems for Silica Gel Chromatography

Section 3: Standard Operating Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general starting point for assessing the purity of this compound. Method optimization is likely required.[13]

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 270 nm.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane or the initial mobile phase).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For less soluble samples, create a slurry with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase according to the separation observed on TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: 5-Chloro-2-hydroxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Chloro-2-hydroxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a crucial intermediate in the development of antiviral, antibacterial, and other biologically active molecules, achieving high purity is paramount.[1][2] This document provides in-depth, experience-driven answers to frequently asked questions, troubleshooting guides for impurity issues, and validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and how does the chosen route influence the impurity profile?

The selection of a synthetic strategy is the most critical factor determining the potential impurities in your final product. Two prevalent methods are the direct chlorination of 2-hydroxypyrimidine and the cyclization-condensation reaction.

  • Direct Chlorination of 2-Hydroxypyrimidine: This is a common and direct approach where 2-hydroxypyrimidine is treated with a chlorinating agent.[3] The most frequently used reagent is N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid or dichloromethane.[3]

    • Causality & Experience: This route is favored for its simplicity. However, the pyrimidine ring is susceptible to electrophilic substitution, and controlling the reaction stoichiometry and conditions is critical.[4] Insufficient control can easily lead to over-chlorination or incomplete reaction, which are the primary sources of impurities in this method.

  • Cyclization-Condensation: This method involves building the pyrimidine ring from acyclic precursors. A typical example is the reaction of urea with a C3-synthon like 2-chloromalonaldehyde.[3][4]

    • Causality & Experience: This de novo synthesis approach can be advantageous for large-scale production. The impurity profile is dictated by the purity of the starting materials and the potential for side-reactions during the cyclization step. Incomplete condensation or self-condensation of the aldehyde can introduce unique impurities not seen in the direct chlorination route.

Q2: I've synthesized this compound via direct chlorination. What are the most likely impurities I should be looking for?

When using direct chlorination, particularly with N-chlorosuccinimide (NCS), the impurity profile is generally predictable. Below is a summary of the most common impurities, their origin, and their potential impact.

Impurity NameStructureFormation MechanismImpact on Downstream Applications
2-Hydroxypyrimidine C₄H₄N₂OUnreacted Starting Material: Incomplete reaction due to insufficient chlorinating agent, low reaction temperature, or short reaction time.Can compete in subsequent reactions, leading to the formation of non-chlorinated analogs and reducing the yield of the desired product.
Dichlorinated Pyrimidines C₄H₂Cl₂N₂OOver-chlorination: Excess chlorinating agent or harsh reaction conditions can lead to a second chlorination event on the pyrimidine ring.These highly reactive species can lead to complex side-products in subsequent steps and are often difficult to remove.
Succinimide C₄H₅NO₂Byproduct from Reagent: Formed from the N-chlorosuccinimide (NCS) reagent after it has donated its chlorine atom.Generally water-soluble and easily removed during aqueous workup, but residual amounts can interfere with crystallization if not properly washed.
Isomeric Impurities (e.g., 4-Chloro-2-hydroxypyrimidine) C₄H₃ClN₂ONon-selective Chlorination: Although chlorination is directed to the 5-position, minor amounts of other isomers can form depending on the reaction solvent and conditions.May have different reactivity and pharmacological profiles, making their removal critical for pharmaceutical applications.

Troubleshooting & Protocol Guides

This section provides a logical workflow for identifying and mitigating impurities during your synthesis.

G Workflow: Impurity Identification and Mitigation cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase cluster_mitigation Mitigation & Purification Phase cluster_validation Final Validation Synthesis Synthesize this compound (e.g., via Direct Chlorination) TLC Initial Check: Thin-Layer Chromatography (TLC) Synthesis->TLC Crude Product HPLC Quantitative Purity Analysis: High-Performance Liquid Chromatography (HPLC) TLC->HPLC Spots indicate impurities MS_NMR Structural Identification: LC-MS / NMR Spectroscopy HPLC->MS_NMR Quantify & Identify Impurities Recrystallization Purification Step 1: Recrystallization MS_NMR->Recrystallization Impurity Structure Known Column Purification Step 2: Column Chromatography (If necessary) Recrystallization->Column Purity still low Final_HPLC Final Purity Confirmation: HPLC ≥ 99% Recrystallization->Final_HPLC Purified Product Column->Final_HPLC Highly Purified Product

Caption: A workflow for impurity analysis and purification.

Q3: How can I reliably detect and quantify the impurities in my crude product?

A multi-technique analytical approach is essential for robust purity assessment. Relying on a single method may lead to an incomplete picture.[5][6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.[7] It separates the main compound from impurities, allowing for accurate quantification based on peak area.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weight of unknown impurities, providing crucial clues to their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and for identifying and characterizing impurities, especially when they are present at significant levels (>1%).

Experimental Protocol: HPLC Purity Analysis

This protocol provides a starting point for developing a validated HPLC method for this compound.

Objective: To separate and quantify this compound from its common process-related impurities.

Instrumentation:

  • HPLC or UPLC system with a UV detector.[7]

Chromatographic Conditions (Recommended Starting Point):

Parameter Recommended Value Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Provides good retention and separation for polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure sharp peak shapes for the pyrimidine ring.
Mobile Phase B Acetonitrile Common organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minutes A broad gradient is a good starting point to elute both polar (e.g., 2-hydroxypyrimidine) and less polar (e.g., dichlorinated) impurities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Detection Wavelength 270 nm Pyrimidine derivatives typically have strong UV absorbance in this region.
Column Temperature 30 °C Ensures reproducible retention times.

| Injection Volume | 5 µL | |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

Data Analysis:

  • Calculate purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Identify impurity peaks by comparing retention times with known standards, if available. Use LC-MS to determine the mass of unknown peaks.

Q4: What are the best laboratory practices to minimize impurity formation during the synthesis?

Proactive control is always more effective than reactive purification.

  • Stoichiometric Control: Use a slight excess, but not a large excess, of the chlorinating agent (e.g., 1.05-1.1 equivalents of NCS). This ensures the complete consumption of the starting material without promoting significant over-chlorination.

  • Temperature Management: Maintain the recommended reaction temperature. For chlorination with NCS, reactions are often run at room temperature or slightly above.[3] Runaway temperatures can decrease selectivity and increase side reactions.

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or a rapid HPLC method to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation or over-chlorinated products.

  • Inert Atmosphere: While not always strictly necessary for chlorination, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if the substrate or reagents are sensitive to air.[3]

Q5: My crude product is only 90% pure. What is the most effective way to purify this compound?

Recrystallization is the most common and efficient method for purifying this compound on a lab scale. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble.

Experimental Protocol: Recrystallization

Objective: To increase the purity of crude this compound from ~90% to >99%.

Materials:

  • Crude this compound

  • Ethanol or an ethanol/water mixture

  • Erlenmeyer flask, hot plate, filtration apparatus

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent (e.g., ethanol) to just dissolve the solid. The goal is to create a saturated solution at the boiling point of the solvent.

  • If impurities remain undissolved in the hot solution, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Dry the purified crystals under vacuum.

  • Confirm the purity of the recrystallized product using the HPLC method described above.

G Impurity Formation Pathways in Direct Chlorination cluster_conditions Reaction Conditions SM 2-Hydroxypyrimidine (Starting Material) Product This compound (Desired Product) SM->Product Chlorination Impurity1 Unreacted Starting Material (Impurity) NCS NCS (1.0 eq) NCS->Product NCS_excess NCS (>1.1 eq) Impurity2 Dichlorinated Product (Impurity) NCS_excess->Impurity2 Product->Impurity2 Over-chlorination Incomplete Reaction\n(Low temp / Short time) Incomplete Reaction (Low temp / Short time) Incomplete Reaction\n(Low temp / Short time)->Impurity1 Excess Reagent\n(High temp / Long time) Excess Reagent (High temp / Long time) Excess Reagent\n(High temp / Long time)->Impurity2

Caption: Key impurity pathways from 2-hydroxypyrimidine.

References

Technical Support Center: Synthesis of 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge

5-Chloro-2-hydroxypyrimidine is a valuable heterocyclic intermediate in medicinal chemistry and drug development. Its synthesis, primarily achieved through the direct chlorination of 2-hydroxypyrimidine, presents several challenges that can impact yield, purity, and scalability. This guide provides a comprehensive technical resource for researchers, offering in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help navigate the complexities of this synthesis. We will focus on the two most common chlorination strategies: the use of phosphorus oxychloride (POCl₃) and N-Chlorosuccinimide (NCS), explaining the causality behind procedural choices to empower you to optimize your reaction outcomes.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I fix them?

Answer: Low yield is the most common issue, and its cause often depends on your chosen chlorinating agent.

If you are using Phosphorus Oxychloride (POCl₃):

  • Potential Cause: Suboptimal reaction conditions or a hazardous, inefficient work-up. Historically, this reaction was run in a large excess of POCl₃, which complicates the work-up and can lead to product loss and safety hazards.[1][2][3]

  • Explanation: POCl₃ requires high temperatures (typically 140-160 °C) to effectively convert the hydroxyl group to the chloride.[2] Insufficient heat or reaction time will result in incomplete conversion. Furthermore, quenching a large excess of POCl₃ with water is a notoriously violent and exothermic event that can degrade the product and make isolation difficult.

  • Recommended Solution: Adopt a modern, solvent-free protocol using equimolar reagents. By heating 2-hydroxypyrimidine with one equivalent of POCl₃ and one equivalent of a base like pyridine in a sealed reactor, yields can be significantly improved (often to >80%) and the dangerous quenching step is minimized.[1][2][4] This approach offers economic, environmental, and safety benefits over traditional methods.[1][2]

If you are using N-Chlorosuccinimide (NCS):

  • Potential Cause: Insufficient electrophilicity of the chlorinating agent or deactivation of the pyrimidine ring.

  • Explanation: NCS is a milder, easier-to-handle solid reagent that functions as an electrophilic chlorinating agent ("Cl⁺" source).[5][6] The reaction proceeds via electrophilic aromatic substitution on the electron-rich pyrimidine ring. If the substrate is not sufficiently reactive, or if the reaction conditions are not optimized, the reaction will be slow and incomplete.

  • Recommended Solution: For less reactive substrates, the electrophilicity of NCS can be enhanced by adding an acid catalyst.[5][7] Ensure your starting 2-hydroxypyrimidine is pure. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are often used. Careful monitoring of the stoichiometry (typically 1.0-1.1 equivalents of NCS) is essential to prevent side reactions.

Question 2: I'm observing significant side-product formation. How can I identify and minimize these impurities?

Answer: The nature of the impurities is directly linked to the reagents used.

With POCl₃:

  • Common Impurities: Over-chlorinated pyrimidines (e.g., dichloropyrimidines) and residual phosphorus-containing byproducts.[4] The pyrimidine ring has multiple sites that can be chlorinated under harsh conditions.[4]

  • Minimization Strategy: The key is stoichiometry control. The solvent-free method using an equimolar amount of POCl₃ drastically reduces the likelihood of over-chlorination.[2] For the work-up, a controlled "reverse quench" (adding the reaction mixture slowly to ice-water) followed by adjusting the pH to 8-9 helps to precipitate the desired product while leaving phosphorus salts in the aqueous layer.[2][3]

With NCS:

  • Common Impurities: Isomeric monochloro-hydroxypyrimidines and the reagent byproduct, succinimide.

  • Minimization Strategy: Temperature control is vital for regioselectivity in electrophilic substitutions. Running the reaction at the lowest feasible temperature can improve selectivity for the C5 position.[4] After the reaction, a wash with 10% sodium thiosulfate solution will quench any unreacted NCS.[5] Succinimide is water-soluble and can typically be removed during an aqueous work-up. If isomers persist, purification via recrystallization or column chromatography is necessary.

Question 3: The work-up for my POCl₃ reaction is dangerously exothermic and difficult to control. How can I improve safety?

Answer: This is a critical safety concern stemming from the rapid, uncontrolled hydrolysis of excess POCl₃.

  • Root Cause: Using a large excess of POCl₃ as both the reagent and solvent.[2][3]

  • Primary Solution: The most effective safety improvement is to avoid using a large excess of POCl₃ . The equimolar, solvent-free method is inherently safer as it leaves minimal unreacted POCl₃ to be quenched.[1][2][4]

  • Procedural Safeguards:

    • Always wear appropriate PPE (face shield, heavy-duty gloves, lab coat).

    • Perform the reaction and quench in a certified chemical fume hood.

    • Use a "reverse quench": The reaction mixture should be added portion-wise via a dropping funnel to a separate flask containing a vigorously stirred mixture of ice and water. Never add water directly to the hot POCl₃ mixture.[3]

    • Ensure the quenching vessel is large enough and has an adequate cooling bath to manage any temperature increase.

Experimental Protocols & Data

Protocol 1: High-Yield Chlorination with Equimolar POCl₃ (Solvent-Free)

This protocol is adapted from a high-yield, large-scale method that emphasizes safety and efficiency.[2]

  • Preparation: In a pressure-rated, sealed reactor equipped with a magnetic stir bar, add 2-hydroxypyrimidine (1.0 eq), and pyridine (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 1.0 eq) to the reactor.

  • Reaction: Seal the reactor and heat the mixture to 140-160 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by taking aliquots (after cooling) for TLC or LC-MS analysis.

  • Cooling: Once the reaction is complete, cool the reactor to room temperature.

  • Work-up (Quench): Prepare a separate beaker with a vigorously stirred mixture of crushed ice and water. Slowly and carefully, add the contents of the reactor to the ice-water mixture. Monitor the temperature of the quench vessel to ensure it remains below 20 °C.

  • Isolation: Adjust the pH of the resulting slurry to 8-9 using a saturated sodium carbonate or sodium hydroxide solution. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Electrophilic Chlorination with N-Chlorosuccinimide (NCS)

This protocol provides a general methodology for chlorination under milder conditions.

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 2-hydroxypyrimidine (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) to the solution in portions at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up (Quench): Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water, 10% aqueous sodium thiosulfate solution (to remove excess NCS), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography to obtain pure this compound.

Data Summary: Comparison of Chlorination Methods
ParameterMethod 1: Equimolar POCl₃Method 2: N-Chlorosuccinimide (NCS)
Chlorinating Agent Phosphorus Oxychloride (POCl₃)N-Chlorosuccinimide (NCS)
Reaction Type Hydroxyl to Chloride ConversionElectrophilic Aromatic Substitution
Typical Conditions Solvent-free, 140-160 °C, Sealed ReactorAcetonitrile/DMF, 25-50 °C, Inert Atmosphere
Reported Yield High (often >80-90%)[1][2]Moderate to Good (highly substrate-dependent)
Safety & Handling POCl₃ is highly corrosive and toxic; quench can be hazardous.NCS is a stable, easy-to-handle solid.[6]
Pros High yield, cost-effective, simple filtration work-up.[2]Mild conditions, high functional group tolerance, simple reagent.
Cons Requires high temperatures and specialized sealed equipment; potential safety risks.May require catalyst; risk of isomers; requires chromatography.

Mechanisms & Workflow Visualizations

Electrophilic Chlorination Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrimidine 2-Hydroxypyrimidine (Pyrimidin-2-one Tautomer) sigma_complex Sigma Complex (Resonance Stabilized Cation) pyrimidine->sigma_complex  Electrophilic Attack  on C5 Position ncs N-Chlorosuccinimide (NCS) ncs->sigma_complex product This compound sigma_complex->product Deprotonation (Restores Aromaticity) succinimide Succinimide sigma_complex->succinimide Generates byproduct

Caption: Mechanism of electrophilic chlorination of 2-hydroxypyrimidine with NCS.

Troubleshooting Workflow for Low Yield

G cluster_checks Initial Checks cluster_analysis Analysis & Action start Start: Low Product Yield check_reagents 1. Verify Purity & Stoichiometry of Starting Materials start->check_reagents check_conditions 2. Confirm Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions incomplete Reaction Incomplete? check_conditions->incomplete side_products Major Side Products? incomplete->side_products No action_incomplete Action: - Increase reaction time/temp - Add catalyst (for NCS) - Use equimolar POCl₃ method incomplete->action_incomplete Yes action_side_products Action: - Lower temperature - Adjust stoichiometry - Optimize work-up/purification side_products->action_side_products Yes end Goal: Improved Yield side_products->end No action_incomplete->end action_side_products->end

Caption: Decision-making workflow for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

  • Q1: Which chlorinating agent is better, POCl₃ or NCS?

    • A: There is no single "better" agent; the choice is application-dependent. For large-scale synthesis where cost and final yield are paramount, the equimolar POCl₃ method is often superior despite the need for high temperatures.[1][2] For smaller-scale, discovery chemistry where substrate sensitivity, functional group tolerance, and ease of handling are more important, NCS is an excellent choice.[5][8]

  • Q2: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use silica gel plates and an eluent system like 30-50% ethyl acetate in hexanes. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[9]

  • Q3: My final product is an off-white or yellow solid. How can I improve its color and purity?

    • A: A pale yellow color is common for the crude product. The best method for purification is recrystallization. Ethanol or an ethanol/water mixture is often effective. If recrystallization fails to remove colored impurities, a small plug of silica gel or activated carbon treatment followed by filtration may be necessary before the final crystallization.

References

Pyrimidine Derivative Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimidine derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these vital heterocyclic compounds. Pyrimidines are foundational scaffolds in numerous pharmaceuticals, making their efficient synthesis a critical endeavor.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in our laboratories and reported in the literature. We will delve into the causality behind common synthetic challenges, offering solutions grounded in established chemical principles and validated protocols.

Section 1: Managing Low Yields and Reaction Inefficiency

Low product yield is one of the most common frustrations in synthesis. The root cause often lies in suboptimal reaction conditions, reagent quality, or competing side reactions.

FAQ 1.1: My Biginelli or Hantzsch-type reaction for dihydropyrimidine synthesis is giving very low yields. What are the likely causes and how can I improve it?

Answer:

The Biginelli and related multicomponent reactions are powerful for creating dihydropyrimidines, but their yields can be sensitive to several factors. Let's break down the common culprits:

  • Catalyst Choice and Loading: The choice of acid catalyst is critical. While traditional methods use strong protic acids like HCl, these can sometimes promote side reactions like the self-condensation of the aldehyde. Modern methods often employ Lewis acids (e.g., Yb(OTf)₃, InCl₃) or milder Brønsted acids (e.g., NH₄Cl), which can offer higher selectivity and yields. Ensure your catalyst is anhydrous and used at an appropriate loading (typically 5-20 mol%).

  • Solvent Selection: The polarity and boiling point of the solvent play a significant role. Solvents like ethanol, methanol, or acetonitrile are commonly used. For sluggish reactions, switching to a higher boiling solvent like refluxing isopropanol or toluene (with a Dean-Stark trap to remove water) can drive the equilibrium towards the product.

  • Purity of Reagents: The purity of your starting materials, especially the aldehyde, is paramount. Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the reaction. Always use freshly distilled or purified aldehydes. Similarly, ensure your urea/thiourea and β-ketoester are of high purity.

Troubleshooting Workflow: Low Yield in Biginelli Reaction

G start Low Yield (<30%) check_reagents Verify Reagent Purity (Aldehyde, Urea, β-ketoester) start->check_reagents check_catalyst Evaluate Catalyst (Type, Loading, Anhydrous?) start->check_catalyst check_solvent Assess Solvent & Temperature (Polarity, Reflux?) start->check_solvent purify_reagents Action: Purify/Distill Aldehyde Use High-Purity Reagents check_reagents->purify_reagents Impurity suspected optimize_catalyst Action: Screen Lewis Acids (e.g., Yb(OTf)₃, InCl₃) Optimize Loading (5-20 mol%) check_catalyst->optimize_catalyst Suboptimal catalyst optimize_conditions Action: Switch to Higher Boiling Solvent (e.g., Toluene with Dean-Stark) Increase Reaction Time check_solvent->optimize_conditions Reaction stalled success Improved Yield purify_reagents->success optimize_catalyst->success optimize_conditions->success

Caption: Troubleshooting workflow for low yields in Biginelli-type reactions.

FAQ 1.2: My condensation reaction between a guanidine derivative and a 1,3-dicarbonyl compound is stalling. What's happening?

Answer:

This is a classic approach to forming the pyrimidine ring, but it can be deceptively tricky. The key is managing the equilibrium and the reactivity of the nucleophile.

  • Basicity and Nucleophilicity: The reaction requires a basic environment to deprotonate the 1,3-dicarbonyl and activate it for nucleophilic attack. However, the free guanidine base can be unstable. It's often generated in situ from a stable salt (e.g., guanidine hydrochloride) using a base like sodium ethoxide or sodium methoxide. The stoichiometry of the base is critical; typically 2 equivalents are needed—one to neutralize the guanidine salt and one to deprotonate the dicarbonyl.

  • Water Scavenging: This is a condensation reaction that produces water. The presence of water can hydrolyze reactants or shift the equilibrium back to the starting materials. Conducting the reaction in an anhydrous alcohol (e.g., absolute ethanol) under an inert atmosphere (N₂ or Ar) is crucial. As with the Biginelli reaction, a Dean-Stark trap can be effective if using a solvent like toluene.

Protocol: In-Situ Generation of Base for Pyrimidine Synthesis

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet.

  • Add sodium metal (2.2 equivalents) in small pieces to anhydrous ethanol (sufficient to dissolve all reagents) under a positive pressure of nitrogen. Allow the sodium to react completely to form sodium ethoxide.

  • Cool the resulting sodium ethoxide solution in an ice bath.

  • In a separate flask, dissolve the guanidine hydrochloride (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in a minimal amount of anhydrous ethanol.

  • Slowly add the solution from step 4 to the cold sodium ethoxide solution via a cannula.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for the required time (monitor by TLC).

Section 2: Addressing Impure Products and Side Reactions

The formation of unexpected byproducts is a common challenge that complicates purification and reduces yield. Understanding the potential side reactions is the first step to mitigating them.

FAQ 2.1: I am synthesizing a 2-aminopyrimidine and I'm observing a significant amount of a hydroxylated byproduct (a pyrimidone). Why is this happening?

Answer:

This is a classic case of competing nucleophiles or hydrolysis. The formation of a 2-hydroxypyrimidine (which exists in its tautomeric pyrimidone form) instead of the desired 2-aminopyrimidine points to one of two issues:

  • Hydrolysis of the Guanidinylating Agent: If you are using a reagent like cyanamide or a derivative to introduce the "N-C-N" unit, it can be susceptible to hydrolysis under the reaction conditions, generating urea or a related compound. This urea then acts as the nucleophile, leading to the pyrimidone byproduct. Ensure your reagents are anhydrous and the reaction is protected from atmospheric moisture.

  • Hydrolysis of an Intermediate: The reaction often proceeds through an intermediate that is susceptible to hydrolysis. If water is present in the reaction mixture (either from wet solvents or as a byproduct of a condensation step), it can compete with your amine source (e.g., guanidine) as a nucleophile, leading to the pyrimidone.

Mitigation Strategies:

StrategyRationale
Strict Anhydrous Conditions Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere to minimize the presence of water.
Use of a Protected Guanidine Employing a guanidine with protecting groups can sometimes improve solubility and reduce side reactions. The groups are removed in a subsequent step.
pH Control In some cases, careful control of the reaction pH can favor the desired amine addition over hydrolysis. This is highly system-dependent.
FAQ 2.2: During the synthesis of a substituted uracil, I am getting a mixture of N1- and N3-alkylated products. How can I control the regioselectivity?

Answer:

The regioselectivity of uracil alkylation is a well-documented challenge governed by the interplay of base, solvent, and electrophile. The uracil anion is an ambident nucleophile with reactive sites at both N1 and N3.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control: Alkylation at the more sterically accessible and more acidic N1 position is often favored under kinetic conditions. This typically involves using a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) at lower temperatures.

    • Thermodynamic Control: The N3-alkylated product is sometimes the more thermodynamically stable isomer. Using conditions that allow for equilibrium to be established (e.g., higher temperatures, certain solvent systems) can lead to its formation.

  • The Role of the Counter-ion and Solvent: The choice of base and solvent influences the dissociation of the uracil anion and the availability of its nucleophilic sites. For instance, using a potassium salt (e.g., K₂CO₃) in DMF often favors N1 alkylation because the potassium ion coordinates less tightly than sodium, leaving the N1 anion more exposed.

Regioselective N1-Alkylation Protocol (General)

  • Suspend uracil (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) in anhydrous DMF.

  • Stir the suspension at room temperature for 30-60 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor by TLC until the starting material is consumed.

  • Work-up typically involves pouring the reaction mixture into ice-water and filtering the precipitated product.

Section 3: Spectroscopic Analysis and Characterization

Correctly interpreting analytical data is crucial for confirming the structure of your pyrimidine derivative and identifying any impurities.

FAQ 3.1: The ¹H NMR of my synthesized pyrimidine shows broad peaks for the N-H protons, and sometimes they don't appear at all. Is my product impure?

Answer:

This is very common and usually not an indication of impurity. Several factors cause this phenomenon:

  • Proton Exchange: N-H protons are acidic and can exchange with trace amounts of water (D₂O is often used as a solvent for this reason, as the N-H protons are replaced by deuterium, causing the signal to disappear). This exchange happens on the NMR timescale, leading to signal broadening. If you are using a solvent like DMSO-d₆, which is hygroscopic, this effect is more pronounced.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This can lead to rapid relaxation of the attached proton, causing significant broadening of the N-H signal. This is an intrinsic property of the molecule.

  • Tautomerism: Many pyrimidine derivatives, especially those with amino or hydroxyl groups, can exist as a mixture of tautomers in solution (e.g., amino-imino, lactam-lactim). If the rate of interconversion is on the NMR timescale, you may see broadened signals or an average signal.

Diagnostic Tip: To confirm the presence of an N-H proton, you can perform a simple D₂O shake. Acquire a ¹H NMR spectrum, then add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. If the broad peak disappears, it was an exchangeable proton (N-H or O-H).

Tautomerism in 2-Hydroxypyrimidine

G cluster_0 Lactam (Pyridone) Form (Predominant) cluster_1 Lactim (Hydroxypyrimidine) Form Lactam [Image of 2-Pyridone structure] Lactim [Image of 2-Hydroxypyrimidine structure] Lactam->Lactim Equilibrium

Caption: Tautomeric equilibrium between the lactam and lactim forms of 2-hydroxypyrimidine.

Technical Support Center: Chlorination of 2-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chlorination of 2-hydroxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes. Our advice is grounded in established literature and practical field experience to ensure scientific integrity and reliable results.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Q1: My reaction is stalled. Analysis (TLC/LC-MS) shows a significant amount of unreacted 2-hydroxypyrimidine even after prolonged reaction time. What's going wrong?

A1: An incomplete reaction is one of the most common issues. The root cause often lies in the inherent reactivity of the substrate and the potency of the chlorinating system.

Causality Explained: 2-Hydroxypyrimidine exists in a tautomeric equilibrium with its more stable keto form, 2(1H)-pyrimidinone.[1] This keto form is less reactive towards direct chlorination. The reaction relies on a chlorinating agent, typically phosphorus oxychloride (POCl₃), to first activate the carbonyl oxygen, converting it into a better leaving group (a chlorophosphate ester). This is the rate-limiting step. If the activation is inefficient or the subsequent nucleophilic attack by chloride is slow, the reaction will stall.

Potential Causes & Solutions:

  • Insufficient Activation of POCl₃: Phosphorus oxychloride alone can be a sluggish chlorinating agent for electron-rich heterocycles. The reaction is often accelerated by the addition of a tertiary amine base.

    • Solution: Add 1.0 to 1.2 equivalents of a tertiary amine such as N,N-dimethylaniline, triethylamine, or pyridine. The amine coordinates to the phosphorus atom, increasing its electrophilicity and forming a more potent chlorinating species. This also serves to neutralize the HCl generated during the reaction, driving the equilibrium forward.[2][3][4]

  • Inadequate Temperature: This reaction requires significant thermal energy to overcome the activation barrier.

    • Solution: Ensure your reaction is heated to a sufficiently high temperature. A common protocol involves refluxing in excess POCl₃, which has a boiling point of 105.8 °C.[5] For solvent-free reactions in a sealed reactor, temperatures of 140-160 °C are often employed for efficient conversion.[3]

  • Stoichiometry of Chlorinating Agent: While using POCl₃ as the solvent is common, it can be wasteful and complicates the workup.[3][5] If you are using a co-solvent, ensure you have a sufficient molar excess of the chlorinating agent.

    • Solution: If not using POCl₃ as the solvent, use at least 2-3 molar equivalents. For more challenging substrates, a combination of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective.[4][6]

Troubleshooting Workflow Diagram:

G start Incomplete Reaction: High % of Starting Material check_temp Is Reaction Temperature Sufficient? (e.g., >100°C) start->check_temp check_reagent Is Chlorinating Agent Sufficiently Active/Concentrated? check_temp->check_reagent Yes increase_temp Increase to Reflux/140-160°C check_temp->increase_temp No check_base Is a Tertiary Amine Base Present? check_reagent->check_base Yes add_reagent Increase POCl₃ Stoichiometry or Add PCl₅ check_reagent->add_reagent No add_base Add 1.0 eq. of Pyridine or N,N-Dimethylaniline check_base->add_base No success Reaction Proceeds increase_temp->success add_reagent->success add_base->success

Caption: Troubleshooting workflow for an incomplete chlorination reaction.

Q2: My final product is contaminated with a dichlorinated species. How can I prevent this?

A2: The formation of dichlorinated byproducts, such as 2,4-dichloropyrimidine, is a clear sign of over-chlorination. This typically occurs when the starting material is not 2-hydroxypyrimidine itself, but rather a related compound like uracil (2,4-dihydroxypyrimidine).

Causality Explained: If your substrate contains more than one hydroxyl group (or tautomeric keto group), each is susceptible to chlorination. The reactivity of each position can differ, but under forcing conditions (high temperature, long reaction times, large excess of a potent chlorinating agent), multiple chlorinations can and will occur. For example, the chlorination of uracil is a standard method for producing 2,4-dichloropyrimidine.[7][8]

Solutions:

  • Verify Starting Material: First, confirm the identity and purity of your starting material. If you intended to start with 2-hydroxypyrimidine, contamination with uracil could be the source of the byproduct.

  • Control Stoichiometry: If your goal is selective mono-chlorination of a dihydroxy-pyrimidine, this is a significant synthetic challenge. However, if you are starting with uracil by mistake, the solution is to use the correct starting material. When precise control is needed, using a stoichiometric amount of the chlorinating agent rather than a large excess is key. A solvent-free method using equimolar POCl₃ has been shown to be effective and reduces waste.[2][3]

  • Moderate Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can sometimes favor mono-chlorination, but this often comes at the cost of conversion. The reaction should be carefully monitored by TLC or LC-MS to stop it once the desired product is maximized.

Q3: The reaction appears complete, but my isolated yield is poor after aqueous workup and neutralization. Where is my product going?

A3: This is a classic workup issue. 2-Chloropyrimidine is susceptible to hydrolysis, especially under non-optimal pH and temperature conditions. The workup procedure is as critical as the reaction itself.

Causality Explained: The carbon atom at the 2-position of 2-chloropyrimidine is highly electrophilic and prone to nucleophilic aromatic substitution (SNAr).[9] Water and hydroxide ions are effective nucleophiles. During neutralization of the acidic reaction mixture (from quenching excess POCl₃), localized areas of high pH can rapidly hydrolyze the product back to the starting material, 2-hydroxypyrimidine. This hydrolysis is also accelerated by heat.

Validated Workup Protocol:

This protocol is adapted from established and reliable procedures to minimize hydrolysis.[6]

  • Cooling is Critical: After the reaction is complete, cool the mixture to room temperature. It is crucial to perform the quench by pouring the reaction mixture onto crushed ice or into ice-cold water. This dissipates the heat from the highly exothermic hydrolysis of POCl₃.

  • Controlled Neutralization: Neutralize the cold aqueous mixture slowly with a base solution (e.g., 30% NaOH or saturated Na₂CO₃) while maintaining the temperature at or below 0 °C with an ice-salt bath. Monitor the pH carefully, aiming for a final pH of ~7-8. Do not allow the temperature to rise above 0 °C, as yields will be significantly reduced.[6]

  • Immediate Extraction: Once neutralized, the 2-chloropyrimidine must be extracted immediately into an organic solvent (e.g., diethyl ether, dichloromethane).[6] Delays can lead to decomposition even in the cold neutralized solution. Use multiple extractions to ensure complete recovery.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the chlorination of 2-hydroxypyrimidine with POCl₃?

A1: The reaction proceeds through a two-step mechanism: activation of the carbonyl, followed by nucleophilic substitution.

  • Activation: The lone pair of electrons on the oxygen atom of the more abundant 2-pyrimidinone tautomer attacks the electrophilic phosphorus atom of POCl₃. This forms a chlorophosphate intermediate. If a tertiary amine (Base:) is present, it first activates the POCl₃, making it even more electrophilic.

  • Nucleophilic Attack: A chloride ion (either from POCl₃ itself or from the pyridinium hydrochloride salt formed in situ) then acts as a nucleophile, attacking the carbon at the 2-position. This attack is followed by the elimination of the dichlorophosphate group, which is an excellent leaving group, to form the 2-chloropyrimidine product and dichlorophosphoric acid.

Reaction Mechanism Diagram:

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Substitution Tautomer 2(1H)-Pyrimidinone Intermediate Chlorophosphate Intermediate Tautomer->Intermediate + POCl₃ POCl3 POCl₃ Product 2-Chloropyrimidine Intermediate->Product + Cl⁻ Chloride Cl⁻ Byproduct [PO₂Cl₂]⁻ Product->Byproduct +

Caption: Simplified mechanism for POCl₃-mediated chlorination.

Q2: Which chlorinating agent should I use? A comparison of POCl₃, SOCl₂, and others.

A2: The choice of chlorinating agent depends on the substrate's reactivity, desired reaction conditions, and scale. Phosphorus oxychloride (POCl₃) is the most common and versatile reagent for this transformation.

Reagent(s)Typical ConditionsAdvantagesDisadvantages
POCl₃ Reflux (106 °C), often with a tertiary amine base (e.g., pyridine, N,N-dimethylaniline).[5]Highly effective for many heterocycles; can serve as both reagent and solvent.Highly corrosive and toxic; workup can be hazardous due to exothermic quenching of large excess.[2]
POCl₃ / PCl₅ Reflux in POCl₃.More powerful than POCl₃ alone; effective for deactivated or less reactive substrates.[4][6]Increased cost and handling hazards associated with solid PCl₅.
SOCl₂ Reflux (77 °C), often with catalytic DMF (Vilsmeier-Haack conditions).Gaseous byproducts (SO₂, HCl) are easily removed; lower boiling point than POCl₃.Can be less effective for some hydroxypyrimidines; may lead to ring chlorination in activated systems.[7]
Phosgene (or Triphosgene) Requires a catalyst (e.g., phosphonium salt) and solvent.[10]High reactivity; can be used for large-scale industrial processes.Extremely toxic gas, requiring specialized handling and equipment. Triphosgene is a safer solid surrogate.

References

Technical Support Center: Purification of 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 5-Chloro-2-hydroxypyrimidine and need to ensure its purity. The following frequently asked questions (FAQs) and troubleshooting protocols address common challenges encountered during the removal of unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: After my synthesis, I suspect contamination with the starting material. What are the key differences between this compound and its common precursors that I can exploit for purification?

A1: Understanding the physicochemical differences between your target compound and potential impurities is the foundation of an effective purification strategy. The most common synthesis route involves the direct chlorination of 2-Hydroxypyrimidine.

The key distinction lies in their polarity and, consequently, their solubility in various solvent systems. This compound is less polar than 2-Hydroxypyrimidine due to the introduction of the chloro group. This difference is the primary lever we will use for separation, either by recrystallization or chromatography.

Table 1: Comparative Physicochemical Properties

PropertyThis compound2-Hydroxypyrimidine (Starting Material)Rationale for Separation
Molecular Weight 130.53 g/mol [1]96.09 g/mol Affects diffusion and mass-based analytical signals.
Appearance Off-white to pale yellow solid[2]White to off-white crystalline powderVisual inspection of crude product can indicate impurity levels.
Polarity Moderately PolarMore PolarCrucial for separation. The starting material will have a stronger affinity for polar solvents and polar stationary phases (like silica gel).
pKa ~7.62 (Predicted)[2]~8.8 (Acidic), ~2.2 (Basic)Differences in acidity can be exploited for separation via pH-mediated aqueous washes.
Solubility Sparingly soluble in water[2]. Soluble in polar organic solvents.More soluble in water and highly polar solvents.Forms the basis for selective precipitation during recrystallization.
Q2: My crude this compound product has a dark color. What is the likely cause and how can I decolorize it?

A2: Dark coloration in the crude product typically arises from polymeric or highly conjugated byproducts formed during the reaction, often under harsh conditions (e.g., strong acid or high heat). These impurities are often present in trace amounts but are highly chromophoric.

The most effective method for removing such color impurities is treatment with activated charcoal. However, this must be done judiciously.

Causality: Activated charcoal has a high surface area with a network of pores that adsorb large, flat, non-polar molecules—a description that fits many colored organic impurities. The desired product, being smaller, is adsorbed less readily.

Warning: Using an excessive amount of activated charcoal can lead to significant loss of your desired product through co-adsorption[3]. A general rule of thumb is to use 1-2% charcoal by weight relative to your crude product. The treatment should be performed in a suitable solvent at an elevated temperature, followed by hot filtration to remove the charcoal.

Q3: I need to purify my product. Should I choose recrystallization or column chromatography?

A3: The choice between recrystallization and column chromatography depends on the impurity profile, the quantity of material, and the required final purity.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially when the impurities have significantly different solubility profiles from the product. It is generally faster, less solvent-intensive, and more scalable than chromatography.[4]

  • Column Chromatography is the more powerful technique and is essential when impurities have polarities very similar to the product, or when multiple impurities are present.[3] It offers higher resolution but is more time-consuming and requires larger volumes of solvent.

Below is a decision-making workflow to guide your choice.

Purification_Decision_Workflow cluster_input Initial Assessment cluster_decision Decision Point cluster_paths Purification Paths start Crude Product (this compound) analysis Analyze Impurity Profile (TLC, HPLC, or Crude NMR) start->analysis decision Impurity Polarity vs. Product? analysis->decision recrystallize Recrystallization decision->recrystallize  Significantly Different (e.g., Starting Material) chromatography Column Chromatography decision->chromatography  Similar or Multiple Impurities final_product Pure Product (Verify by Analysis) recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting and Protocols

Q4: My recrystallization attempt failed; either nothing crashed out or an oil formed. Can you provide a robust, step-by-step protocol?

A4: Recrystallization failure is almost always a solvent issue. The ideal solvent should dissolve the product poorly at room temperature but completely at its boiling point[4]. For this compound, ethanol or a mixture of ethanol and water is often a good starting point, as seen in related purifications.

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your crude product into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, water, toluene, or mixtures) to each tube.

    • Observe solubility at room temperature. A good candidate will show poor solubility.

    • Heat the tubes that showed poor solubility. The solid should dissolve completely.

    • Cool the dissolved solutions to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent system.

  • Main Recrystallization Procedure:

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. If the solution is colored, this is the point to add activated charcoal.

    • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal or any insoluble impurities. This step prevents premature crystallization.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[3].

    • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

    • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Table

IssueProbable CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add slightly more solvent. If the problem persists, switch to a lower-boiling point solvent or a solvent mixture.
No Crystals Form Too much solvent was used, or the product is highly soluble even at low temperatures.Boil off some of the solvent to increase concentration. If that fails, try adding an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until turbidity persists.
Poor Recovery The product has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.Ensure the solution is fully cooled in an ice bath before filtering. For hot filtration, ensure all glassware is pre-heated.
Q5: I've tried recrystallization, but my analytical data (HPLC/NMR) still shows the presence of the starting material. What's the next step?

A5: If recrystallization is insufficient, column chromatography is the definitive method for removing persistent, closely-related impurities. The principle is to use a polar stationary phase (silica gel) and a less polar mobile phase (eluent). The more polar starting material (2-Hydroxypyrimidine) will adhere more strongly to the silica and elute later than the less polar product (this compound).

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test solvent mixtures like Hexane/Ethyl Acetate or Dichloromethane/Methanol. The ideal system should give your product an Rf value of ~0.3 and show good separation from the starting material spot.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure. The final packed bed should be level and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. For this separation, a gradient of ethyl acetate in hexane is typically effective.

    • Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation:

    • Combine the pure fractions containing your product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Caption: Principle of chromatographic separation of product and starting material.

References

stability issues of 5-Chloro-2-hydroxypyrimidine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Chloro-2-hydroxypyrimidine. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound in their work. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. However, its utility can be compromised by its inherent instability under certain experimental conditions, particularly in acidic media.

This guide provides an in-depth analysis of the stability issues associated with this compound, offering field-proven insights, troubleshooting protocols, and detailed mechanistic explanations to help you anticipate and mitigate these challenges in your research.

The Core Issue: Mechanism of Acid-Catalyzed Instability

The primary stability concern with this compound is its susceptibility to hydrolysis under acidic conditions. This degradation is not random; it follows a predictable chemical pathway initiated by the protonation of the pyrimidine ring.

The Keto-Enol Tautomerism

This compound exists in a tautomeric equilibrium between the hydroxy (enol) form and the more stable pyrimidinone (keto) form. In aqueous solutions, the keto form is generally predominant.[1] This is a critical point because the reactivity of the molecule is dictated by the electronic properties of this dominant tautomer.

The Hydrolysis Pathway

The acid-catalyzed degradation proceeds via a nucleophilic aromatic substitution mechanism, as outlined below:

  • Protonation: In an acidic medium, one of the ring nitrogen atoms becomes protonated. Pyrimidine has a pKa of approximately 1.23, making it a weak base, but protonation is significant in strongly acidic solutions.[2][3] This protonation acts as an activating step, withdrawing electron density from the ring and making the carbon atoms more electrophilic. The N3 nitrogen is the likely site of protonation.[4]

  • Nucleophilic Attack: The carbon atom at the C2 position, bonded to the chlorine, is now highly activated and susceptible to nucleophilic attack. A water molecule from the solvent acts as the nucleophile, attacking the C2 carbon. This is often the rate-determining step.

  • Formation of Intermediate: This attack forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate then collapses, eliminating the chloride ion (Cl⁻) as the leaving group and reforming the aromatic ring system. The final product of this hydrolysis is 5-Chloro-uracil (5-chloro-2,4-dihydroxypyrimidine), which is often more stable but represents a loss of the starting material.

This mechanism explains why exposure to even moderately acidic conditions (pH < 4) can lead to significant degradation over time, resulting in reduced yields, impure products, and inconsistent experimental outcomes.

G cluster_main Acid-Catalyzed Hydrolysis of this compound A This compound (Keto Tautomer) B Protonated Pyrimidine Ring (Activated Intermediate) C Tetrahedral Intermediate B->C D 5-Chlorouracil (Hydrolysis Product) C->D 3. Elimination Cl_minus Cl⁻ (Leaving Group) C->Cl_minus Leaving Group Expelled H2O H₂O (Nucleophile) H2O->B 2. Nucleophilic Attack (Slow) H_plus H⁺ (Acid Catalyst) H_plus->A 1. Protonation (Fast)

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: At what pH does this compound begin to degrade?

A: Significant degradation is typically observed at pH levels below 4. The rate of hydrolysis is dependent on both pH and temperature; lower pH and higher temperatures will accelerate the degradation process.[5] For maximum stability, it is advisable to maintain the pH of your solution between 6 and 8.

Q2: My reaction mixture containing this compound turned brown under acidic conditions. What happened?

A: The brown coloration is likely due to the formation of polymeric degradation products. After the initial hydrolysis, the resulting 5-chlorouracil or other intermediates can undergo further reactions, including ring-opening and polymerization, especially under harsh acidic conditions (e.g., concentrated acids) or upon heating.[6][7]

Q3: Can I use solvents like methanol or ethanol to avoid hydrolysis?

A: While using anhydrous alcoholic solvents can prevent hydrolysis (degradation by water), you may encounter a different issue: solvolysis. In the presence of acid, alcohols (e.g., methanol, ethanol) can also act as nucleophiles, leading to the formation of 2-methoxy or 2-ethoxy byproducts. If your protocol requires an acidic catalyst, consider using aprotic solvents like THF, Dioxane, or Acetonitrile to minimize both hydrolysis and solvolysis.

Q4: How should I properly store this compound?

A: It should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C. Protect it from moisture and light to prevent slow degradation over time.

Q5: What analytical techniques are best for monitoring the stability of this compound during my experiment?

A: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most effective method.[8] It allows for the separation and quantification of the starting material from its hydrolysis product (5-chlorouracil) and other impurities.[9][10] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks.

Troubleshooting Guide for Common Experimental Issues

This section provides a systematic approach to diagnosing and solving problems encountered when using this compound.

Problem Observed Probable Cause(s) Recommended Solution(s) & Validation Steps
Low or No Yield of Desired Product Degradation of Starting Material: The reaction pH is too low, causing rapid hydrolysis of the this compound before it can react.Solution: 1. Buffer the reaction mixture to a pH between 6.5 and 7.5 using a non-nucleophilic buffer (e.g., phosphate or HEPES).2. If an acid catalyst is essential, add it slowly at a low temperature (0-5°C) to control the reaction rate versus the degradation rate.3. Consider switching to an aprotic solvent (e.g., THF, DMF) if compatible with your reaction.Validation: Monitor a small-scale trial reaction by RP-HPLC at t=0 and t=1h to confirm the stability of the starting material under the new conditions.[11]
Multiple Unidentified Spots on TLC/Peaks in HPLC Formation of Hydrolysis/Solvolysis Byproducts: Exposure to acidic aqueous or alcoholic media has created a mixture of compounds.Solution: 1. Confirm the identity of the main byproduct by running a co-spot on TLC or co-injection on HPLC with a standard of 5-chlorouracil.2. If byproducts are present, purify the starting material before use or adjust reaction conditions to prevent their formation (see above).3. Ensure all solvents are anhydrous and reagents are free from acidic impurities.
Inconsistent Reaction Outcomes Variable Quality of Starting Material: The this compound may have partially degraded during storage due to moisture exposure.Solution: 1. Check the purity of your starting material by melting point, NMR, or HPLC before use.2. Store the compound under inert gas (Nitrogen or Argon) and in a desiccator.3. If purity is low, consider recrystallization from a suitable solvent like isopentane.[12]
Reaction Fails to Initiate Protonation of Reactant: In strongly acidic media, the pyrimidine ring becomes protonated and deactivated, which may inhibit its participation in certain reactions (e.g., metal-catalyzed cross-couplings).Solution: 1. If the reaction requires a non-protonated pyrimidine, a stoichiometric amount of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) may be needed to neutralize the acid and deprotonate the ring.2. Perform the reaction in a buffered system that maintains a neutral pH.

Experimental Protocol: A Self-Validating Workflow for Suzuki Coupling

This protocol provides a robust method for a Suzuki coupling reaction, incorporating steps to ensure the stability of this compound.

Objective: To couple this compound with Phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol)

  • 1,4-Dioxane (10 mL), anhydrous

  • Water (2 mL), degassed

Workflow Diagram:

G A 1. Setup & Inerting (Flask with stir bar) B 2. Add Solids (Pyrimidine, Boronic Acid, K₂CO₃, Pd Catalyst) A->B C 3. Purge with Argon (3x vacuum/backfill cycles) B->C D 4. Add Solvents (Anhydrous Dioxane, Degassed Water) C->D E 5. Reaction (Heat to 85°C) D->E F 6. In-Process Control (IPC) (TLC/HPLC after 1h) E->F Monitor Stability & Conversion F->E Continue if stable G 7. Workup & Purification (Quench, Extract, Column) F->G Proceed if complete

References

Technical Support Center: Navigating Scale-Up Challenges for 5-Chloro-2-hydroxypyrimidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-2-hydroxypyrimidine. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable intermediate from the laboratory bench to larger-scale production. This compound is a critical building block in the development of pharmaceutical and agrochemical agents.[1][2] Its successful production at scale requires a nuanced understanding of reaction parameters, potential pitfalls, and robust analytical controls.

This resource is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for broader scientific inquiries. Our goal is to provide you with the expertise and field-proven insights necessary to anticipate and overcome common scale-up challenges.

Troubleshooting Guide

This section addresses specific issues that frequently arise during the scale-up of this compound synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My yield is consistently low after scaling up the synthesis from 2-chloro-5-methoxypyrimidine. What are the likely causes and solutions?

Low yield upon scale-up is a common yet multifaceted problem. While lab-scale reactions may appear efficient, hidden variables can become significant in larger vessels.[3] The primary causes often relate to thermal management, mixing efficiency, and reagent stoichiometry.

  • Causality and Explanation:

    • Thermal Gradients: The demethylation of 2-chloro-5-methoxypyrimidine using a hydrobromic acid system is an endothermic process during heating but can have localized temperature effects. Large reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient. Uneven heating can lead to incomplete reactions or the formation of degradation products.[3]

    • Inefficient Mixing: What is readily mixed with a magnetic stir bar in a flask may not be homogenous in a large reactor with a mechanical stirrer. Poor mixing can create "dead zones" where reactants are not sufficiently contacted, leading to incomplete conversion.[3]

    • Suboptimal Reagent Ratios: The ratio of hydrobromic acid to the starting material is critical. An excessive amount can promote side reactions, such as the formation of dihydroxy by-products, while an insufficient amount will result in an incomplete reaction.

  • Recommended Solutions:

    • Optimize Reagent Stoichiometry: Based on patent literature, the molar ratio of hydrobromic acid to 2-chloro-5-methoxypyrimidine directly impacts yield and impurity profiles. A lower, optimized ratio has been shown to significantly increase product content and reduce by-products.

    • Profile Temperature and Mixing: Ensure your reactor is equipped with calibrated temperature probes and an appropriate stirring mechanism (e.g., a pitched-blade turbine for better axial flow). Conduct studies to ensure the vessel contents are heated uniformly and mixed efficiently.

    • Controlled Addition: For any highly reactive or exothermic steps in alternative syntheses, consider controlling the rate of addition of reagents to manage heat output effectively.

    • Inert Atmosphere: Although not always reported, blanketing the reaction with an inert gas like nitrogen can prevent oxidative side reactions, especially during prolonged heating, which can contribute to yield loss.

Table 1: Impact of HBr Ratio on Demethylation Reaction

Embodiment (Source: CN106928131A) Molar Ratio (HBr:Substrate) Product Content (HPLC) Dihydroxy By-product (HPLC) Final Yield
Example 1 ~8:1 80% 15% 70%
Example 2 ~3:1 92% 5% 80%

| Example 3 | ~1.5:1 | 96% | 0.5% | 91% |

As shown, optimizing the reagent ratio is a critical parameter for maximizing yield and purity.

Q2: I am observing a significant and persistent impurity in my HPLC analysis. How do I identify and mitigate it?

Impurity amplification is a hallmark challenge of process scale-up.[3] An impurity that is negligible at the 1g scale can become a major issue at the 1 kg scale, complicating purification and potentially failing product specifications.

  • Causality and Explanation:

    • Common By-products: In the demethylation route, the primary related substance impurity is often the dihydroxy pyrimidine by-product, formed by the hydrolysis of the 2-chloro group.

    • Unreacted Starting Material: Incomplete conversion is a straightforward cause of impurities.

    • Side Reactions: Depending on the synthesis route, other side reactions can occur. For instance, in direct chlorination of 2-hydroxypyrimidine, over-chlorination or chlorination at other positions on the ring can occur.

  • Recommended Troubleshooting Workflow:

    • Characterize the Impurity: The first step is identification. Use High-Resolution Mass Spectrometry (LC-MS) to get an accurate mass of the impurity. This can often immediately suggest a molecular formula and likely structure (e.g., addition of an oxygen atom, loss of a methyl group, etc.).[4] If necessary, isolate the impurity using preparative HPLC and perform structural elucidation with NMR.

    • Trace the Source: Once the impurity is identified, review the reaction mechanism to understand how it could be formed. Is it a product of an upstream impurity in a starting material? Or is it formed during the reaction or workup?

    • Optimize Reaction Conditions:

      • If it's a by-product like the dihydroxy pyrimidine, adjust reaction parameters. As seen in Table 1, modifying the HBr concentration directly suppresses its formation.

      • If it's unreacted starting material, consider increasing reaction time or temperature moderately, while carefully monitoring the formation of other degradation products.

    • Refine the Workup: Some impurities are formed during workup. For example, holding the product in a highly acidic or basic aqueous solution for too long can cause hydrolysis. Ensure the workup is performed efficiently and at controlled temperatures.

    • Improve Purification: If the impurity cannot be eliminated by process controls, the final purification step must be optimized. This could involve testing different recrystallization solvents or employing a wash/slurry step to selectively remove the impurity.

Diagram 1: Impurity Troubleshooting Workflow

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Mitigation start Impurity Detected (>0.1% by HPLC) lcms LC-MS Analysis (Accurate Mass) start->lcms prep_hplc Prep-HPLC / NMR (Structure Elucidation) lcms->prep_hplc if structure is ambiguous id Impurity Structure Identified lcms->id prep_hplc->id is_sm Is it a starting material or reagent? id->is_sm is_byproduct Is it a reaction by-product? is_sm->is_byproduct No qualify_sm Qualify new SM lot is_sm->qualify_sm Yes is_degradant Is it a workup/ storage degradant? is_byproduct->is_degradant No optimize_rxn Optimize Reaction (Temp, Conc., Time) is_byproduct->optimize_rxn Yes optimize_workup Optimize Workup/ Purification is_degradant->optimize_workup Yes end Impurity Controlled qualify_sm->end optimize_rxn->end optimize_workup->end

Caption: Decision workflow for identifying and mitigating impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthesis routes for large-scale production of this compound?

Choosing a synthesis route for scale-up involves balancing cost, safety, yield, and environmental impact.

  • Demethylation of 2-chloro-5-methoxypyrimidine: This is a strong candidate for large-scale production.

    • Advantages: The use of a hydrobromic acid/methionine system avoids expensive and hazardous reagents like boron tribromide. The process has been demonstrated to achieve high yields (>90%) and high purity (>98%) with optimized conditions.

    • Challenges: Requires handling of corrosive hydrobromic acid. The starting material, 2-chloro-5-methoxypyrimidine, must be sourced cost-effectively.

  • Direct Chlorination of 2-Hydroxypyrimidine: This route is atom-economical but requires careful control.

    • Advantages: The starting material, 2-hydroxypyrimidine, is readily available. The reaction can be straightforward.

    • Challenges: Selectivity can be an issue. Common chlorinating agents like N-chlorosuccinimide (NCS) must be used with precise stoichiometry to avoid over-chlorination.[5] The reaction may require specific solvent systems (e.g., acetic acid) to achieve good results, which can complicate downstream processing.[5]

  • From 2-aminopyrimidine via Diazotization: This multi-step route is generally less favorable for large-scale manufacturing of this specific compound.

    • Advantages: Utilizes basic starting materials.

    • Challenges: Diazotization reactions use sodium nitrite and strong acids, which can generate unstable diazonium intermediates and evolve toxic nitrogen oxide gases.[6] These reactions require strict temperature control (typically -15 to 0 °C) and pose significant safety risks on a large scale.[6] Yields can also be variable.

Q2: What are the critical safety precautions to take during the scale-up process?

Safety is paramount. A hazard that is manageable in a fume hood can be life-threatening in a multi-hundred-liter reactor.

  • Chemical Hazards:

    • Corrosive Acids: Syntheses often use concentrated hydrobromic, hydrochloric, or sulfuric acids.[7] Ensure all equipment (reactors, lines, pumps) is constructed of compatible materials (e.g., glass-lined steel, Hastelloy). Personnel must wear appropriate PPE, including acid-resistant gloves, aprons, and face shields.[8]

    • Chlorinating Agents: Reagents like phosphorus oxychloride or N-chlorosuccinimide are hazardous. Phosphorus oxychloride is highly toxic and reacts violently with water.[9][10] All handling must be done in closed systems or well-ventilated areas.

    • Product Hazards: this compound itself is classified as harmful if swallowed, inhaled, or in contact with skin, and is irritating to the eyes, skin, and respiratory system.[8] Avoid generating dust by using appropriate containment or wetting the solid during transfers.

  • Process Hazards:

    • Exothermic Reactions: While the main demethylation may not be strongly exothermic, other steps or side reactions could be. All reactions must be assessed by calorimetry (e.g., DSC or RC1) before scale-up to understand the thermal risk.[3]

    • Gas Evolution: Diazotization reactions evolve nitrogen oxides.[6] Acid-base neutralizations can release large amounts of CO2 if carbonates are used. All reactors must be equipped with adequate venting systems that lead to a scrubber.

    • Solvent Handling: Use and distillation of organic solvents like dichloromethane or ethanol carry flammability risks. Ensure all equipment is properly grounded and in an area rated for flammable solvent handling.

  • Engineering Controls:

    • Work in a well-ventilated area. Facilities must be equipped with safety showers and eyewash stations.[8]

    • Use closed-system transfers for hazardous liquids and powders whenever possible.

    • Ensure pressure relief valves are installed on all reactors.[3]

Q3: Which analytical methods are essential for in-process control and final product release?

Robust analytical methods are the foundation of a reproducible and high-quality manufacturing process.

  • In-Process Control (IPC):

    • HPLC (High-Performance Liquid Chromatography): This is the workhorse technique. Use it to monitor the disappearance of starting materials and the appearance of the product. This data is crucial for determining reaction completion and preventing the formation of late-eluting impurities from over-processing.[11]

    • TLC (Thin-Layer Chromatography): A rapid, qualitative tool for monitoring reaction progress at the bench or in the plant, though it should be backed up by HPLC for critical decisions.

  • Final Product Release:

    • HPLC: Used for assay (potency) and purity determination. The method must be validated to be specific, linear, accurate, and precise for quantifying the main component and all known impurities.[12]

    • Identity: Confirm the structure of the final product using techniques like FT-IR and comparison of the HPLC retention time to a certified reference standard. For primary characterization, ¹H NMR and ¹³C NMR are definitive.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[13]

    • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any remaining solvents from the synthesis and purification process (e.g., acetic acid, dichloromethane, ethanol).

    • Physical Properties: Melting point, appearance (color and form), and Karl Fischer titration (for water content) are also standard release tests.[14]

Q4: How should this compound be handled and stored to ensure its stability?

Proper storage is essential to maintain the purity and integrity of the final product.

  • Handling: Use proper PPE as described in the safety section to avoid contact and inhalation.[8]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Recommended storage temperatures are often between 2-8°C, particularly for long-term storage, to minimize potential degradation.[1][2] Keep it away from incompatible materials such as strong oxidizing agents.[15]

Exemplary Protocol: Optimized Synthesis via Demethylation

This protocol is adapted from the high-yield embodiment described in patent CN106928131A and is intended for illustrative purposes. All operations should be conducted by trained personnel with appropriate safety precautions.

Objective: To synthesize this compound from 2-chloro-5-methoxypyrimidine.

Materials:

  • 2-chloro-5-methoxypyrimidine (100 g, 1.0 equiv)

  • Acetic Acid (300 mL)

  • 48% Hydrobromic Acid (153 g, ~1.5 equiv)

  • Methionine (1 g)

  • Dichloromethane (DCM) (3 x 300 mL)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 1L four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-chloro-5-methoxypyrimidine (100 g) and acetic acid (300 mL). Stir until a uniform mixture is achieved.

  • Reagent Addition: Add 48% hydrobromic acid (153 g) and methionine (1 g) to the reaction vessel.

  • Reaction: Heat the mixture to reflux and maintain for approximately 5 hours. Monitor the reaction progress by HPLC until the starting material is consumed and the product content is maximized (target >96%).

  • Quench and Extraction: Cool the reaction mixture to room temperature. Add water (300 mL) to the vessel. Transfer the mixture to a separatory funnel and extract three times with dichloromethane (3 x 300 mL). Combine the organic phases.

  • Washing: Wash the combined organic phase with a saturated sodium bicarbonate solution until the aqueous phase is neutral or slightly basic. This step removes residual acetic and hydrobromic acids.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Add ethanol to the crude product and heat to dissolve. Allow the solution to cool slowly to induce recrystallization. Filter the resulting pale yellow solid, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Expected Outcome: 82 g of a pale yellow solid (91% yield) with a purity of >98% by HPLC.

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyrimidine Intermediates

5-Chloro-2-hydroxypyrimidine is a pivotal heterocyclic building block in the chemical and pharmaceutical industries. It serves as a key intermediate in the synthesis of a wide array of biologically active molecules, including antiviral, antibacterial, and anticancer agents, as well as agrochemicals.[1][2][3] The efficacy, safety, and regulatory compliance of these final products are directly contingent on the purity of the starting materials and intermediates. Even trace impurities can lead to undesirable side reactions, reduced yields, and potentially toxic byproducts.[4]

Therefore, a robust, accurate, and reliable analytical method for determining the purity of this compound is not merely a quality control metric; it is a foundational requirement for successful drug development and chemical synthesis. This guide provides an in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method, comparing its performance with other analytical techniques and explaining the scientific rationale behind the methodological choices, grounded in established pharmacopeial standards and regulatory guidelines.

The Analytical Landscape: Choosing the Right Tool for the Job

While several techniques can be used to assess the purity of a compound, they offer different levels of sensitivity, selectivity, and quantitative accuracy.[5] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely regarded as the gold standard for purity analysis of small organic molecules like this compound due to its high resolution, sensitivity, and quantitative precision.[6][7]

Table 1: Comparison of Key Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[8]Differential migration on a solid stationary phase via a liquid mobile phase.Nuclear spin transitions in a magnetic field.
Resolution Very HighLow to ModerateModerate
Quantitation Excellent (High Accuracy & Precision)Semi-Quantitative / QualitativeQuantitative (with internal standard)
Sensitivity High (ng to pg levels)Moderate (µg levels)Low (mg levels required)
Throughput Moderate (automated systems available)HighLow
Primary Use Purity assay, impurity profiling, quantitation Reaction monitoring, preliminary purity checkStructure elucidation , confirmation of identity

As evidenced, while TLC is useful for rapid, qualitative checks and NMR is unparalleled for structural confirmation, HPLC provides the optimal balance of resolution and quantitation required for a definitive purity assessment.

Deep Dive: Developing a Stability-Indicating RP-HPLC Method

The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the main compound from all potential impurities, including starting materials, byproducts, and degradation products.[9] For this compound, a moderately polar compound, reversed-phase chromatography is the most suitable approach.[6]

The Causality Behind Experimental Choices
  • Column Selection (The Stationary Phase): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and the logical starting point. Its long alkyl chains provide sufficient hydrophobic retention for moderately polar analytes like our target compound.[10][11] A standard dimension of 250 mm x 4.6 mm with 5 µm particles offers a good balance between resolution and backpressure.[12]

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile is often preferred over methanol for pyrimidine derivatives as it typically provides better peak shapes (less tailing) and lower column backpressure.[10]

    • Aqueous Phase & pH Control: this compound has ionizable groups. To ensure consistent retention times and symmetrical peak shapes, the pH of the mobile phase must be controlled using a buffer or an acid modifier. Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, suppresses the ionization of silanol groups on the silica support and ensures the analyte is in a single ionic form, preventing peak tailing.[13]

    • Elution Mode: A gradient elution (where the proportion of organic solvent is increased over time) is superior to an isocratic (constant composition) elution for purity analysis. A gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column as sharp peaks within a reasonable analysis time.[14]

  • Detection Wavelength: The detector must be set to a wavelength where the analyte and its potential impurities have significant absorbance. For pyrimidine derivatives, a UV detector set at or near the compound's absorbance maximum (λmax), often around 254 nm or 265 nm, provides excellent sensitivity for the parent compound and related chromophoric impurities.[12][15]

Workflow for HPLC Method Development

The process of developing a reliable HPLC method follows a logical progression from initial screening to final validation.

MethodDevelopmentWorkflow Objective Define Objective: Purity of this compound Screening Initial Screening - Column (C18, C8) - Mobile Phase (ACN, MeOH) Objective->Screening Initial Parameters Optimization Method Optimization - Gradient Profile - Flow Rate & Temperature - pH of Aqueous Phase Screening->Optimization Promising Conditions SST System Suitability Testing (SST) (per USP <621>) Optimization->SST Optimized Method SST->Optimization Fails Criteria Validation Full Method Validation (per ICH Q2(R1)) SST->Validation Meets Criteria FinalMethod Final Validated Method Validation->FinalMethod Validated

Caption: Logical workflow for HPLC method development and validation.

Experimental Protocols: A Self-Validating System

Adherence to standardized protocols is essential for ensuring the trustworthiness and reproducibility of analytical results. The following sections detail the optimized HPLC method and the validation procedure based on international guidelines.

Protocol 1: Optimized RP-HPLC Method for Purity Analysis

This protocol describes the final, optimized conditions for determining the purity of this compound.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software (e.g., Chromeleon).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC grade Acetonitrile (ACN) and Water.

  • Formic Acid (LC-MS grade).

  • Reference Standard (RS) of this compound (purity >99.5%).

  • Test sample of this compound.

Table 2: Optimized HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for the analyte and related impurities.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures consistent ionization and good peak shape.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers good selectivity and lower backpressure.[10]
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% BEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing efficient separation.[12]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmHigh absorbance wavelength for pyrimidine ring systems.
Injection Vol. 10 µLStandard volume to avoid column overload.
Run Time 30 minutesSufficient time for elution and column re-equilibration.

Preparation of Solutions:

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the test sample.

System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in pharmacopeias such as USP <621>.[8][16]

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicatesEnsures injection precision.

Analysis and Calculation:

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the prepared Test Sample Solution in duplicate.

  • Identify the peak for this compound based on the retention time of the Reference Standard.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Method Validation According to ICH Q2(R1) Guidelines

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[17][18] The following parameters must be assessed.

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[19]

  • Procedure:

    • Perform forced degradation studies. Expose the sample solution to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[9]

    • Inject the stressed samples.

    • Assess the chromatograms to ensure the main peak is resolved from all degradation product peaks (peak purity analysis using a photodiode array detector is recommended).

2. Linearity:

  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[19]

  • Procedure:

    • Prepare a series of at least five standard solutions covering 50% to 150% of the nominal test concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the average peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.[19]

  • Procedure:

    • Perform a recovery study by spiking a placebo (if a formulation) or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%).

    • Prepare three samples at each level and analyze them.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.[20]

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.[20]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Table 4: Summary of Typical Validation Results (Hypothetical Data)

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference from degradantsPeak Purity > 99.5Pass
Linearity (R²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate RSD) 1.15%≤ 2.0%Pass

Data Interpretation and Troubleshooting

The workflow for analyzing a sample and calculating its purity is a straightforward process once the method is validated.

Caption: Workflow for routine sample analysis and purity calculation.

Table 5: Troubleshooting Common HPLC Issues

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with active silanols; inappropriate mobile phase pH.Ensure mobile phase pH is 2-3 units away from analyte pKa; use a highly deactivated (end-capped) column.
Broad Peaks Column contamination or degradation; large dead volume in the system.Flush or replace the column; check and tighten all fittings.
Ghost Peaks Contamination in mobile phase or injector; carryover from previous injection.Use fresh, high-purity solvents; implement a robust needle wash program in the autosampler.
Fluctuating Baseline Air bubbles in the pump or detector; mobile phases not mixed properly.Degas mobile phases thoroughly; ensure proper pump priming and solvent mixing.

Conclusion

The validated reversed-phase HPLC method presented in this guide offers a robust, precise, and accurate system for the purity analysis of this compound. By employing a systematic method development approach and adhering to the rigorous validation standards set forth by the ICH and USP, this method provides a trustworthy platform for quality control in research, development, and manufacturing environments.[8][17] The comparison with alternative techniques underscores the superiority of HPLC for quantitative purity assessment, ensuring that this critical intermediate meets the high-quality standards required for its intended applications in the pharmaceutical and chemical industries.

References

A Senior Application Scientist's Guide to the NMR Characterization of 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Structure

5-Chloro-2-hydroxypyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, including antiviral, antibacterial, and anticancer agents.[1][2] Its value in medicinal chemistry and agrochemical development necessitates unambiguous structural confirmation and purity assessment, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool.

However, the characterization of this molecule is not trivial. A superficial examination of its name suggests a straightforward aromatic pyrimidine ring with hydroxyl and chloro substituents. The reality, as revealed by NMR, is a fascinating case of keto-enol tautomerism, where the molecule predominantly exists not as a "hydroxy" pyrimidine but as its more stable amide-like tautomer, 5-Chloro-2(1H)-pyrimidinone . This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectra, explaining the causal relationships between its structure, electronic environment, and the resulting spectral data. We will explore the "why" behind experimental choices and compare its spectral features to provide a comprehensive analytical framework for researchers.

The Decisive Role of Tautomerism

The most critical concept in understanding the NMR spectrum of this compound is the dynamic equilibrium between its two tautomeric forms. The aromatic "enol" form (this compound) and the non-aromatic "keto" or, more accurately, lactam form (5-Chloro-2(1H)-pyrimidinone) coexist, with the equilibrium heavily favoring the latter in most common solvents due to the greater stability of the amide resonance.

Caption: Tautomeric equilibrium of this compound.

This equilibrium is not merely an academic point; it fundamentally dictates the observed chemical shifts, multiplicities, and the number of signals in both ¹H and ¹³C NMR spectra. All subsequent analysis will be based on the predominant 5-Chloro-2(1H)-pyrimidinone structure.

¹H NMR Spectral Analysis: A Proton's Perspective

The proton NMR spectrum of 5-Chloro-2(1H)-pyrimidinone is deceptively simple, typically showing two signals in the aromatic/olefinic region and one exchangeable proton signal. The analysis hinges on understanding the electronic effects of the substituents.

Expected ¹H NMR Data (in DMSO-d₆)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H6 ~8.4 - 8.6 Doublet (d) ~3.0 - 3.5 Adjacent to two electronegative nitrogen atoms (N1 and in-ring N3), resulting in significant deshielding and a downfield shift. Coupled to H4.
H4 ~8.2 - 8.4 Doublet (d) ~3.0 - 3.5 Also deshielded by adjacent nitrogen atoms, but to a slightly lesser extent than H6. Coupled to H6.

| N1-H | ~12.0 - 12.5 | Broad Singlet (br s) | N/A | This is the amide proton. Its signal is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange with trace water in the solvent. Its highly downfield shift is characteristic of protons involved in strong hydrogen bonding, which is facilitated by the DMSO solvent.[3] |

Causality Behind the Data:

  • Choice of Solvent: DMSO-d₆ is the solvent of choice for this analysis. Its high polarity readily dissolves the compound, and its hydrogen bond-accepting nature slows down the exchange rate of the N-H proton, allowing it to be observed as a distinct, albeit broad, signal at a very downfield position.[4] In contrast, in a non-polar solvent like CDCl₃, solubility would be poor, and the N-H peak might be broader or not observed at all.

  • Deshielding Effects: The pyrimidine ring protons are inherently deshielded due to the electronegativity of the two nitrogen atoms.[5] The C5-chloro substituent further withdraws electron density via induction, contributing to the overall downfield position of the H4 and H6 signals compared to unsubstituted 2-pyrimidinone.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework, confirming the pyrimidinone structure. Four distinct signals are expected, with chemical shifts highly influenced by the neighboring atoms (N, O, Cl).

Expected ¹³C NMR Data (in DMSO-d₆)

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C2 ~155 - 160 This is the carbonyl carbon (C=O) of the lactam. Its position far downfield is a definitive marker for the pyrimidinone tautomer.[6]
C6 ~145 - 150 This carbon is bonded to two nitrogen atoms (N1 and N3), leading to strong deshielding and a significant downfield shift.
C4 ~140 - 145 Similar to C6, this carbon is deshielded by the adjacent nitrogen atoms.

| C5 | ~105 - 110 | The C-Cl bond influences this position. While chlorine is electronegative, the direct attachment of a halogen can have complex shielding effects. This upfield shift relative to the other ring carbons is characteristic. |

Performance Comparison: The Impact of the Chloro Substituent

To appreciate the spectral influence of the C5-chloro group, we can compare the expected data for 5-Chloro-2(1H)-pyrimidinone with that of the parent compound, 2(1H)-pyrimidinone (which is the dominant tautomer of 2-hydroxypyrimidine).

Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Position 2(1H)-pyrimidinone (Literature Values) 5-Chloro-2(1H)-pyrimidinone (Predicted) Effect of Cl Substituent
C2 ~157 ~155 - 160 Minimal effect (γ-position)
C4/C6 ~143 ~140 - 150 Downfield shift on C4 and C6 (β-position)

| C5 | ~110 | ~105 - 110 | Direct attachment; significant shift (α-effect) |

The comparison clearly demonstrates that the chloro group primarily influences its immediate environment (C5) and the adjacent carbons (C4, C6), providing a predictable pattern that aids in structural confirmation.

Experimental Protocol: A Self-Validating Workflow

This protocol ensures the acquisition of high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The use of a high-purity deuterated solvent is critical to minimize interfering solvent signals.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Mild heating (<40°C) may be applied if necessary, but allow the sample to return to room temperature before analysis.

  • Standard: DMSO-d₆ contains a residual proton signal at ~2.50 ppm and a carbon signal at ~39.52 ppm, which can be used for spectral referencing. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) but is often unnecessary when using modern NMR instruments with a digital lock on the deuterium signal of the solvent.

2. NMR Instrument Setup & Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Locking: Insert the sample, lock onto the deuterium signal of DMSO-d₆, and tune/match the ¹H and ¹³C probes.

  • ¹H Spectrum Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay ensures quantitative integration if needed.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C Spectrum Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 256-1024 scans are typically required due to the low natural abundance of ¹³C.

workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) add_solvent 2. Add DMSO-d6 (~0.6 mL) weigh->add_solvent dissolve 3. Dissolve (Vortex/Invert) add_solvent->dissolve insert 4. Insert & Lock dissolve->insert tune 5. Tune & Match insert->tune acquire_H 6. Acquire 1H tune->acquire_H Proton First acquire_C 7. Acquire 13C tune->acquire_C process 8. Process & Analyze acquire_H->process acquire_C->process

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The NMR characterization of this compound is a prime example of how spectroscopy provides deep structural insights beyond simple connectivity. The spectra are unequivocally defined by the molecule's existence as the 5-Chloro-2(1H)-pyrimidinone tautomer. By understanding the electronic influences of the heterocyclic ring and its substituents, and by making informed experimental choices regarding solvents and acquisition parameters, researchers can confidently use ¹H and ¹³C NMR to verify the identity, purity, and structure of this vital synthetic building block.

References

comparative reactivity of 5-bromo-2-hydroxypyrimidine vs 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 5-Bromo-2-hydroxypyrimidine and 5-Chloro-2-hydroxypyrimidine

For researchers and professionals in drug discovery and chemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Halogenated pyrimidines are cornerstone building blocks, offering versatile handles for constructing complex molecular architectures. This guide provides a detailed comparative analysis of two such building blocks: 5-bromo-2-hydroxypyrimidine and this compound. By examining their structural nuances and the resulting impact on chemical reactivity, this document aims to empower scientists to make informed strategic decisions in their synthetic designs.

The Decisive Influence of Structure on Reactivity

The reactivity of both 5-bromo- and this compound is governed by a combination of factors, including the inherent properties of the halogen substituent and the electronic nature of the pyrimidine ring itself. A crucial aspect of the 2-hydroxypyrimidine core is its existence in a tautomeric equilibrium with 2(1H)-pyrimidinone. This equilibrium influences the aromaticity and electron distribution of the entire ring system, which in turn affects the reactivity at the C5 position.

tautomerism cluster_bromo 5-Bromo-2-hydroxypyrimidine Tautomerism cluster_chloro This compound Tautomerism Bromo_Hydroxy 5-Bromo-2-hydroxypyrimidine Bromo_Oxo 5-Bromo-2(1H)-pyrimidinone Bromo_Hydroxy->Bromo_Oxo Equilibrium Chloro_Hydroxy This compound Chloro_Oxo 5-Chloro-2(1H)-pyrimidinone Chloro_Hydroxy->Chloro_Oxo Equilibrium

Caption: Tautomeric equilibrium of the 5-halo-2-hydroxypyrimidine core.

The primary differences in reactivity, however, stem directly from the halogen at the C5 position. Two key properties are at play:

  • Carbon-Halogen (C-X) Bond Dissociation Energy: The C-Br bond is significantly weaker than the C-Cl bond. The average bond energy for a C-Br bond is approximately 285 kJ/mol, whereas for a C-Cl bond it is around 327 kJ/mol[1][2]. This difference is paramount in reactions where the cleavage of the C-X bond is part of the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.

  • Electronegativity: Chlorine is more electronegative than bromine. This renders the carbon atom to which it is attached (C5) more electrophilic in this compound. While this can influence reactivity towards nucleophiles, its practical impact at the C5 position of a pyrimidine ring is often secondary to other factors.

Comparative Performance in Key Synthetic Transformations

The most significant divergence in the utility of these two reagents is observed in palladium-catalyzed cross-coupling reactions. In contrast, their utility in nucleophilic aromatic substitution at the C5-position is limited for both compounds.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are fundamental to modern drug discovery for the formation of C-C, C-N, and C-O bonds. The universally accepted mechanism for these transformations involves an oxidative addition of the aryl halide to a Pd(0) catalyst. This step is typically the rate-determining step of the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar-Pd(II)-X L₂ Pd0->PdII_Complex Ar-X OxAdd Oxidative Addition (Rate-Determining) PdII_R Ar-Pd(II)-R L₂ PdII_Complex->PdII_R R-B(OR)₂ Transmetal Transmetalation PdII_R->Pd0 Ar-R Product Ar-R (Product) PdII_R->Product ReductElim Reductive Elimination Boronic R-B(OR)₂ ArX Ar-X (Reactant)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Given that the C-Br bond is weaker, 5-bromo-2-hydroxypyrimidine is substantially more reactive than its chloro-analogue in all standard palladium-catalyzed cross-coupling reactions . The lower activation energy required for the oxidative addition of the C-Br bond leads to faster reaction rates, often allowing for milder reaction conditions (lower temperatures, lower catalyst loadings) and resulting in higher yields.

The general reactivity order for halides in these couplings is well-established: I > Br > OTf >> Cl[3][4][5]. Consequently, while coupling of the chloro-pyrimidine is possible, it typically requires more forcing conditions, more specialized (and often expensive) bulky phosphine ligands, and higher catalyst loadings to achieve comparable yields to the bromo-pyrimidine. This increased reactivity makes the bromo-derivative the preferred choice for rapid library synthesis and general applications where efficiency is key.

Feature5-Bromo-2-hydroxypyrimidineThis compound
Suzuki Coupling Highly Reactive. Couples readily with a wide range of boronic acids/esters under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃).Less Reactive. Requires more active catalysts (e.g., Pd(dppf)Cl₂), stronger bases (e.g., K₃PO₄), and often higher temperatures.
Sonogashira Coupling Highly Reactive. Couples efficiently with terminal alkynes using standard Pd/CuI catalysis.Less Reactive. Often sluggish and may require specialized copper-free conditions or more robust ligand systems to achieve good yields.
Buchwald-Hartwig Amination Good Substrate. Readily undergoes C-N bond formation with a variety of amines under standard Buchwald-Hartwig conditions.Challenging Substrate. Requires more specialized bulky phosphine ligands (e.g., XPhos, RuPhos) and higher temperatures.
Typical Conditions Milder temperatures (e.g., 80-100 °C), standard catalysts.Higher temperatures (e.g., >100 °C), specialized catalysts and ligands.
Primary Advantage High reactivity, versatility, cost-effective for many applications.Higher stability, potentially useful when other reactive groups are present.
Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling, the outlook for SNAr is markedly different. The SNAr mechanism proceeds via addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group[6][7]. This reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate[8].

For both 5-bromo- and this compound, the halogen is at the C5 position. The pyrimidine nitrogens are meta to this position and thus provide only weak activation. The 2-oxo group does withdraw electron density, but its influence at C5 is not as pronounced as a nitro group would be. Consequently, neither compound is a good substrate for direct SNAr at the C5 position . Attempts to displace the C5-halogen with common nucleophiles (alkoxides, amines) are likely to be unsuccessful under standard SNAr conditions.

Experimental Protocols

The following protocols are representative methodologies for performing cross-coupling reactions. They are adapted from established procedures for analogous halopyrimidines and should serve as a robust starting point for optimization.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Flame-dry Schlenk flask under vacuum. Add_Solids Add halopyrimidine (1 eq), coupling partner (1.2 eq), base (2-3 eq), & catalyst. Start->Add_Solids Purge Evacuate and backfill with Argon/Nitrogen (3x). Add_Solids->Purge Add_Solvent Add anhydrous solvent via syringe. Purge->Add_Solvent Heat Heat to desired temp (e.g., 80-110 °C) with vigorous stirring. Add_Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temp. Monitor->Cool Quench Quench with water or sat. NH₄Cl. Cool->Quench Extract Extract with organic solvent (e.g., EtOAc, DCM). Quench->Extract Dry Dry organic layer (Na₂SO₄), filter, and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: General experimental workflow for a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-hydroxypyrimidine (Representative)

This protocol describes a typical coupling with an arylboronic acid.

Materials:

  • 5-Bromo-2-hydroxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-hydroxypyrimidine, the arylboronic acid, and K₂CO₃.

  • Add Pd(OAc)₂ and PPh₃.

  • Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle two more times.

  • Add the dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-hydroxypyrimidine.

Protocol 2: Sonogashira Coupling of 5-Bromo-2-hydroxypyrimidine (Representative)

This protocol details the coupling with a terminal alkyne.

Materials:

  • 5-Bromo-2-hydroxypyrimidine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Solvent and Base)

  • Anhydrous Tetrahydrofuran (THF) (Co-solvent, optional)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-hydroxypyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with an inert atmosphere. Repeat this cycle two more times.

  • Add anhydrous amine (TEA or DIPEA) and optional THF co-solvent.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-8 hours), concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 5-alkynyl-2-hydroxypyrimidine.

Conclusion and Strategic Recommendations

The choice between 5-bromo-2-hydroxypyrimidine and this compound is dictated almost entirely by the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), 5-bromo-2-hydroxypyrimidine is the unequivocally superior choice. Its higher reactivity, stemming from the weaker C-Br bond, allows for milder conditions, broader substrate scope, and greater overall efficiency. It should be the default reagent for these transformations.

  • For applications requiring nucleophilic aromatic substitution at the C5 position, neither reagent is suitable. A different synthetic strategy, such as one involving initial lithiation or a different substitution pattern on the pyrimidine ring, would be necessary.

By understanding these fundamental reactivity principles, researchers can design more efficient and robust synthetic routes, accelerating the discovery and development of novel chemical entities.

References

A Senior Application Scientist's Guide to Purity Assessment of 5-Chloro-2-hydroxypyrimidine by Melting Point

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The First Line of Defense in Purity Assessment

In the landscape of pharmaceutical and agrochemical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Chloro-2-hydroxypyrimidine is a pivotal building block in the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents.[1] Its purity directly influences the downstream reaction yields, impurity profiles, and ultimately, the therapeutic performance of the final product.

While sophisticated chromatographic techniques like HPLC provide quantitative purity data, the classical method of melting point determination remains an indispensable, rapid, and cost-effective first-line tool for assessing the purity of a crystalline solid like this compound. This guide provides an in-depth, practical comparison of melting point analysis against other methods, complete with the theoretical underpinnings and detailed experimental protocols necessary for its rigorous application in a modern research environment.

The Thermodynamic Principle: Why Impurities Depress and Broaden the Melting Range

The utility of melting point as a purity indicator is grounded in the fundamental thermodynamic principle of melting point depression . For a pure, crystalline solid, the transition from a highly ordered crystal lattice to a disordered liquid state occurs at a sharp, well-defined temperature. This is the point where the solid and liquid phases are in equilibrium.

However, when an impurity is introduced, it disrupts the uniform structure of the crystal lattice. This disruption weakens the intermolecular forces holding the compound together. Consequently, less thermal energy is required to break down the lattice, resulting in a lower melting temperature.[2] Furthermore, the melting process occurs over a broader temperature range. As the compound begins to melt, the impurities dissolve in the forming liquid phase, creating a solution that requires an even lower temperature to freeze (or a higher temperature to continue melting the remaining solid). This process continues until the entire solid has melted, resulting in a characteristic wide melting range.[3]

It is crucial to be aware of eutectic mixtures , a specific composition of two or more components that melts at a single, sharp temperature that is lower than the melting points of the individual components. A sharply melting sample could be very pure or a eutectic mixture. This ambiguity can be resolved using the mixed melting point technique, which is detailed in the protocols below.

Characterizing this compound

Before any analysis, understanding the fundamental properties of the target compound is essential.

PropertyValueSource(s)
Chemical Name This compound[1][4]
Synonyms 5-Chloropyrimidin-2-ol, 5-chloro-1H-pyrimidin-2-one[1][5]
CAS Number 54326-16-8[1][5][6][7]
Molecular Formula C₄H₃ClN₂O[1][5][7]
Molecular Weight 130.53 g/mol [1][5][7]
Appearance Pale yellow crystals / Off-white solid[1][4][5]
Literature Melting Point 237-238 °C (with decomposition)[5][6]

Potential Process-Related Impurities: The purity of this compound is highly dependent on its synthetic route. A common method involves the demethylation of 2-chloro-5-methoxypyrimidine. Therefore, potential impurities to consider include:

  • Unreacted Starting Material: 2-chloro-5-methoxypyrimidine

  • Reaction By-products: Dihydroxy pyrimidine derivatives

  • Residual Solvents: Acetic acid, Dichloromethane, Ethanol

A Comparative Overview of Purity Analysis Techniques

Melting point determination is a powerful screening tool, but its place in a full analytical workflow should be understood in context.

TechniquePrincipleSensitivitySpecificityThroughputCostKey Information Provided
Melting Point Analysis Observation of thermal phase transition (solid to liquid)Low (detects impurities >1-2%)LowHighLowQualitative purity estimate, identity confirmation (mixed MP)
HPLC (UV) Differential partitioning between mobile and stationary phasesHigh (detects impurities <0.05%)HighMediumMediumQuantitative purity (area %), number of impurities, impurity profile
Differential Scanning Calorimetry (DSC) Measurement of heat flow difference between sample and reference vs. temperatureMedium to HighMediumMediumHighQuantitative purity (van't Hoff), melting point, enthalpy of fusion, polymorphism

DSC represents a significant advancement over visual melting point analysis. It is an absolute method that can determine the purity of compounds that are at least 98% pure by analyzing the shape of the melting endotherm.[8][9] However, it is not suitable for compounds that decompose upon melting.[8][9]

Experimental Protocols: A Self-Validating System

Trustworthy data begins with a properly calibrated and controlled experimental setup. The following protocols are designed to ensure the integrity of your results, adhering to standards outlined in pharmacopeias such as USP General Chapter <741>.[3][10][11]

Protocol 1: Calibration of the Melting Point Apparatus

Causality: Instrument calibration is a non-negotiable prerequisite for accurate temperature measurement. It ensures that the temperature displayed by the apparatus is traceable to certified reference materials, correcting for any instrumental bias.[12]

Workflow for Instrument Calibration:

G cluster_prep Preparation cluster_measurement Measurement cluster_eval Evaluation & Action select_std Select ≥2 Certified Reference Standards (e.g., USP, Ph. Eur.) bracketing the target MP (237°C) prep_sample Gently pulverize standard and pack into capillary tube (2-4 mm height) select_std->prep_sample set_params Set instrument parameters: Start Temp: ~20°C below lowest std. MP Ramp Rate: 1°C/min prep_sample->set_params run_analysis Run analysis and record the observed melting point (T_obs) for each standard set_params->run_analysis compare Compare T_obs with the certified melting point (T_cert) run_analysis->compare decision Is |T_obs - T_cert| within acceptance criteria (e.g., ±0.5°C)? compare->decision pass PASS: Document results. Apparatus is calibrated. decision->pass Yes fail FAIL: Label 'Out of Calibration'. Perform maintenance/adjustment and re-calibrate. decision->fail No G cluster_interp Interpretation prep Prepare sample: Gently pulverize test material. Pack into capillary tube (2-4 mm). params Set instrument parameters: Start Temp: ~215°C Ramp Rate: 1°C/min prep->params measure Measure melting range: Record Onset Temp (T_onset) and Clear Point Temp (T_clear) params->measure calc_range Calculate Range = T_clear - T_onset measure->calc_range compare_lit Compare observed range to literature value (237-238°C) calc_range->compare_lit purity_est Estimate Purity compare_lit->purity_est G start Measure MP of Unknown Sample (MP_u) Measure MP of Authentic Standard (MP_s) prep_mix Prepare an intimate 1:1 mixture of the Unknown and the Standard start->prep_mix measure_mix Measure the melting point of the mixture (MP_mix) prep_mix->measure_mix decision Is MP_mix ≈ MP_u ≈ MP_s? (No depression or broadening) measure_mix->decision identical Conclusion: Unknown sample is identical to the authentic standard. decision->identical Yes different Conclusion: Unknown sample is NOT identical to the authentic standard. decision->different No

References

A Comparative Guide to Analytical Techniques for the Quality Control of 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in drug development and manufacturing, the stringent quality control of pharmaceutical intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Chloro-2-hydroxypyrimidine, a key building block in the synthesis of numerous therapeutic agents, is no exception. Its purity and impurity profile can significantly impact the downstream synthetic steps and the quality of the final drug product. This guide provides a comprehensive comparison of analytical techniques for the robust quality control of this compound, offering insights into the causality behind experimental choices and presenting supporting data to guide method selection and implementation.

The Criticality of Quality Control for this compound

This compound (CAS No. 54326-16-8) is a halogenated pyrimidine derivative utilized in the synthesis of various pharmaceuticals.[1] The presence of impurities, arising from the manufacturing process or degradation, can lead to the formation of undesired by-products, reduce the yield of the desired API, and potentially introduce toxic components into the final drug product.[2][3] Therefore, a multi-faceted analytical approach is imperative to ensure the identity, purity, and stability of this critical intermediate.

This guide will delve into a comparative analysis of chromatographic, spectroscopic, and thermal techniques, providing a framework for establishing a comprehensive quality control strategy.

Chromatographic Techniques: The Gold Standard for Purity and Impurity Profiling

Chromatographic methods are central to the quality control of pharmaceuticals, offering high-resolution separation of the main component from its impurities.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[5] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from polar and non-polar impurities.

This protocol outlines a stability-indicating HPLC method, designed to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and a pH 3.0 phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent (50:50 Water/ACN) s1->s2 s3 Vortex & Sonicate s2->s3 h1 Inject Sample (10 µL) s3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection (230 nm) h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration d1->d2 d3 Purity & Impurity Calculation d2->d3

ParameterProposed Acceptance CriteriaSupporting Rationale & References
Specificity The peak for this compound is well-resolved from impurities and degradation products.Essential for accurate quantification without interference.[6][7]
Linearity (r²) ≥ 0.999Demonstrates a proportional relationship between concentration and detector response.[6]
Accuracy (% Recovery) 98.0% - 102.0%Ensures the closeness of the measured value to the true value.[6]
Precision (%RSD) ≤ 2.0%Indicates the reproducibility of the method.[6]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration at which the analyte can be reliably detected.[6]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration at which the analyte can be accurately quantified.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] While this compound itself may have limited volatility, GC-MS is invaluable for the identification and quantification of volatile organic impurities, such as residual solvents from the manufacturing process.

This protocol is designed to detect and quantify residual solvents in the this compound sample.

  • Instrumentation: A GC system coupled with a Mass Spectrometer and a headspace autosampler.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 350.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis s1 Weigh Sample into Headspace Vial s2 Add High-Boiling Solvent (e.g., DMSO) s1->s2 s3 Seal Vial s2->s3 g1 Incubate Vial to Volatilize Solvents s3->g1 g2 Inject Headspace Vapor g1->g2 g3 GC Separation g2->g3 g4 MS Detection & Identification g3->g4 d1 Chromatogram & Mass Spectra g4->d1 d2 Library Search for Identification d1->d2 d3 Quantification of Solvents d2->d3

FeatureHPLCGC-MS
Primary Application Purity of the main compound, non-volatile impurities.Volatile impurities, residual solvents.[8]
Analyte Volatility Not required.Required.
Thermal Stability Suitable for thermally labile compounds.Requires thermal stability of analytes.
Separation Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.
Detection UV, PDA, Fluorescence, MS.Mass Spectrometry (provides structural information).

Spectroscopic Techniques: Unveiling the Molecular Identity and Functional Groups

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying functional groups of this compound.[9]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for the quantitative analysis of compounds containing chromophores. Pyrimidine derivatives exhibit characteristic UV absorption due to their aromatic nature.[10]

  • Application: Can be used for a simple assay of the bulk material and for monitoring dissolution.

  • Methodology: A solution of this compound in a suitable solvent (e.g., methanol) would be scanned in the UV region (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). A calibration curve can then be generated to quantify the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the C-Cl, O-H, C=O, and C=N bonds, providing a unique molecular fingerprint.[11]

  • Application: Primarily used for the identification and confirmation of the material.

  • Methodology: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, allowing for unambiguous identification and characterization of the compound and its impurities.

  • Application: Structural elucidation and confirmation of identity.

  • Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecular structure.

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques provide valuable information about the physical and chemical properties of a material as a function of temperature.[12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and polymorphism of a substance.[13]

  • Application: Determination of melting point and assessment of purity.

  • Methodology: A small amount of the sample is heated in a sealed pan at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition profile of a compound.[14]

  • Application: Assessment of thermal stability and presence of residual solvents or water.

  • Methodology: The sample is heated at a constant rate in a controlled atmosphere, and the mass loss is recorded.

Summary of Analytical Techniques and Their Roles

TechniquePrimary Role in Quality ControlKey Information Provided
HPLC Purity and Impurity ProfilingQuantitative data on the main component and non-volatile impurities.
GC-MS Residual Solvent AnalysisIdentification and quantification of volatile impurities.
UV-Vis Quantitative AssayConcentration of the active compound.
FTIR IdentificationPresence of key functional groups, molecular fingerprint.
NMR Structural ElucidationDetailed molecular structure and confirmation of identity.
DSC Physicochemical CharacterizationMelting point, purity, and polymorphic form.
TGA Thermal StabilityDecomposition temperature and presence of volatiles.

Conclusion: A Holistic Approach to Quality Control

The quality control of this compound necessitates a multi-technique approach to ensure its identity, purity, and stability. While HPLC stands as the primary tool for purity and impurity assessment, it should be complemented by spectroscopic techniques for unambiguous identification and structural confirmation. GC-MS is essential for controlling volatile impurities, and thermal analysis provides crucial information about the material's physicochemical properties.

By implementing a comprehensive analytical strategy based on the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the consistent quality of this compound, thereby safeguarding the integrity of the entire drug manufacturing process. The validation of these analytical procedures in accordance with regulatory guidelines, such as ICH Q2(R1), is a critical final step to ensure the reliability and accuracy of the generated data.[6]

References

A Comparative Guide to the Biological Activity of 5-Chloro-2-hydroxypyrimidine Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules. Among these, 5-Chloro-2-hydroxypyrimidine and its analogs have garnered significant attention for their potential as therapeutic agents, exhibiting a range of activities including antiviral and anticancer properties. This guide provides an in-depth, objective comparison of the biological activities of various this compound analogs, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery and development endeavors.

Introduction: The Therapeutic Potential of this compound Analogs

This compound serves as a versatile building block in the synthesis of novel compounds with therapeutic promise.[1] The presence of the chloro and hydroxy groups on the pyrimidine ring enhances its reactivity and allows for diverse structural modifications.[1] These modifications can lead to compounds with improved efficacy and selectivity against various biological targets. This guide will delve into the antiviral and anticancer activities of these analogs, exploring their structure-activity relationships (SAR) and mechanisms of action.

Antiviral Activity: Combating Respiratory Syncytial Virus (RSV) and Herpes Simplex Virus (HSV)

Several this compound analogs have demonstrated potent antiviral activity, particularly against Respiratory Syncytial Virus (RSV), a primary cause of lower respiratory tract infections in young children, and Herpes Simplex Virus (HSV).[2][3]

Comparative In Vitro Anti-RSV Activity

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which can be considered derivatives of the core this compound structure, have been identified as potent RSV inhibitors. The following table summarizes the anti-RSV activity and cytotoxicity of selected analogs.

Compound IDR GroupAnti-RSV Activity (Log Reduction in Virus Titer)Cytotoxicity (CC50, µM)
11 n-propyl~1.869.7
12 isopropyl~1.882.7
15 1-methylcyclohexyl~1.886.5
22 2-furanyl2.1376.3
21 3,5-bis(trifluoromethyl)benzyl2.5922.9

Data sourced from a study on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues. The R group refers to substitutions on the benzamide portion of the molecule.

Structure-Activity Relationship (SAR) Insights:

The data suggests that bulky, hydrophobic groups at the R position can be well-tolerated and contribute to potent anti-RSV activity. For instance, compounds with n-propyl, isopropyl, and 1-methylcyclohexyl groups (11, 12, and 15) all showed significant viral titer reduction with low cytotoxicity. The 2-furanyl substitution in compound 22 also resulted in strong antiviral activity and low toxicity. Interestingly, the 3,5-bis(trifluoromethyl)benzyl substituted derivative (21) displayed the most potent anti-RSV activity, though it was accompanied by higher cytotoxicity. This highlights a critical aspect of drug development: the balance between potency and toxicity.

Mechanism of Anti-RSV Action: Inhibition of NF-κB and IRF3 Activation

The antiviral mechanism of these compounds extends beyond simple viral replication inhibition. Key compounds were found to suppress the activation of interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB), crucial transcription factors in the host's inflammatory response to viral infection.[4] By inhibiting the phosphorylation of IRF3 and the p65 subunit of NF-κB, these analogs can reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating virus-associated inflammation.[4]

RSV_Inhibition_Pathway RSV RSV Infection HostCell Host Cell Signaling RSV->HostCell IRF3 IRF3 Activation HostCell->IRF3 NFkB NF-κB Activation HostCell->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines IRF3->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Analog This compound Analog Analog->IRF3 Inhibits Analog->NFkB Inhibits

Caption: Inhibition of RSV-induced inflammatory signaling.

Anti-Herpes Simplex Virus (HSV) Activity

Certain 5-haloalkylpyrimidine nucleoside analogs, including derivatives of 5-chloro-2'-deoxyuridine, have demonstrated selective activity against Herpes Simplex Virus type 1 (HSV-1).[5] For example, 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) has shown significant efficacy in both in vitro and in vivo models of HSV-1 infection, suppressing lesion development and reducing mortality in mice at concentrations lower than other established antiviral agents.[5]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Pyrimidine derivatives are well-established as anticancer agents, often functioning as antimetabolites that interfere with nucleic acid synthesis.[6] Analogs of this compound have also been investigated for their potential as antiproliferative and apoptosis-inducing agents.

Comparative In Vitro Anticancer Activity

The cytotoxic effects of various pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The following table presents a selection of data for different classes of pyrimidine analogs, illustrating the impact of structural modifications on anticancer potency.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)
Pyrido[2,3-d]pyrimidines 1n (R1=4-OCH3-Ph, R2=H)HCT-116 (Colon)1.98 ± 0.69
MCF-7 (Breast)2.18 ± 0.93
HepG2 (Liver)4.04 ± 1.06
Pyrazolo[3,4-d]pyrimidines 1aA549 (Lung)2.24
MCF-7 (Breast)42.3
HepG2 (Liver)-
5-Hydroxymethylpyrimidines 3hHepaRG (Liver)132.3

Data compiled from multiple sources to illustrate the range of activities.[4][6]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of pyrimidine derivatives is highly dependent on the specific heterocyclic system fused to the pyrimidine ring and the nature of the substituents. For instance, pyrido[2,3-d]pyrimidine derivatives have been developed as potent thymidylate synthase inhibitors.[6] The pyrazolo[3,4-d]pyrimidine scaffold in compound 1a showed potent activity against the A549 lung cancer cell line but was significantly less active against the MCF-7 breast cancer line, indicating a degree of cell-line specificity.[4] The 5-hydroxymethylpyrimidine derivative 3h exhibited weaker activity, suggesting that the core structure and its substituents are critical for potent cytotoxicity.

Mechanism of Anticancer Action: Induction of Apoptosis

A key mechanism by which many anticancer compounds exert their effect is through the induction of programmed cell death, or apoptosis. Flow cytometric analysis of cancer cells treated with active pyrimidine analogs has confirmed their ability to induce apoptosis. For example, the pyrazolo[3,4-d]pyrimidine analog 1a was found to significantly induce apoptosis in A549 cells at low micromolar concentrations.[4]

Anticancer_Mechanism PyrimidineAnalog This compound Analog CancerCell Cancer Cell PyrimidineAnalog->CancerCell Targets ApoptosisPathway Apoptotic Signaling Pathway Activation CancerCell->ApoptosisPathway Induces CaspaseActivation Caspase Activation ApoptosisPathway->CaspaseActivation CellDeath Apoptotic Cell Death CaspaseActivation->CellDeath

Caption: General mechanism of apoptosis induction.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard experimental protocols used to evaluate the biological activities of this compound analogs.

In Vitro Antiviral Assay (Plaque Reduction Assay for RSV)

This assay quantifies the ability of a compound to inhibit the replication of a virus, measured by the reduction in the formation of viral plaques.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., HEp-2 cells for RSV) in 24-well plates and grow to confluence.

  • Virus-Compound Incubation: In a separate tube, mix the virus at a concentration that yields 50-100 plaques per well with serial dilutions of the test compound. Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 0.75% methylcellulose and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for 4-5 days at 37°C until plaques are visible.

  • Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Data Analysis: Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated virus control. The 50% effective concentration (EC50) is determined using regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log-transformed compound concentration and fitting a sigmoidal dose-response curve.

Experimental_Workflow cluster_Antiviral Antiviral Assay cluster_Anticancer Anticancer (Cytotoxicity) Assay AV_Start Seed Host Cells AV_Infect Infect with Virus + Compound AV_Start->AV_Infect AV_Incubate Incubate AV_Infect->AV_Incubate AV_Stain Fix & Stain Plaques AV_Incubate->AV_Stain AV_Analyze Analyze Plaque Reduction (EC50) AV_Stain->AV_Analyze AC_Start Seed Cancer Cells AC_Treat Treat with Compound AC_Start->AC_Treat AC_Incubate Incubate AC_Treat->AC_Incubate AC_MTT Add MTT Reagent AC_Incubate->AC_MTT AC_Read Measure Absorbance AC_MTT->AC_Read AC_Analyze Analyze Cell Viability (IC50) AC_Read->AC_Analyze

Caption: Overview of experimental workflows.

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds with demonstrable antiviral and anticancer activities. The structure-activity relationship studies highlighted in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these molecules. The ability of certain analogs to modulate host inflammatory responses in addition to directly inhibiting viral replication presents a particularly attractive therapeutic strategy.

Future research should focus on the synthesis and evaluation of more extensive libraries of these analogs to further refine the SAR and identify lead compounds with improved therapeutic indices. In vivo studies are crucial to validate the efficacy and safety of these promising candidates. Furthermore, a deeper investigation into their mechanisms of action, including the identification of specific molecular targets, will be essential for their advancement as potential clinical therapeutics.

References

spectroscopic comparison of 5-Chloro-2-hydroxypyrimidine tautomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Tautomerism of 5-Chloro-2-hydroxypyrimidine

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a molecule's structural dynamics is paramount. Heterocyclic compounds, the bedrock of numerous pharmaceuticals, often exhibit tautomerism—a subtle yet critical phenomenon where a molecule exists as a mixture of readily interconverting structural isomers. This compound is a classic exemplar, existing in a dynamic equilibrium between its lactim (hydroxy) and lactam (oxo) forms. The predominance of one tautomer over the other is dictated by its environment and profoundly influences its chemical reactivity, physicochemical properties, and biological activity.

This guide provides an objective, data-driven comparison of the two principal tautomers of this compound. We will dissect the spectroscopic signatures that differentiate these forms, explain the causality behind experimental choices, and provide actionable protocols for their characterization.

The Tautomeric Equilibrium: Lactim vs. Lactam

This compound engages in prototropic tautomerism, specifically an amide-imidic acid (or lactam-lactim) tautomerization. The equilibrium involves the migration of a proton between the ring nitrogen (N1) and the exocyclic oxygen atom at the C2 position.

  • This compound (Lactim/Hydroxy Form): An aromatic, enol-like structure.

  • 5-Chloro-1H-pyrimidin-2-one (Lactam/Oxo Form): A non-aromatic (or less aromatic), keto-like structure.

The position of this equilibrium is highly sensitive. While computational studies on the parent 2-hydroxypyrimidine suggest the hydroxy form is more stable in the gas phase, the lactam form is overwhelmingly favored in polar solvents and the solid state due to its higher polarity and ability to form stable hydrogen-bonded dimers.[1][2][3]

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Fingerprints for Tautomer Differentiation

We can exploit the distinct structural differences between the lactim and lactam forms using a suite of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for elucidating tautomeric forms in solution. The chemical environment of each nucleus (¹H and ¹³C) is exquisitely sensitive to the electronic structure, providing clear, distinguishable signals for each tautomer.

Expertise & Causality: The choice of solvent is critical in NMR studies of tautomerism. Aprotic, non-polar solvents like CDCl₃ or C₆D₆ may favor the lactim form, whereas polar, hydrogen-bond-accepting solvents like DMSO-d₆ will strongly stabilize the more polar lactam tautomer. DMSO-d₆ is often the solvent of choice as it readily solubilizes both forms and slows proton exchange, allowing for the observation of distinct N-H or O-H signals.

¹H NMR Analysis

The key diagnostic signals are the ring protons and the mobile N-H/O-H proton. The aromatic lactim form exhibits proton chemical shifts consistent with a substituted pyrimidine ring. In contrast, the lactam form features signals more akin to an α,β-unsaturated amide.

ProtonExpected Chemical Shift (δ, ppm) - Lactam FormExpected Chemical Shift (δ, ppm) - Lactim FormRationale
H6 ~8.0 - 8.3~8.2 - 8.5Deshielded in both forms due to adjacent nitrogen, but the electronic environment differs slightly.
H4 ~7.8 - 8.1~7.9 - 8.2Similar to H6, its position is influenced by the overall ring electronics.
N1-H ~12.0 - 13.0 (broad)AbsentThe amide proton signal is typically very broad and downfield, indicative of hydrogen bonding.
O-H AbsentVariable, often broadThe phenolic proton signal can be difficult to observe and its position is highly dependent on concentration and solvent.

¹³C NMR Analysis

The most unambiguous indicator in ¹³C NMR is the chemical shift of the C2 carbon. Its character changes dramatically from a C-O single bond in an aromatic ring to a C=O double bond in a cyclic amide.

CarbonExpected Chemical Shift (δ, ppm) - Lactam FormExpected Chemical Shift (δ, ppm) - Lactim FormRationale
C2 ~155 - 165 ~160 - 170 Key Diagnostic: The C=O (carbonyl) carbon of the lactam is significantly deshielded. The C-OH carbon of the lactim is also deshielded but typically resonates at a slightly different frequency.
C4 ~140 - 145~155 - 160The electronic environment of the ring carbons is altered by the tautomeric state.
C6 ~138 - 142~150 - 155Changes in aromaticity and electron distribution affect the shielding of these carbons.
C5 ~110 - 115~105 - 110The carbon bearing the chloro substituent is also sensitive to the tautomeric form.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. An Attached Proton Test (APT) or DEPT experiment can be run to aid in assigning carbon signals.[4]

  • Data Analysis: Process the FID (Free Induction Decay) with an appropriate window function and Fourier transform. Integrate the proton signals and assign peaks based on their chemical shifts, multiplicities, and comparison with reference data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy excels at identifying specific functional groups. The vibrational modes of the C=O, N-H, and O-H bonds provide a direct and powerful method to distinguish between the lactam and lactim tautomers, especially in the solid state.

Expertise & Causality: For solid-state analysis, the KBr pellet method provides a snapshot of the predominant tautomer in the crystal lattice. In solution, the solvent can obscure key regions of the spectrum (e.g., O-H stretch in alcohols), so careful solvent selection (like CCl₄ or CHCl₃) is crucial. ATR-FTIR is an excellent technique for analyzing solid powders with minimal sample preparation.[5]

Vibrational ModeExpected Wavenumber (cm⁻¹) - Lactam FormExpected Wavenumber (cm⁻¹) - Lactim FormRationale
ν(N-H) stretch 3350 - 3450 (sharp to medium)AbsentKey Diagnostic: Presence of a distinct N-H stretching band confirms the lactam structure.
ν(O-H) stretch Absent3200 - 3600 (broad)A broad O-H band is characteristic of the hydroxyl group in the lactim form.
ν(C=O) stretch 1650 - 1690 (strong, sharp)AbsentKey Diagnostic: A strong carbonyl absorption is the most prominent feature of the lactam tautomer.
ν(C=N/C=C) stretch ~1600 - 1640~1550 - 1650Both forms have ring stretching vibrations, but their positions and intensities differ.

Experimental Protocol: ATR-FTIR Analysis

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically co-adding 32-64 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be an absorbance spectrum. Identify the key vibrational bands (C=O, N-H) to determine the predominant tautomeric form.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The difference in the conjugated π-systems of the aromatic lactim and the cross-conjugated lactam results in distinct absorption maxima (λ_max).

Expertise & Causality: This technique is highly sensitive to the solvent environment. The change in absorption maximum with solvent polarity (solvatochromism) can itself be diagnostic. Polar solvents, which stabilize the lactam form, will typically show a spectrum dominated by that tautomer's absorption.[6][7]

TautomerExpected λ_max (nm)Rationale
Lactam Form ~290 - 300 (in polar solvents)The π → π* transition of the conjugated pyridone-like system.[3]
Lactim Form ~270 - 280 (in non-polar solvents)The π → π* transition of the aromatic hydroxypyrimidine system.

Experimental Protocol: UV-Vis Analysis

  • Solution Preparation: Prepare a dilute stock solution of this compound in a UV-grade solvent (e.g., ethanol, cyclohexane). Create a final solution with an absorbance between 0.1 and 1.0 AU by serial dilution.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and record the spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and compare it to reference values to infer the predominant tautomer in that specific solvent.

Influence of Environment on Tautomeric Equilibrium

The spectroscopic data obtained must always be interpreted in the context of the experimental conditions. A workflow for a comprehensive analysis should account for these variables.

workflow cluster_conditions Experimental Conditions cluster_analysis Spectroscopic Analysis Solvent Solvent Polarity (e.g., Hexane vs. Water) NMR NMR (¹H, ¹³C) - Solution State Solvent->NMR UV UV-Vis - Solution State Solvent->UV Phase Physical Phase (Gas vs. Solution vs. Solid) FTIR FT-IR - Solid State (ATR/KBr) - Solution Phase->FTIR Temp Temperature Temp->NMR Conclusion Determine Predominant Tautomer & Equilibrium Position NMR->Conclusion FTIR->Conclusion UV->Conclusion

Caption: Workflow for analyzing environmental effects on tautomerism.

Conclusion

The tautomerism of this compound is a textbook case of structural dynamism with significant chemical implications. A multi-spectroscopic approach provides a robust and self-validating system for characterization.

  • In the solid state and in polar solvents , the lactam (oxo) form is expected to be the dominant, if not exclusive, species. This will be evidenced by a strong C=O stretch (~1670 cm⁻¹) in the FT-IR spectrum and the presence of a carbonyl carbon (~160 ppm) in the ¹³C NMR spectrum.

  • In the gas phase or in non-polar, aprotic solvents , the population of the lactim (hydroxy) form may become significant. Its presence would be indicated by the absence of the strong C=O IR band and a ¹³C NMR spectrum more characteristic of an aromatic system.

By carefully choosing experimental conditions and applying these spectroscopic methodologies, researchers can confidently identify the predominant tautomeric form of this compound, enabling more accurate predictions of its reactivity, properties, and interactions in biological and chemical systems.

References

A Comparative Guide to the Quantitative Analysis of 5-Chloro-2-hydroxypyrimidine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of intermediates like 5-Chloro-2-hydroxypyrimidine is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, objective comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the optimal method for your specific analytical challenge.

The Analytical Challenge: Quantifying this compound

This compound is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds.[2][3] Its analysis within a complex reaction mixture presents several challenges. The matrix can contain unreacted starting materials, reagents, catalysts, and a variety of byproducts. The analyte itself is a polar, non-volatile compound, which dictates the suitability of different analytical approaches. An ideal quantitative method must be selective, sensitive, accurate, and robust in this complex environment.

Comparative Overview of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[5]Signal intensity is directly proportional to the number of nuclei in a magnetic field.[6]
Analyte Volatility Not required. Ideal for non-volatile and thermally labile compounds.[7]Required. Not suitable for non-volatile compounds without derivatization.[8]Not required.
Sample Preparation Simple dissolution and filtration.Often requires derivatization to increase volatility (e.g., silylation).[9]Simple dissolution in a deuterated solvent with an internal standard.[10]
Selectivity High, tunable through column and mobile phase selection.Very high, especially with mass spectrometric detection.High, based on unique chemical shifts of nuclei.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with selected ion monitoring (SIM).Lower compared to chromatographic methods.
Quantification External or internal calibration curve required.External or internal calibration curve required.Absolute or relative quantification with a single internal standard.[11]
Universality Near-universal for soluble compounds.Limited to volatile or derivatizable compounds.Universal for soluble compounds containing NMR-active nuclei.
Analysis Time Typically 10-60 minutes per sample.[7]Faster run times (minutes), but sample preparation can be lengthy.Fast data acquisition, but may require longer relaxation delays for accuracy.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Experience: HPLC is often the workhorse for pharmaceutical analysis due to its versatility and robustness for non-volatile compounds like this compound.[1][4] Reversed-phase chromatography is the logical choice here, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By optimizing the mobile phase composition (e.g., the ratio of an organic modifier like acetonitrile or methanol to an aqueous buffer), we can achieve the necessary resolution between the analyte and potential impurities. A UV detector is suitable as pyrimidine derivatives typically have strong UV absorbance.[12]

Trustworthiness: A well-validated HPLC method provides a self-validating system. System suitability tests (e.g., retention time reproducibility, peak asymmetry, and theoretical plates) are performed before each run to ensure the chromatographic system is performing correctly. The selectivity of the method is demonstrated by its ability to resolve the analyte peak from all potential impurities and degradation products, which can be confirmed by peak purity analysis using a photodiode array (PDA) detector.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water (pH ~3).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile (diluent).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of calibration standards of this compound in the diluent over the desired concentration range (e.g., 1-100 µg/mL). Plot the peak area against the concentration to generate a calibration curve.

Workflow Visualization

References

comparative study of different synthetic routes to 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 5-Chloro-2-hydroxypyrimidine

In the landscape of medicinal and agricultural chemistry, this compound stands out as a pivotal heterocyclic building block.[1][2] Its structure is a key intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[2] The strategic placement of the chloro and hydroxyl groups on the pyrimidine ring offers a versatile scaffold for synthetic modifications, making the efficient and scalable production of this compound a topic of significant interest for researchers and drug development professionals.

This guide provides an in-depth comparative analysis of the predominant synthetic routes to this compound. Moving beyond a simple recitation of steps, we will explore the mechanistic underpinnings, practical considerations, and relative merits of each pathway to empower chemists in making informed decisions for their specific research and development needs.

Route 1: Direct Electrophilic Chlorination of 2-Hydroxypyrimidine

This approach is arguably the most direct, starting from the readily available 2-hydroxypyrimidine. The core of this strategy lies in the electrophilic substitution at the C5 position of the pyrimidine ring, which is activated by the electron-donating hydroxyl group at C2.

Mechanistic Rationale

The 2-hydroxy group, existing in tautomeric equilibrium with its pyrimidone form, acts as an ortho-, para-director. In the pyrimidine ring, the C5 position is electronically analogous to the para-position, making it susceptible to electrophilic attack. The choice of chlorinating agent is critical and dictates the reaction conditions and overall efficiency.

Methodology A: N-Chlorosuccinimide (NCS)

A common and relatively mild method involves the use of N-Chlorosuccinimide (NCS) as the chlorine source.

Experimental Protocol:

  • To a solution of 2-hydroxypyrimidine in a suitable solvent such as dichloromethane or acetic acid, add one equivalent of N-Chlorosuccinimide.

  • The reaction mixture is heated under an inert atmosphere. The temperature can range from room temperature to 120°C, depending on the solvent and desired reaction rate.[3]

  • Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.

Methodology B: Phosphorus Oxychloride (POCl₃)

For a more robust and scalable approach, phosphorus oxychloride (POCl₃) can be employed. A notable advancement in this area is a solvent-free method that is particularly well-suited for large-scale preparations.[4][5]

Experimental Protocol:

  • In a Teflon-lined stainless steel reactor, 2-hydroxypyrimidine, one molar equivalent of phosphorus oxychloride (POCl₃), and one equivalent of pyridine (acting as a base) are combined.[4][6]

  • The reactor is sealed and heated to 140–160 °C for approximately 2 hours.[4]

  • After cooling the reactor to a safe temperature, the contents are carefully quenched with cold water (~0 °C).

  • The pH of the resulting solution is adjusted to 8–9 using a saturated sodium carbonate solution to precipitate the product.[4]

  • The solid product is collected by filtration, washed with water, and dried.

G start_node 2-Hydroxypyrimidine process process start_node->process Electrophilic Chlorination reagent_node reagent_node product_node This compound process->product_node reagent_node_NCS NCS, Acetic Acid (or DCM) reagent_node_NCS->process reagent_node_POCl3 POCl₃, Pyridine (Solvent-free) reagent_node_POCl3->process G start_node1 2-Chloromalonaldehyde process Cyclocondensation start_node1->process start_node2 Urea start_node2->process catalyst_node Acid or Base Catalyst catalyst_node->process product_node This compound process->product_node G start_node 2-Chloro-5-methoxypyrimidine product_node This compound start_node->product_node O-Demethylation reagent_node HBr, Methionine in Acetic Acid reagent_node->product_node

References

Safety Operating Guide

Navigating the Disposal of 5-Chloro-2-hydroxypyrimidine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the synthesis and application of novel compounds are pursuits of daily innovation. Yet, the life cycle of these chemicals extends beyond the reaction flask and analytical instruments. The proper disposal of reagents and byproducts is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Chloro-2-hydroxypyrimidine, a halogenated organic compound frequently utilized in pharmaceutical and agrochemical research.[1] Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate precautions. This compound is classified as harmful if swallowed, inhaled, or absorbed through the skin, and is an irritant to the eyes, skin, and respiratory system.[2][3][4]

Personal Protective Equipment (PPE) is mandatory. A baseline of protection includes:

  • Eye Protection: Chemical splash goggles are required.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2]

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[2]

  • Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[2]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[2]

Waste Characterization and Segregation: The First Critical Step

Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound .[5] This classification is crucial as it dictates the appropriate disposal pathway.

Key Principle: Never mix halogenated organic waste with non-halogenated organic waste.[5][6][7] The co-mingling of these waste streams can lead to dangerous reactions and significantly increases disposal costs.[7]

Waste StreamDescriptionContainer Type
Halogenated Organic Waste Includes this compound and other chlorinated, brominated, fluorinated, or iodated organic compounds.[5]Clearly labeled, compatible container for halogenated waste (often designated by a specific color, e.g., green).[5]
Non-Halogenated Organic Waste Organic compounds that do not contain halogens (e.g., acetone, ethanol, hexane).Separate, clearly labeled container for non-halogenated waste.
Aqueous Waste Solutions of acids, bases, and inorganic salts.Separate, clearly labeled container for aqueous waste.[5]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][8]

Step 1: Container Selection and Labeling

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[6][8] Polyethylene containers are often a suitable choice.[8]

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name "this compound".[6] Do not use abbreviations or chemical formulas.[6]

  • The label should also include the date when the first drop of waste was added to the container.[6]

Step 2: Waste Accumulation

  • Carefully transfer the this compound waste into the designated halogenated organic waste container.

  • If dealing with the pure, solid compound, avoid generating dust.[2]

  • Keep the waste container closed at all times except when adding waste.[6][7]

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, cool, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[8][9]

Step 3: Arranging for Disposal

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.

  • Provide the EHS department with an accurate description of the waste, including its chemical composition and quantity.

Step 4: Final Disposal Method

  • The ultimate disposal of halogenated organic waste is typically achieved through high-temperature incineration at a licensed hazardous waste disposal facility.[5] This method is effective in destroying the organic molecule and preventing its release into the environment.

Emergency Procedures: Spills and Exposures

Accidents can happen, and preparedness is key.

In Case of a Spill:

  • For a small spill, trained personnel wearing appropriate PPE can clean it up.[8]

  • Absorb the spill with an inert, dry material and place it in a sealed, labeled container for disposal as hazardous waste.[8]

  • For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[6]

In Case of Personal Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of chemical handling and waste disposal are as fundamental to good science as the experimental design itself.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Chloro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling and disposal of 5-Chloro-2-hydroxypyrimidine (CAS No. 54326-16-8). As a pyrimidine derivative used in complex syntheses, including as a building block for pharmaceuticals, its safe management is paramount to ensuring both personnel safety and experimental integrity.[1][2] This guide moves beyond mere checklists to instill a deep, causal understanding of the necessary safety protocols.

Hazard Assessment: Understanding the Adversary

This compound is an off-white solid compound that presents multiple health hazards.[3] A thorough understanding of its risk profile is the foundation of an effective PPE strategy. The compound is classified as harmful if swallowed, inhaled, or absorbed through the skin, and is a known irritant to the skin, eyes, and respiratory system.[3][4][5]

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionPrimary Exposure RoutesTarget Organs
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[4]IngestionGastrointestinal System[3]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[5][6][7][8] Harmful if absorbed through the skin.[3]Dermal ContactSkin[3]
Serious Eye Damage/Irritation (Category 2) Causes serious eye irritation.[5][6][7][8]Eye ContactEyes[3]
Specific Target Organ Toxicity (Single Exposure) Causes respiratory tract irritation.[3][7][8] Harmful if inhaled.[3]InhalationRespiratory System[3]

This multi-route hazard profile necessitates a comprehensive PPE protocol that leaves no avenue for accidental exposure.

The Core PPE Protocol: A Multi-Layered Defense

The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified above. The goal is to establish impermeable barriers between the researcher and the chemical.

Eye and Face Protection: The First Line of Defense

Given that this compound is a solid that can become airborne as dust and causes serious eye irritation, robust eye protection is non-negotiable.

  • Mandatory: Tight-sealing chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the solid or its solutions.[3][9] This is critical to prevent particulate matter from causing mechanical or chemical irritation.

  • Recommended for High-Risk Operations: During procedures with a high risk of splashing or dust generation (e.g., weighing large quantities, transfers, preparing concentrated solutions), a full-face shield must be worn over the chemical splash goggles.[6][9] This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

The compound is known to cause skin irritation and can be harmful upon absorption.[3][5] Therefore, comprehensive skin and body protection is essential.

  • Gloves: Wear chemical-impermeable gloves.[4] Nitrile gloves are a suitable choice for providing protection against a broad range of chemicals, including solid particulates.[9][10] It is critical to inspect gloves for any signs of degradation or puncture before each use. Gloves should be changed immediately if contact with the chemical is known or suspected, and always after a maximum of 30-60 minutes of use to prevent potential permeation.[10]

  • Laboratory Coat: A long-sleeved laboratory coat is mandatory to protect the arms and torso.[3][9] For handling hazardous compounds, a coat with a closed front and tight-fitting knit cuffs is superior, as it provides a better barrier against dust and splashes.[10][11]

  • Clothing: Wear appropriate protective clothing, including long pants and closed-toe, closed-heel shoes, to prevent any possibility of skin exposure.[3][9]

Respiratory Protection: Safeguarding the Internal Environment

Inhalation of this compound dust can cause respiratory tract irritation.[3] Engineering controls are the primary method to mitigate this risk.

  • Engineering Controls: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood.[12] Adequate ventilation is crucial to keep airborne concentrations low.[3]

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill cleanup, a NIOSH/MSHA-approved respirator is required.[3][6] A respirator with a particulate filter (e.g., N95 or higher) is appropriate for this solid compound.[10] All personnel requiring respirator use must be part of a respiratory protection program that includes medical evaluation, fit-testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).[3][9]

Operational Plan: From Receipt to Disposal

A robust PPE strategy is integrated into every step of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for damage while wearing appropriate gloves.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][8]

  • Ensure it is stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][8][12]

  • The storage location should be clearly labeled with the chemical name and appropriate hazard warnings.

Step-by-Step Handling Procedure (Weighing)
  • Preparation: Don all required PPE (chemical splash goggles, nitrile gloves, lab coat) before entering the designated handling area.

  • Engineering Control: Perform all work inside a chemical fume hood.

  • Dispensing: Gently tap the container to loosen the solid before opening. Avoid any actions that could generate dust. Use a spatula to carefully transfer the desired amount to a tared weigh boat.

  • Cleaning: After weighing, securely close the primary container. Decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and wipe clean.

  • Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4][8]

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of accidental exposure or release.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately flush the affected skin area with plenty of water for at least 15 minutes. Seek medical aid.[3]

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][12]

Spill Response Protocol

In the event of a spill, a calm and methodical response is crucial. Facilities handling this material must be equipped with an eyewash station and a safety shower.[3][6][7]

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Supervisor & Safety Officer start->evacuate Ensure safety first assess Assess Spill Size & Risk (Is it a minor or major spill?) evacuate->assess minor_spill Minor Spill (Personnel are trained & equipped) assess->minor_spill < 100g & Contained major_spill Major Spill (Contact Emergency Response) assess->major_spill > 100g or Uncontained ppe Don Appropriate PPE: - Respirator (N95) - Chemical Goggles & Face Shield - Nitrile Gloves (double-glove) - Lab Coat minor_spill->ppe contain Cover spill with absorbent material (e.g., vermiculite or sand) ppe->contain cleanup Carefully sweep or vacuum material into a labeled hazardous waste container contain->cleanup decon Decontaminate the area with appropriate solvent cleanup->decon dispose Dispose of all contaminated materials as hazardous waste decon->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Chemical waste generators are legally responsible for the proper classification and disposal of hazardous waste.[3]

  • Waste Collection: All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleanup debris, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Classification: Waste must be classified according to US EPA guidelines found in 40 CFR Parts 261.3 and any applicable state and local regulations.[3]

  • Disposal: The sealed container must be disposed of through an approved waste disposal plant or a licensed chemical waste management company.[4][6][7][13] Do not empty this chemical into drains or the environment.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.